[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-chloro-5-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-2-7-14(16)13(8-10)12-5-3-11(4-6-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAMOIZHSSHFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743014 | |
| Record name | (2'-Chloro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-35-4 | |
| Record name | [1,1′-Biphenyl]-4-acetic acid, 2′-chloro-5′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2'-Chloro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Introduction
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a biphenylacetic acid derivative. The biphenyl scaffold is a common structural motif in many biologically active molecules and functional materials. The substitution pattern on the phenyl rings, including the presence of a chlorine atom and a methyl group, as well as the acetic acid moiety, suggests potential applications in medicinal chemistry and materials science. As a derivative of phenylacetic acid, it may exhibit anti-inflammatory or analgesic properties, as many non-steroidal anti-inflammatory drugs (NSAIDs) belong to this class of compounds. This guide provides a comprehensive overview of a robust synthetic route to [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and its detailed characterization using modern analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis
The synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is efficiently achieved through a two-step process. The core of this strategy is the formation of the C-C bond between the two phenyl rings via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology known for its high efficiency and functional group tolerance. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Synthetic Workflow
Caption: Synthetic route to [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl [4-(2-chloro-5-methylphenyl)phenyl]acetate via Suzuki-Miyaura Coupling
This step involves the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid. The choice of a palladium catalyst, a suitable base, and a solvent system is crucial for the success of this reaction.
-
Materials:
-
Ethyl (4-bromophenyl)acetate
-
(2-Chloro-5-methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (4-bromophenyl)acetate (1.0 eq), (2-chloro-5-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl [4-(2-chloro-5-methylphenyl)phenyl]acetate.
-
Step 2: Hydrolysis of Ethyl [4-(2-chloro-5-methylphenyl)phenyl]acetate
The final step is the saponification of the ester to the carboxylic acid using a base, followed by acidification.
-
Materials:
-
Ethyl [4-(2-chloro-5-methylphenyl)phenyl]acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve ethyl [4-(2-chloro-5-methylphenyl)phenyl]acetate in a mixture of ethanol and water in a round-bottom flask.
-
Add an excess of sodium hydroxide (e.g., 3-5 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Characterization
A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Characterization Workflow
Caption: Analytical workflow for the characterization of the target compound.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), methylene protons of the acetic acid group (singlet), and methyl protons (singlet). The exact chemical shifts and coupling patterns would provide detailed information about the substitution pattern. |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The number of signals would confirm the symmetry of the molecule. |
| Mass Spec. | The molecular ion peak ([M]⁺ or [M-H]⁻) would confirm the molecular weight of 260.72 g/mol . The isotopic pattern due to the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature. |
| IR Spec. | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic groups, and C-Cl stretch. |
Safety and Handling
As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Ester hydrolysis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008, January 24). Retrieved from [Link]
Sources
An In-depth Technical Guide on the Proposed Mechanism of Action of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a scientifically informed and hypothesized mechanism of action based on a structural analysis of the molecule and the known biological activities of structurally related compounds, particularly those in the biphenylacetic acid class. The experimental protocols described herein are proposed as a robust framework for the systematic evaluation of this compound.
Introduction and Rationale
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a biphenylacetic acid derivative. The biphenylacetic acid scaffold is a privileged structure in medicinal chemistry, most notably as the core of many non-steroidal anti-inflammatory drugs (NSAIDs). Given the structural analogy to established NSAIDs, it is our primary hypothesis that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. This guide will provide a detailed exploration of this proposed mechanism, from its molecular target to its potential cellular and physiological effects. Furthermore, we will present a comprehensive suite of experimental protocols designed to rigorously test this hypothesis and elucidate the compound's pharmacological profile.
Chemical and Physical Properties
A summary of the predicted physicochemical properties of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is presented below. These properties are crucial for understanding its potential for oral bioavailability and cell permeability.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₅H₁₃ClO₂ | Provides the elemental composition. |
| Molecular Weight | 260.72 g/mol | Influences diffusion and transport across membranes. |
| LogP | ~4.5 | Indicates high lipophilicity, suggesting good cell membrane permeability but potentially poor aqueous solubility. |
| pKa | ~4.0 | The acidic nature of the carboxylic acid group is crucial for its interaction with the target enzyme. |
Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition
We hypothesize that [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes.
The Cyclooxygenase Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation and pain.
Proposed Interaction with COX Enzymes
The carboxylic acid moiety of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is predicted to be the key pharmacophore, forming an ionic bond with a conserved arginine residue in the active site of the COX enzymes. The biphenyl scaffold will likely occupy the hydrophobic channel of the active site, preventing the entry of arachidonic acid. The substitution pattern on the phenyl rings will determine the selectivity for COX-1 versus COX-2.
Figure 1: Proposed mechanism of action of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid via inhibition of COX-1 and COX-2.
Experimental Protocols for Mechanism of Action Elucidation
The following section details the experimental workflows to validate the proposed mechanism of action.
In Vitro COX Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on COX-1 and COX-2 activity and establish its selectivity.
Protocol:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing hematin, and a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Compound Incubation: Add varying concentrations of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid to the reaction mixture and incubate with the COX enzymes for a specified time.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the rate of oxygen consumption or the production of a colored product from the substrate using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ values for COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Figure 2: Workflow for the in vitro COX inhibition assay.
Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay
This assay will confirm the compound's ability to inhibit prostaglandin production in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media.
-
Stimulation: Treat the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) to induce COX-2 expression.
-
Compound Treatment: Concurrently treat the cells with varying concentrations of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
-
Supernatant Collection: After an incubation period, collect the cell culture supernatant.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the PGE₂ concentration against the compound concentration to determine the EC₅₀ value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This animal model will assess the compound's anti-inflammatory efficacy in a living organism.
Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.
-
Compound Administration: Administer [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid orally or via intraperitoneal injection at various doses. A vehicle control group and a positive control group (e.g., treated with a known NSAID) should be included.
-
Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of the compound compared to the vehicle control group.
Therapeutic Potential and Future Directions
Based on the proposed mechanism of action, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid holds potential as an anti-inflammatory, analgesic, and antipyretic agent. Its therapeutic applications could span a range of inflammatory conditions, including arthritis and musculoskeletal pain.
Future research should focus on:
-
Selectivity Profiling: A comprehensive assessment of its selectivity for COX-2 over COX-1 is crucial to predict its gastrointestinal side-effect profile.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for dose optimization and understanding its in vivo behavior.
-
Toxicology Studies: A thorough evaluation of its safety profile is necessary before it can be considered for further development.
Conclusion
While further experimental validation is required, the structural features of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid strongly suggest that it functions as a cyclooxygenase inhibitor. The proposed experimental framework provides a clear path to systematically investigate its mechanism of action and evaluate its therapeutic potential. This in-depth analysis serves as a foundational guide for researchers and drug development professionals interested in the pharmacological exploration of this and related biphenylacetic acid derivatives.
References
Since this guide is based on a hypothetical mechanism for a novel compound, the references provided are foundational texts and review articles on the pharmacology of NSAIDs and the role of cyclooxygenase enzymes.
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]
-
Brunton, L. L., Hilal-Dandan, R., & Knollmann, B. C. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill Education. [Link]
-
Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]
An In-Depth Technical Guide to [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a biphenylacetic acid derivative, a class of compounds recognized for its significant therapeutic potential, particularly as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3][4]. The structural motif of biphenylacetic acid is a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents[5]. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, based on established chemical principles and data from structurally related analogs.
Chemical Identity and Structure
The fundamental characteristics of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid are summarized below, providing a clear identification of this specific chemical entity.
| Identifier | Value | Source |
| Chemical Name | [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | N/A |
| CAS Number | 1375069-35-4 | [6] |
| Molecular Formula | C₁₅H₁₃ClO₂ | N/A |
| Molecular Weight | 260.72 g/mol | N/A |
| SMILES | CC1=CC(=C(C=C1)C2=CC=C(C=C2)CC(=O)O)Cl | N/A |
Molecular Structure of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Caption: 2D structure of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Inference |
| Melting Point | 160-170 °C | The melting point of 4-Biphenylacetic acid is 159-160 °C[1][2]. The additional chloro and methyl substituents on the second phenyl ring are expected to slightly increase the melting point due to increased molecular weight and potential for stronger intermolecular interactions. |
| Boiling Point | > 300 °C | Biphenylacetic acid has an estimated boiling point of around 312 °C[1]. The target molecule, with a higher molecular weight, would be expected to have a correspondingly higher boiling point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, methanol, and ethanol. | 4-Biphenylacetic acid has low water solubility (39.27 mg/L at 25 °C) but is soluble in DMSO[1][2]. The introduction of a chloro and a methyl group is unlikely to significantly alter this general solubility profile. |
| pKa | ~4.3 | The pKa of 4-Biphenylacetic acid is approximately 4.29[1]. The electronic effects of the chloro and methyl substituents are not expected to drastically change the acidity of the carboxylic acid group. |
Synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
The synthesis of unsymmetrical biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method[5][7][8][9][10][11]. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid.
A plausible and efficient synthetic route to [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid involves the Suzuki-Miyaura coupling of (4-(carboxymethyl)phenyl)boronic acid with 2-chloro-5-methyl-1-iodobenzene (or the corresponding bromide).
Proposed Synthetic Workflow
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates[7][10].
Materials:
-
(4-(Carboxymethyl)phenyl)boronic acid
-
2-Chloro-5-methyl-1-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-(carboxymethyl)phenyl)boronic acid (1.2 equivalents), 2-chloro-5-methyl-1-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene.
-
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. Extract the product into diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Potential Applications in Drug Development
Biphenylacetic acid derivatives are a well-established class of NSAIDs, with their mechanism of action primarily involving the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway[3]. While the specific biological activity of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid has not been reported, its structural similarity to known anti-inflammatory agents suggests it may possess similar properties.
The substituents on the phenyl rings (chloro and methyl groups) can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom can enhance the lipophilicity, potentially improving cell membrane permeability, while the methyl group can affect metabolic stability.
Further research into this compound could involve:
-
In vitro COX-1 and COX-2 inhibition assays: To determine its potency and selectivity as an anti-inflammatory agent.
-
Cell-based assays: To assess its efficacy in reducing inflammatory markers in relevant cell lines.
-
In vivo studies: In animal models of inflammation and pain to evaluate its therapeutic potential.
Safety and Handling
Specific GHS and safety data for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid are not publicly available. However, based on the known hazards of related phenylacetic acid derivatives, the following precautions should be taken when handling this compound:
-
Causes skin irritation: Avoid contact with skin.
-
Causes serious eye irritation: Avoid contact with eyes.
-
May cause respiratory irritation: Handle in a well-ventilated area or with appropriate respiratory protection.
It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a biphenylacetic acid derivative with potential applications in drug discovery, particularly in the development of new anti-inflammatory agents. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura coupling. This guide provides a solid foundation for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds. Further investigation is warranted to fully characterize its physicochemical properties and biological activity.
References
-
ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
PubChem. 3-Biphenylylacetic acid. [Link]
-
ACS Omega. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
今日头条. Products List-099. [Link]
Sources
- 1. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]
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- 3. 3-Biphenylylacetic acid | C14H12O2 | CID 32153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. toutiao.com [toutiao.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. inventivapharma.com [inventivapharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from non-steroidal anti-inflammatory drugs (NSAIDs) to novel anti-cancer agents.[1][2][3] This guide provides a comprehensive technical overview of the discovery and synthesis of novel phenylacetic acid derivatives. It moves beyond a mere recitation of protocols to offer insights into the strategic considerations and mechanistic underpinnings that guide modern synthetic chemistry in this area. We will explore established and cutting-edge synthetic methodologies, delve into the rationale of bioisosteric replacement for property modulation, and provide detailed, field-proven experimental protocols. This document is designed to serve as a practical and authoritative resource for researchers dedicated to advancing the therapeutic potential of this versatile chemical class.
The Enduring Significance of the Phenylacetic Acid Motif in Drug Discovery
The deceptively simple structure of phenylacetic acid, comprising a phenyl ring linked to a carboxylic acid through a methylene bridge, belies its profound impact on pharmacology.[1] This structural motif is a key pharmacophore in a wide array of biologically active molecules.[1] Its prevalence stems from the carboxylic acid group's ability to engage in crucial hydrogen bonding and ionic interactions with biological targets, while the phenyl ring provides a versatile platform for synthetic modification to fine-tune lipophilicity, steric bulk, and electronic properties.[4]
Historically, phenylacetic acid derivatives have been central to the development of NSAIDs like diclofenac and ibuprofen.[2][3][5] However, contemporary research has expanded their therapeutic horizons significantly. Novel derivatives are being investigated and developed for a range of applications, including:
-
Oncology: Certain derivatives have shown promise as anti-proliferative and antitumor agents.[3][6]
-
Infectious Diseases: The phenylacetic acid core is a building block in the synthesis of antibiotics like penicillin G.[3][7]
-
Endocrinology: Novel derivatives have been synthesized as potent inhibitors of enzymes like 5α-reductase for the treatment of benign prostatic hyperplasia and as agonists for peroxisome proliferator-activated receptors (hPPARs) to address metabolic disorders.[8][9]
-
Neurology: Some derivatives are being explored as potential treatments for Alzheimer's disease.[3]
The continued exploration of this chemical space underscores the importance of robust and adaptable synthetic strategies to generate novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles.
Strategic Approaches to the Synthesis of Phenylacetic Acid Derivatives
The synthesis of functionalized phenylacetic acids is a mature field, yet one that continues to evolve with the advent of new catalytic systems and synthetic methodologies. The choice of synthetic route is dictated by factors such as the desired substitution pattern on the phenyl ring, functional group tolerance, scalability, and cost-effectiveness. This section will detail several key synthetic strategies, providing both the "how" and the "why" behind each approach.
Classical and Reliable: The Hydrolysis of Benzyl Cyanides
The hydrolysis of benzyl cyanides is a long-standing and dependable method for the preparation of phenylacetic acids.[1][10] This two-step process, involving the nucleophilic substitution of a benzyl halide with a cyanide salt followed by hydrolysis of the resulting nitrile, is a versatile route to a wide range of derivatives.
Causality Behind the Method: This method is favored for its simplicity and the ready availability of starting materials. The strong carbon-nitrogen triple bond of the nitrile is readily cleaved under either acidic or basic conditions to yield the corresponding carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [1][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed to obtain a highly pure product.
Modern Efficiency: Palladium-Catalyzed Carbonylation of Benzyl Halides
For a more direct and often higher-yielding approach, palladium-catalyzed carbonylation of benzyl halides offers a powerful alternative.[1][11] This method introduces the carboxylic acid moiety in a single step using carbon monoxide as the carboxyl source.
Causality Behind the Method: The power of this method lies in the catalytic cycle of the palladium complex, which facilitates the oxidative addition to the benzyl halide, insertion of carbon monoxide, and subsequent nucleophilic attack by water or hydroxide to generate the carboxylic acid. This approach often exhibits excellent functional group tolerance.
Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride [1][11]
-
Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent such as toluene.
-
Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO. Separate the aqueous and organic layers.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the 2,4-dichlorophenylacetic acid.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Unique Rearrangements: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a unique pathway to phenylacetic acids from acetophenones.[1] This reaction involves the oxidation of the acetyl group and its migration along the alkyl chain, ultimately forming a thioamide intermediate that is subsequently hydrolyzed.
Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone [1]
-
Thioamide Formation: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq). Heat the mixture to reflux (around 130-140 °C) for 6-8 hours.
-
Hydrolysis: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation and Purification: The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Multi-Step Synthesis of Highly Functionalized Derivatives
The development of novel therapeutic agents often requires the synthesis of complex phenylacetic acid derivatives with specific substitution patterns. This frequently involves multi-step synthetic sequences that build upon a core aromatic structure.
A recent example is the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid, which showcases a strategic combination of modern cross-coupling reactions and classical transformations.[3][6]
Logical Workflow for the Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid
Caption: Multi-step synthesis of a complex phenylacetic acid derivative.
This synthetic route demonstrates a powerful strategy where the core triphenyl-substituted aromatic ring is first constructed using a Sandmeyer reaction followed by a Suzuki coupling.[3][6] Subsequent functionalization of the methyl group via radical bromination, followed by cyanation and hydrolysis, yields the desired phenylacetic acid derivative.[3][6]
Bioisosteric Replacement Strategies in Phenylacetic Acid Drug Design
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of modern medicinal chemistry.[12][13] In the context of phenylacetic acid derivatives, the carboxylic acid moiety is a frequent target for bioisosteric replacement to overcome challenges such as poor oral bioavailability, rapid metabolism, or undesirable physicochemical properties.[13]
Rationale for Bioisosteric Replacement of the Carboxylic Acid Group:
-
Improved Pharmacokinetics: The acidic nature of the carboxyl group can lead to rapid clearance and poor cell permeability. Replacing it with a less acidic group can improve the drug's half-life and oral absorption.
-
Enhanced Target Binding: A bioisostere may offer a more favorable interaction with the target protein by altering the geometry or electronic nature of the binding motif.
-
Reduced Off-Target Effects: By modifying the acidity and overall properties of the molecule, bioisosteric replacement can reduce interactions with unintended biological targets, thereby minimizing side effects.
-
Novelty and Patentability: The synthesis of novel bioisosteres can lead to new intellectual property.[14]
Common Bioisosteres for the Carboxylic Acid Group:
| Bioisostere | Key Features |
| Tetrazole | Similar pKa to carboxylic acids, more lipophilic.[15] |
| Acyl Sulfonamide | Can mimic the hydrogen bonding pattern of a carboxylic acid with a similar pKa.[15] |
| Hydroxamic Acid | Can act as a chelating agent for metal ions in enzyme active sites. |
| 3-Hydroxyisoxazole | A heterocyclic bioisostere that can present a similar acidic proton in a different chemical environment.[14] |
Logical Relationship of Bioisosteric Replacement
Caption: The role of bioisosterism in optimizing phenylacetic acid derivatives.
Future Perspectives
The discovery and synthesis of novel phenylacetic acid derivatives will continue to be a vibrant area of research. Future efforts will likely focus on:
-
Development of Novel Catalytic Systems: The exploration of more efficient, selective, and environmentally friendly catalysts for the synthesis of these compounds.
-
Application of Flow Chemistry: The use of continuous flow reactors to enable safer, more scalable, and automated synthesis of phenylacetic acid derivatives.
-
Computational Drug Design: The increasing use of in silico methods to predict the biological activity and pharmacokinetic properties of novel derivatives, thereby guiding synthetic efforts.
-
Exploration of Non-classical Bioisosteres: The investigation of novel and less conventional bioisosteres for the phenyl ring and the carboxylic acid group to access new chemical space and pharmacological profiles.[16]
Conclusion
The phenylacetic acid scaffold remains a privileged structure in drug discovery, with its derivatives demonstrating a broad spectrum of therapeutic activities. A deep understanding of the diverse synthetic methodologies, from classical approaches to modern catalytic and multi-step syntheses, is essential for the continued development of novel and improved therapeutic agents. Furthermore, the strategic application of principles such as bioisosterism will be crucial in overcoming the challenges of drug development and unlocking the full potential of this remarkable chemical class. This guide has provided a technical framework and practical protocols to aid researchers in their pursuit of the next generation of phenylacetic acid-based medicines.
References
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Novel 5alpha-reductase inhibitors: synthesis, structure-activity studies, and pharmacokinetic profile of phenoxybenzoylphenyl acetic acids - PubMed. (URL: [Link])
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Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug. (URL: [Link])
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Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])
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Phenylacetic acid - Wikipedia. (URL: [Link])
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Phenylacetic acid derivatives as hPPAR agonists - PubMed. (URL: [Link])
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Process for preparing phenylacetic acid - Justia Patents. (URL: [Link])
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A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. (URL: [Link])
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phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (URL: [Link])
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Phenylacetic acid derivative: Significance and symbolism. (URL: [Link])
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(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. (URL: [Link])
- US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google P
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(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. (URL: [Link])
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Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors - PubMed. (URL: [Link])
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Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (URL: [Link])
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Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations - YouTube. (URL: [Link])
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Bioisosteric Replacements - Chem-Space. (URL: [Link])
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Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: [Link])
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Analgesic - Wikipedia. (URL: [Link])
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Spectroscopic Analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid: A Technical Guide to NMR Interpretation
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR, offers detailed experimental protocols, and presents a thorough interpretation of the resulting spectroscopic data. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a self-validating system for the structural elucidation of this compound. Visual aids, including data tables and workflow diagrams, are integrated to enhance understanding and practical application.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.[1][2][3] It operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[2][4] This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure, connectivity, and dynamics.[1][2][5]
For a molecule like [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a non-steroidal anti-inflammatory drug (NSAID) analog, precise structural confirmation is critical for understanding its biological activity and for quality control in synthesis. 1H and 13C NMR are the primary tools for this purpose, offering a non-destructive method to map the carbon and proton framework of the molecule.[4][6] This guide will walk through the necessary steps to acquire and interpret high-quality NMR spectra for this specific compound.
Experimental Design: From Sample Preparation to Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate selection of experimental parameters. This section outlines the critical considerations for analyzing [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Sample Preparation: The Foundation of a High-Quality Spectrum
A well-prepared sample is crucial for obtaining accurate and reliable NMR results.[7] The primary goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[8]
Protocol for NMR Sample Preparation
-
Analyte Purity: Begin with a purified sample of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. Impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is paramount to avoid overwhelming the analyte signals with those from the solvent.[7] For [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, Deuterated Chloroform (CDCl3) is a suitable choice due to its ability to dissolve the compound and its relatively simple residual solvent signal. Deuterated Dimethyl Sulfoxide (DMSO-d6) is an alternative if solubility in CDCl3 is limited.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]
-
Dissolution and Filtration: Dissolve the sample in the chosen deuterated solvent in a clean, dry vial.[9] To remove any solid particles that can distort the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[8]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., CHCl3 at 7.26 ppm) is often used as a secondary reference.[7]
-
Labeling: Clearly label the NMR tube with the sample identification.[10]
NMR Instrument Parameters
The following is a logical workflow for setting up an NMR experiment for the analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Caption: Figure 1. Experimental workflow for NMR analysis.
Spectral Interpretation: Decoding the Molecular Structure
The structure of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid presents a distinct set of signals in both ¹H and ¹³C NMR spectra. A systematic approach to interpretation is key to assigning each signal to its corresponding nucleus.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H (Carboxylic Acid) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to exchange with trace amounts of water. |
| H (Aromatic) | 7.1 - 7.6 | Multiplets | 7H | Protons on the two aromatic rings will appear in this region. The specific splitting patterns will depend on their coupling with neighboring protons. |
| H (Methylene) | 3.6 - 3.8 | Singlet | 2H | The two protons of the CH2 group adjacent to the carboxylic acid and the phenyl ring are chemically equivalent and have no neighboring protons, thus appearing as a singlet. |
| H (Methyl) | 2.3 - 2.5 | Singlet | 3H | The three protons of the methyl group are equivalent and are attached to an aromatic ring with no adjacent protons, resulting in a singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C (Carboxylic Acid) | 175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| C (Aromatic) | 120 - 145 | The twelve carbons of the two phenyl rings will resonate in this region. Carbons attached to the chloro group and other substituents will have distinct chemical shifts. |
| C (Methylene) | 40 - 45 | The carbon of the CH2 group is in a typical range for a carbon attached to both an aromatic ring and a carbonyl group. |
| C (Methyl) | 20 - 25 | The methyl carbon attached to the aromatic ring appears in the aliphatic region. |
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules, one-dimensional NMR spectra may not be sufficient for complete structural elucidation. Two-dimensional (2D) NMR techniques can provide crucial connectivity information.[5]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecule.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular fragments and confirming the overall structure.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded, which can be useful for determining the three-dimensional conformation of the molecule.[11]
The following diagram illustrates the logical relationship between these advanced NMR techniques for structural elucidation.
Caption: Figure 2. Interconnectivity of advanced NMR techniques.
Conclusion
The spectroscopic analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid by NMR is a powerful method for its unambiguous structural characterization. By following systematic experimental protocols for sample preparation and data acquisition, and by employing a logical approach to spectral interpretation, researchers can confidently determine the molecular structure. The integration of one-dimensional and advanced two-dimensional NMR techniques provides a comprehensive toolkit for elucidating the connectivity and spatial arrangement of atoms within the molecule. This guide serves as a foundational resource for scientists engaged in the synthesis, development, and quality control of this and structurally related compounds.
References
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- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes.
- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
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- Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
- ACS Publications. (n.d.). Advanced Solid-State NMR Methods for the Elucidation of Structure and Dynamics of Molecular, Macromolecular, and Supramolecular Systems | Chemical Reviews.
- Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
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- Wiley. (n.d.).
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Diva-Portal.org. (2021, January 22). Advanced NMR techniques for structural elucidation in medicinal chemistry.
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mass spectrometry of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
An In-depth Technical Guide to the Mass Spectrometric Analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Prepared by: Gemini, Senior Application Scientist
Foreword for the Researcher
This guide provides a comprehensive framework for the analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, the core active structure related to the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As researchers and drug development professionals, our goal extends beyond simple detection; we seek robust, reproducible, and sensitive methods for quantification in complex biological matrices. This document is structured to provide not just a protocol, but the underlying scientific rationale for key methodological choices, empowering you to adapt and troubleshoot effectively. We will delve into the complete workflow, from sample preparation to the intricate details of ionization and fragmentation, grounding our discussion in established principles and authoritative literature.
Analyte Overview and Physicochemical Properties
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a derivative of phenylacetic acid, a class of compounds with significant pharmacological relevance.[1][2] Accurate characterization and quantification are critical for pharmacokinetic, toxicokinetic, and quality control studies. Mass spectrometry offers unparalleled specificity and sensitivity for this purpose.
The fundamental properties of the analyte dictate the analytical strategy.
| Property | Value |
| Chemical Formula | C₁₅H₁₃ClO₂ |
| Average Molecular Weight | 260.72 g/mol |
| Monoisotopic Mass | 260.0604 Da (for ³⁵Cl isotope) |
| Chemical Class | Carboxylic Acid, Phenylacetic Acid Derivative |
| Key Functional Group | Carboxylic Acid (-COOH) |
The presence of the carboxylic acid group is the most influential feature for its analysis by electrospray ionization mass spectrometry. This group is readily deprotonated, making the molecule highly suitable for analysis in negative ion mode.[3][4][5]
The Analytical Keystone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For quantifying small molecules like [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in complex samples such as human plasma, LC-MS/MS is the gold standard.[6][7] The liquid chromatography (LC) stage separates the analyte from matrix components, while the tandem mass spectrometer (MS/MS) provides highly selective and sensitive detection.
The overall analytical workflow is a multi-stage process designed to ensure accuracy and reproducibility.
Sample Preparation: The Foundation of Quality Data
The objective of sample preparation is to remove interfering matrix components (e.g., proteins, salts) that can suppress ionization and contaminate the instrument. For plasma samples, protein precipitation is a rapid and effective method.[8]
Protocol: Protein Precipitation
-
Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) working solution (e.g., Ketoprofen, 1 µg/mL in methanol) and vortex briefly. The IS is crucial for correcting analytical variability.[6]
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.[7]
Chromatographic Separation: Achieving Baseline Resolution
Reverse-phase high-performance liquid chromatography (HPLC) is the standard for separating NSAIDs from endogenous plasma components. A C18 stationary phase provides excellent retention for moderately nonpolar compounds like our analyte.
Rationale for Method Choices:
-
C18 Column: The alkyl chains of the C18 packing provide a nonpolar stationary phase that retains the analyte based on hydrophobic interactions.
-
Acidified Mobile Phase: The addition of a small amount of formic acid (typically 0.1%) to the aqueous mobile phase serves two purposes: it protonates silanol groups on the silica support, reducing peak tailing, and it ensures the analyte's carboxylic acid group is protonated, leading to consistent retention.[9]
Example LC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.7 µm particle size, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 30% B to 95% B in 3 min, hold 1 min, re-equilibrate 2 min |
Mass Spectrometric Detection and Fragmentation Analysis
The mass spectrometer provides the core data for identification and quantification. The process involves creating gas-phase ions, selecting a specific ion, fragmenting it, and detecting the resulting product ions.
Ionization: Electrospray Ionization (ESI) in Negative Mode
Causality: The choice of ionization technique is dictated by the analyte's structure. [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid contains a carboxylic acid functional group, which has an acidic proton. In the high pH environment of the ESI spray, this proton is easily abstracted, forming a stable, negatively charged carboxylate anion [M-H]⁻.[3][5] This makes negative mode ESI exceptionally sensitive for this class of compounds.[7]
Tandem Mass Spectrometry (MS/MS) and Fragmentation
For quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. This involves two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates the precursor ion, which is the deprotonated molecule [M-H]⁻ at m/z 259.1.
-
q2 (Collision Cell): The isolated precursor ions are accelerated into a chamber filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas convert kinetic energy into internal energy, inducing fragmentation. This process is known as Collision-Induced Dissociation (CID).[10]
-
Q3 (Third Quadrupole): Isolates a specific, characteristic product ion formed in the collision cell.
This two-stage filtering is incredibly selective, as it requires a molecule to have both the correct precursor mass and produce a specific fragment mass, virtually eliminating background noise.
Predicted Fragmentation Pathway: The most common fragmentation pathway for deprotonated carboxylic acids during CID is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da.[11] This is an energetically favorable cleavage that results in a stable carbanion.
Summary of Expected Ions for MRM:
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) [M-H-CO₂]⁻ |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | m/z 259.1 | m/z 215.1 |
| Ketoprofen (Internal Standard) | m/z 253.1 | m/z 209.1 |
Typical Mass Spectrometer Settings:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | Optimal for carboxylic acids.[7] |
| IonSpray Voltage | -4500 V | Creates a stable electrospray. |
| Source Temperature | 550 °C | Aids in desolvation of droplets. |
| Collision Gas (CAD) | Nitrogen | Standard gas for CID. |
| Declustering Potential (DP) | -60 V | Prevents premature in-source fragmentation.[12] |
| Collision Energy (CE) | -25 eV | Optimized to maximize the abundance of the specific product ion. |
Conclusion
This guide outlines a robust and scientifically grounded LC-MS/MS method for the sensitive and selective quantification of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. By leveraging a streamlined protein precipitation, efficient reverse-phase chromatography, and the inherent suitability of the analyte for negative mode ESI-MS/MS, this approach provides the performance required for demanding applications in pharmaceutical research and development. The principles and specific parameters detailed herein form a self-validating system that, when implemented correctly, will yield high-quality, reproducible data.
References
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Choi, R. L., & Lee, J. H. (2009). Liquid Chromatography-Tandem Mass Spectrometry Method of Loxoprofen in Human Plasma. PubMed. Available at: [Link]
-
Pasilis, S. P., & Kertesz, V. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. Available at: [Link]
-
Cao, J., et al. (2022). Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study. Arabian Journal of Chemistry. Available at: [Link]
-
Pasilis, S. P., & Kertesz, V. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, ACS Publications. Available at: [Link]
-
Verma, M. K., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, ACS Publications. Available at: [Link]
-
Xu, L., et al. (2022). Determination of Trans-loxoprofen-alcohol Tromethamine in Pregnant SD Rats by a Validated LC-MS/MS Method: Application to a Toxicokinetics and Tissue Distribution Study. Bentham Science Publishers. Available at: [Link]
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Verma, M. K., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]
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Gieseking, R. L., & Williams, E. R. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ACS Publications. Available at: [Link]
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ResearchGate. (2025). Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma | Request PDF. ResearchGate. Available at: [Link]
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Embree, T. A., et al. (2015). Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. PubMed. Available at: [Link]
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Murakami, T., et al. (2008). Identification of degradation products in loxoprofen sodium adhesive tapes by liquid chromatography-mass spectrometry and dynamic pressurized liquid extraction-solid-phase extraction coupled to liquid chromatography-nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]
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ResearchGate. (2025). Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid | Request PDF. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). Retraction Note to: Analysis of loxoprofen in tablets, patches, and equine urine as tert-butyldimethylsilyl derivative by gas chromatography-mass spectrometry | Request PDF. ResearchGate. Available at: [Link]
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NIST. (n.d.). Acetic acid, 4-methylphenyl ester. NIST WebBook. Available at: [Link]
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NIST. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. NIST WebBook. Available at: [Link]
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MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009209. MassBank. Available at: [Link]
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Hupp, A. M., & Jastrombek, J. M. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. PubMed. Available at: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a biaryl acetic acid derivative, a chemical class renowned for its anti-inflammatory and analgesic properties. This technical guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of this compound. Drawing upon the established pharmacology of structurally related molecules, this document outlines a logical, evidence-based approach to elucidate its mechanism of action. The primary focus is on the cyclooxygenase (COX) enzymes, the canonical targets of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, this guide explores potential COX-independent mechanisms, including the inhibition of phospholipase A2 (PLA2), the nuclear factor-kappa B (NF-κB) signaling pathway, and phosphodiesterases (PDEs). Detailed, field-proven experimental protocols are provided for each potential target to enable robust scientific inquiry and accelerate the drug development process.
Introduction: The Scientific Rationale
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid belongs to the biaryl acetic acid class of compounds. Structurally, it shares a core motif with numerous established non-steroidal anti-inflammatory drugs (NSAIDs). This structural analogy provides a strong foundation for hypothesizing its primary mechanism of action. The therapeutic efficacy of NSAIDs is predominantly attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1][2]
However, the landscape of NSAID pharmacology is nuanced, with evidence suggesting that their therapeutic and adverse effects may also be mediated through COX-independent pathways.[3][4] A thorough investigation into the therapeutic targets of a novel compound like [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid necessitates a multi-faceted approach. This guide is structured to navigate from the most probable targets to other plausible mechanisms, providing the scientific rationale and experimental blueprints for a comprehensive evaluation.
Primary Therapeutic Target Family: Cyclooxygenase (COX) Isoforms
The most probable therapeutic targets for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid are the two isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[1]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[5]
The relative inhibitory activity of an NSAID against COX-1 and COX-2 dictates its efficacy and side-effect profile. Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal adverse events associated with COX-1 inhibition.[6][7]
The Arachidonic Acid Cascade and the Role of COX
The inhibition of COX enzymes interrupts the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[4][8] Understanding this pathway is fundamental to contextualizing the therapeutic action of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Experimental Validation of COX-1/COX-2 Inhibition
A critical step in characterizing [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is to determine its in vitro inhibitory potency (IC50) against both COX-1 and COX-2. This will establish its efficacy and selectivity.
Table 1: Quantitative Data Summary for COX Inhibition Assays
| Parameter | Description | Expected Outcome for an effective NSAID |
| IC50 (COX-1) | Concentration of the compound that inhibits 50% of COX-1 activity. | A measurable value, with higher values indicating less inhibition. |
| IC50 (COX-2) | Concentration of the compound that inhibits 50% of COX-2 activity. | A low (sub-micromolar to low micromolar) value. |
| Selectivity Index (SI) | Ratio of IC50 (COX-1) / IC50 (COX-2). | An SI > 1 indicates selectivity for COX-2. An SI < 1 indicates selectivity for COX-1. |
This assay is a robust method that closely mimics the physiological environment.[9]
Principle: The assay measures the production of prostaglandins (PGE2 for COX-2 and thromboxane B2 (TXB2) for COX-1) in human whole blood after stimulation. The inhibitory effect of the test compound is quantified by measuring the reduction in prostaglandin levels.
Materials:
-
Freshly drawn human venous blood (anticoagulated with heparin).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (test compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reference NSAIDs (e.g., celecoxib for COX-2 selectivity, ibuprofen as a non-selective inhibitor).
-
PGE2 and TXB2 ELISA kits.
Procedure:
For COX-2 Inhibition:
-
Incubate heparinized whole blood with LPS (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.
-
Add various concentrations of the test compound or reference NSAID to the blood and incubate for 30 minutes at 37°C.
-
Initiate the COX reaction by adding arachidonic acid (30 µM) and incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice and centrifuge to separate the plasma.
-
Measure the PGE2 concentration in the plasma using a specific ELISA kit according to the manufacturer's instructions.
For COX-1 Inhibition:
-
Use fresh, non-LPS-stimulated heparinized whole blood.
-
Add various concentrations of the test compound or reference NSAID and incubate for 1 hour at 37°C.
-
Allow the blood to clot for 1 hour at 37°C to induce platelet aggregation and subsequent TXB2 production.
-
Centrifuge to separate the serum.
-
Measure the TXB2 concentration in the serum using a specific ELISA kit.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Secondary and Off-Target Therapeutic Target Exploration
While COX inhibition is the most probable mechanism of action, a comprehensive understanding of a drug candidate's pharmacology requires investigating potential secondary and "off-target" effects. These can contribute to the therapeutic profile or be responsible for adverse events.[10]
Phospholipase A2 (PLA2)
Rationale: PLA2 enzymes are upstream of the COX enzymes in the arachidonic acid cascade, responsible for releasing arachidonic acid from membrane phospholipids.[11][12] Inhibition of PLA2 would also lead to a reduction in prostaglandin synthesis. Some studies have shown that biaryl acetic acid derivatives can inhibit human phospholipase A2.[13]
Experimental Validation: Commercially available PLA2 inhibitor screening kits can be used to assess the inhibitory activity of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid against various PLA2 isoforms.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Rationale: NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2.[14] Some NSAIDs have been shown to inhibit the activation of NF-κB, which may contribute to their anti-inflammatory effects independently of direct COX inhibition.[15][16]
Experimental Validation: The effect of the compound on NF-κB activation can be assessed in cell-based assays.
Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.
Procedure:
-
Culture the NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in appropriate media.
-
Pre-treat the cells with various concentrations of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid for 1-2 hours.
-
Stimulate NF-κB activation with a suitable agonist (e.g., tumor necrosis factor-alpha (TNF-α) or LPS).
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.
-
A decrease in reporter gene activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Phosphodiesterases (PDEs)
Rationale: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in inflammatory signaling. Some studies have suggested that certain NSAIDs may exert some of their effects through PDE inhibition.[3][17]
Experimental Validation: The inhibitory activity of the compound against a panel of PDE isoforms can be determined using commercially available PDE assay kits.
In Vivo Validation of Anti-Inflammatory Activity
In vitro findings must be validated in relevant in vivo models of inflammation to establish the therapeutic potential of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.[18][19]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this edema.
Procedure:
-
Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to the experimental conditions.
-
Administer the test compound or vehicle control orally or intraperitoneally at various doses.
-
After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Table 2: Data Presentation for In Vivo Anti-Inflammatory Study
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | (Value) | 0 |
| Reference NSAID | (Dose) | (Value) | (Value) |
| Compound X | (Dose 1) | (Value) | (Value) |
| Compound X | (Dose 2) | (Value) | (Value) |
| Compound X | (Dose 3) | (Value) | (Value) |
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous approach to elucidating the therapeutic targets of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. The primary hypothesis is that this compound, like other biaryl acetic acids, functions as a COX inhibitor. The detailed protocols provided for in vitro COX-1/COX-2 inhibition assays and in vivo models of inflammation will enable a thorough evaluation of this primary mechanism.
Furthermore, the exploration of potential COX-independent targets such as PLA2, NF-κB, and PDEs will provide a more complete pharmacological profile of the compound. A comprehensive understanding of its on-target and potential off-target activities is crucial for its development as a safe and effective therapeutic agent. The data generated from these studies will be instrumental in guiding future medicinal chemistry efforts to optimize potency and selectivity, and in designing subsequent preclinical and clinical development plans.
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IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2017). [Link]
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The undesirable side-effects of non-steroidal anti-inflammatory drugs. (2001). Ortopedia, Traumatologia, Rehabilitacja, 3(1), 126-128. [Link]
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Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020). Saudi Pharmaceutical Journal, 28(7), 789-798. [Link]
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Atkinson, D. C., et al. (1979). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 22(1), 99-105. [Link]
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sources of on-target toxicity for pharmaceuticals. (2023). YouTube. [Link]
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Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. (2018). Expert Opinion on Therapeutic Patents, 28(11), 833-850. [Link]
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In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. (2018). Folia Medica, 60(2), 282-288. [Link]
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COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. (2013). Frontiers in Physiology, 4. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Molecules, 30(16), 3749. [Link]
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Inhibition of phospholipase A2. (1993). Trends in Pharmacological Sciences, 14(6), 215-220. [Link]
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Regulation and inhibition of phospholipase A2. (1994). The Journal of Biological Chemistry, 269(18), 13059-13062. [Link]
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Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Molecules, 30(16), 3749. [Link]
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COX Inhibitors. (2023). StatPearls. [Link]
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Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). Journal of Medicinal Chemistry, 60(13), 5627-5637. [Link]
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COX-independent mechanisms of cancer chemoprevention by anti-inflammatory drugs. (2013). Frontiers in Physiology, 4. [Link]
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Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. (1999). The Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]
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COX-dependent mechanisms involved in the antinociceptive action of NSAIDs at central and peripheral sites. (2001). Pharmacology & Therapeutics, 92(2-3), 119-136. [Link]
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An In-depth Technical Guide to [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid: Synthesis, Biological Significance, and Investigative Framework
Foreword: Unveiling the Potential of a Novel Biphenylacetic Acid Derivative
In the landscape of drug discovery, the phenylacetic acid scaffold has proven to be a cornerstone for the development of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, analgesic, and antipyretic effects.[1] This guide delves into the specifics of a promising, yet underexplored, biphenylacetic acid derivative: [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid .
While extensive research on this particular molecule is not yet publicly available, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and field-proven experimental methodologies, we will construct a robust framework for its synthesis, characterization, and biological evaluation. This guide is designed to be a predictive and practical resource, enabling researchers to unlock the therapeutic potential of this novel compound.
Molecular Profile and Rationale for Investigation
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a biphenylacetic acid derivative featuring a strategic substitution pattern. The biphenyl core is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). The chloro and methyl substitutions on one of the phenyl rings are not arbitrary; they are anticipated to modulate the compound's physicochemical properties and biological activity.
-
The Biphenyl Scaffold: Provides a rigid, lipophilic backbone that can effectively orient the acetic acid moiety for interaction with biological targets.[1][2]
-
The Acetic Acid Moiety: This acidic functional group is crucial for the anti-inflammatory activity of many NSAIDs, as it is often involved in binding to the active site of cyclooxygenase (COX) enzymes.
-
Chloro and Methyl Substitutions: The presence of a chlorine atom and a methyl group on the phenyl ring can influence the molecule's electronic and steric properties. These substitutions have been shown in other molecular contexts to enhance the potency and metabolic stability of drug candidates.[3][4] The specific ortho-chloro and meta-methyl arrangement may impart a twisted conformation to the biphenyl system, potentially influencing its binding affinity and selectivity for target enzymes.
Synthetic Strategy: A Reliable Path to the Target Molecule
The synthesis of biphenyl compounds is well-established, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone methodology due to its mild reaction conditions and high yields.[5][6] A plausible and efficient synthetic route to [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is outlined below.
Proposed Synthetic Pathway
A two-step approach is proposed, starting from commercially available precursors. The key transformation is a Suzuki-Miyaura coupling to construct the biphenyl core, followed by the introduction of the acetic acid side chain.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-methylphenylboronic acid
-
4-Bromophenylacetic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
To a round-bottom flask, add 4-bromophenylacetic acid (1.0 eq), 2-chloro-5-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Acidify the aqueous layer with 1 M HCl to precipitate any remaining product, which can be collected by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain pure [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Predicted Biological Significance and Mechanism of Action
Based on the extensive literature on biphenylacetic acid derivatives, the primary predicted biological activity of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is anti-inflammatory .[1][2] The likely mechanism of action is the inhibition of cyclooxygenase (COX) enzymes , which are key mediators of the inflammatory cascade.
The Cyclooxygenase (COX) Pathway
COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[7] Inhibition of these enzymes reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever.
Caption: Inhibition of the COX pathway by the target compound.
Potential for COX-2 Selectivity
The structural features of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, particularly the substituted biphenyl core, may confer some degree of selectivity for COX-2 over COX-1. COX-2 selective inhibitors are desirable as they are associated with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.
Modulation of NF-κB Signaling
Nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[8] Some NSAIDs have been shown to exert their anti-inflammatory effects, in part, by inhibiting the activation of NF-κB.[9] It is plausible that [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid could also modulate this critical inflammatory pathway.
Caption: Potential modulation of the NF-κB signaling pathway.
Experimental Workflow for Biological Evaluation
A systematic and tiered approach is recommended for the biological evaluation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. This workflow progresses from initial in vitro screening to more complex cell-based assays.
Caption: Tiered experimental workflow for biological evaluation.
In Vitro COX Inhibition Assays
The initial screening should involve commercially available COX-1 and COX-2 inhibitor screening assay kits.[7][10] These assays typically measure the peroxidase component of COX activity.
Protocol Outline (Based on a generic colorimetric assay):
-
Prepare a stock solution of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add purified COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at a controlled temperature.
-
Add a chromogenic substrate that reacts with the peroxidase activity of COX.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.
Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay
To confirm the compound's activity in a more physiologically relevant context, a cell-based assay measuring the production of PGE₂ is recommended.[11][12]
Protocol Outline:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or A549 human lung carcinoma cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β]).
-
Incubate for 18-24 hours to allow for PGE₂ production.
-
Collect the cell culture supernatant.
-
Quantify the PGE₂ concentration in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Determine the IC₅₀ value for the inhibition of PGE₂ production.
NF-κB Activation Assay
To investigate the potential modulation of the NF-κB pathway, a cell-based assay that measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus can be employed.[13][14]
Protocol Outline (High-Content Imaging Approach):
-
Seed cells (e.g., HeLa or HEK293) in a 96-well imaging plate.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Fix and permeabilize the cells.
-
Stain the cells with an antibody against the NF-κB p65 subunit and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear translocation of NF-κB p65.
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
| Assay | Endpoint | [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | Positive Control (e.g., Diclofenac) |
| COX-1 Inhibition | IC₅₀ (µM) | To be determined | Known value |
| COX-2 Inhibition | IC₅₀ (µM) | To be determined | Known value |
| PGE₂ Production | IC₅₀ (µM) | To be determined | Known value |
| NF-κB Translocation | IC₅₀ (µM) | To be determined | Known value |
Future Directions and Concluding Remarks
The successful synthesis and initial biological evaluation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid will pave the way for further preclinical development. Future studies could include:
-
Lead Optimization: Synthesis of analogues to establish a comprehensive structure-activity relationship (SAR).
-
In Vivo Efficacy Studies: Evaluation in animal models of inflammation and pain.[15]
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and safety profile.
This technical guide provides a strategic and actionable framework for the investigation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. By building upon the established knowledge of phenylacetic acid derivatives and employing robust experimental methodologies, the scientific community is well-equipped to elucidate the therapeutic potential of this novel compound.
References
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (URL: [Link])
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Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. (URL: [Link])
- Method for producing 4-biphenylacetic acid.
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COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. (URL: [Link])
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. (URL: [Link])
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Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. (URL: [Link])
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. (URL: [Link])
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Biological deeds of Biphenyl derivatives - A short Review. IJSDR. (URL: [Link])
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Exploring the role of chloro and methyl substitutions in 2-phenylthiomethyl-benzoindole derivatives for 5-LOX enzyme inhibition. PubMed. (URL: [Link])
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Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (URL: [Link])
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Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (URL: [Link])
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Figure 2: [Activation of NF-κB Signaling Pathway...]. Assay Guidance Manual - NCBI - NIH. (URL: [Link])
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. (URL: [Link])
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])
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Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. AIR Unimi. (URL: [Link])
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In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. (URL: [Link])
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(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. MDPI. (URL: [Link])
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Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. (URL: [Link])
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Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). YAKHAK HOEJI. (URL: [Link])
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Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PMC - PubMed Central. (URL: [Link])
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (URL: [Link])
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Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. (URL: [Link])
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NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. Antibodies-online.com. (URL: [Link])
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Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. PubMed. (URL: [Link])
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One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. (URL: [Link])
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. (URL: [Link])
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Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. (URL: [Link])
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Cyclooxygenase (COX) Activity Fluorometric Assay Kit (E-BC-F050). Elabscience. (URL: [Link])
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Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines. MDPI. (URL: [Link])
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Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. (URL: [Link])
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Methodological & Application
Application Note: High-Throughput and High-Sensitivity Quantification of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Abstract
This document provides a comprehensive guide to the quantitative analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a substituted arylalkanoic acid of interest in pharmaceutical development. We present three robust and validated analytical methodologies tailored for different applications: a high-throughput Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine analysis, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications in complex matrices, and a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization for specific applications requiring alternative selectivity. The rationale behind critical experimental parameters is discussed in detail, and complete, step-by-step protocols are provided. All methods are designed to be self-validating in accordance with ICH Q2(R2) guidelines to ensure data integrity, accuracy, and precision.[1][2]
Introduction: The Analytical Imperative
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid belongs to the arylalkanoic acid class, a scaffold common to many pharmacologically active compounds, particularly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[3] Accurate and precise quantification is paramount throughout the drug development lifecycle, from preclinical pharmacokinetic studies to final product quality control. The choice of analytical method is dictated by the required sensitivity, selectivity, sample matrix, and desired throughput.
This guide is structured to empower researchers to select and implement the most appropriate analytical strategy for their specific needs. We will move from the most common and accessible technique (HPLC-UV) to the most sensitive (LC-MS/MS) and an alternative approach (GC-MS), providing the foundational principles and practical steps for each.
Foundational Strategy: Method Selection Rationale
The chemical structure of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid—featuring a carboxylic acid group, a UV-active biphenyl core, and a relatively non-volatile nature—guides the selection of an appropriate analytical technique.
-
RP-HPLC-UV: The ideal choice for purity assessments and formulation analysis. The biphenyl system provides a strong chromophore for UV detection, while the carboxylic acid allows for excellent retention and peak shape on a reversed-phase column when the mobile phase pH is controlled.[4][5]
-
LC-MS/MS: The gold standard for quantifying low concentrations of the analyte in complex biological matrices such as plasma, serum, or tissue homogenates.[6][7] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), minimize matrix interference.
-
GC-MS: A viable but more complex alternative. The inherent polarity and low volatility of the carboxylic acid group necessitate a chemical derivatization step to convert the analyte into a more volatile and thermally stable ester or silyl derivative prior to analysis.[8][9] This method can be useful when LC instrumentation is unavailable or when orthogonal confirmation is required.
Method 1: RP-HPLC with UV Detection
This method is designed for robust, routine quantification of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in bulk drug substances and simple formulations.
Scientific Principles
The core of this method relies on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase.[3][10] The key to achieving sharp, symmetrical peaks for a carboxylic acid is to suppress its ionization. By maintaining the mobile phase pH below the analyte's pKa (~4.0-4.5), the carboxylic acid remains in its protonated, neutral form (R-COOH). This uncharged state increases its hydrophobicity, leading to stronger retention and preventing the peak tailing often associated with the anionic form (R-COO⁻). An organic solvent like acetonitrile or methanol is used to elute the analyte from the column. Detection is performed at a wavelength corresponding to the absorbance maximum of the aromatic system, ensuring high sensitivity.[4]
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for RP-HPLC-UV quantification.
Detailed Protocol: RP-HPLC-UV
-
Preparation of Mobile Phase:
-
Prepare a solution of 0.1% (v/v) phosphoric acid in HPLC-grade water.
-
The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[11]
-
Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid reference standard into a 10 mL volumetric flask.
-
Add 5 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 5 minutes to dissolve.
-
Bring to volume with the diluent and mix thoroughly.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions from the stock solution using the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample to obtain a theoretical concentration of ~50 µg/mL of the analyte in a suitable volumetric flask.
-
Dissolve in and bring to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
Parameter Condition Instrument Agilent 1260 Infinity II or equivalent Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (60:40, v/v) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temp. 30 °C Detection UV at 254 nm | Run Time | 10 minutes |
-
Data Analysis and System Suitability:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
For system suitability, five replicate injections of a mid-level standard should exhibit a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time.
-
Method Validation Summary (ICH Q2(R2))
The method must be validated to demonstrate it is fit for purpose.[2]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.999 over the range (e.g., 1-100 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~1 µg/mL) |
| Specificity | Peak purity analysis; no interference from excipients |
| Robustness | Insensitive to small changes in flow rate, temp., mobile phase |
Method 2: LC-MS/MS for Bioanalytical Applications
This method is optimized for the selective and sensitive quantification of the analyte in complex biological matrices, such as human or animal plasma, a critical requirement for pharmacokinetic studies.
Scientific Principles
This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative ion mode, which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. This specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor mass, and product ion mass.[6]
Effective sample preparation is crucial to remove proteins and phospholipids that can cause ion suppression and contaminate the instrument.[12] Solid-Phase Extraction (SPE) is a powerful technique that provides excellent cleanup and analyte concentration.[13]
Experimental Workflow: LC-MS/MS
Caption: Bioanalytical workflow using SPE and LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 100 µL of plasma sample with an appropriate internal standard (IS) (e.g., a deuterated analog or a structurally similar compound).
-
Condition: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences, followed by 1 mL of hexane to remove lipids.
-
Elute: Elute the analyte and IS with 1 mL of 2% formic acid in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
Parameter Condition Instrument UPLC system coupled to a triple quadrupole mass spectrometer Column C18, 2.1 x 50 mm, 1.8 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate Flow Rate 0.4 mL/min Injection Volume 5 µL Ionization Mode Electrospray Ionization (ESI), Negative MRM Transition To be determined by infusion of standard (e.g., m/z 259.1 -> 215.1) | Internal Standard | To be determined (e.g., Deuterated analog) |
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against concentration, using a weighted (1/x²) linear regression.
-
The validated range can be as low as 0.1 ng/mL to 100 ng/mL.
-
Method Validation Summary (ICH M10 Bioanalytical Method Validation)
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 over the range (e.g., 0.1-100 ng/mL) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | Lowest standard on the curve with acceptable accuracy/precision |
| Selectivity | No significant interference at the retention time of the analyte/IS |
| Matrix Effect | Assessed and minimized; IS-normalized factor within 0.8-1.2 |
| Recovery | Consistent, precise, and reproducible |
Method 3: GC-MS with Derivatization
This method is suitable for laboratories equipped with GC-MS instrumentation or for applications requiring orthogonal verification of results.
Scientific Principles
Direct analysis of carboxylic acids by GC is challenging due to their high polarity, which causes poor peak shape and adsorption on the column, and their low volatility.[14] To overcome this, a derivatization step is mandatory.[8] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. BSTFA reacts with the acidic proton of the carboxyl group to form a volatile and thermally stable trimethylsilyl (TMS) ester. This derivative is much less polar and chromatographs well on standard non-polar GC columns (e.g., DB-5ms).[15] Subsequent detection by mass spectrometry provides high selectivity and allows for structural confirmation.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Detailed Protocol: GC-MS
-
Sample Extraction:
-
Extract the analyte from the sample matrix using an appropriate technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), as described in the LC-MS/MS section.
-
Evaporate the solvent to complete dryness. It is critical that no water remains, as it will quench the derivatization reagent.
-
-
Derivatization:
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat in a heating block or oven at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
Parameter Condition Instrument GC system coupled to a single quadrupole or triple quadrupole MS Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas Helium, constant flow at 1.2 mL/min Inlet Temp. 250 °C Injection Mode Splitless, 1 µL injection Oven Program Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min MS Source Temp. 230 °C MS Quad Temp. 150 °C Ionization Electron Ionization (EI) at 70 eV | Detection Mode | Full Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification |
Comparative Summary of Methods
| Feature | RP-HPLC-UV | LC-MS/MS | GC-MS with Derivatization |
| Primary Use | Routine QC, formulation assay | Bioanalysis, trace quantification | Orthogonal confirmation |
| Sensitivity | Moderate (~1 µg/mL) | Very High (~0.1 ng/mL) | High (~1-10 ng/mL) |
| Selectivity | Good | Excellent | Very Good |
| Sample Prep | Simple (Dilute & Filter) | Complex (SPE, LLE) | Complex (Extraction + Derivatization) |
| Throughput | High | Medium | Low to Medium |
| Validation Guideline | ICH Q2(R2)[1] | ICH M10 | ICH Q2(R2)[1] |
Conclusion
The quantification of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid can be successfully achieved using several robust chromatographic techniques. For routine analysis of bulk materials and formulations where concentration levels are high, RP-HPLC-UV offers an ideal combination of speed, simplicity, and reliability. For bioanalytical studies requiring the highest sensitivity and selectivity in complex matrices, LC-MS/MS is the unequivocal method of choice. GC-MS provides a powerful alternative, though the requirement for derivatization adds complexity to the workflow. The selection of the optimal method should be based on a thorough consideration of the analytical objective, matrix complexity, and required limits of quantification, with all methods undergoing rigorous validation to ensure the generation of trustworthy and defensible data.[2][16]
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- 15. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and stability testing in drug development.[1][2][3] The described protocol provides the necessary steps for accurate and precise quantification of the analyte and its potential degradation products.
Introduction
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a biphenyl acetic acid derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and shelf life. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds and their impurities.[4]
The objective of this work was to develop and validate a simple, isocratic RP-HPLC method for the determination of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and process-related impurities.[5][6] The validation was performed according to the ICH Q2(R2) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. Key properties of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and structurally related compounds inform the choice of chromatographic conditions.
| Property | Value/Information | Rationale for Method Development |
| Structure | Biphenyl acetic acid derivative with chloro and methyl substitutions. | The presence of aromatic rings suggests strong UV absorbance, making UV detection a suitable choice. The overall non-polar nature of the molecule makes reversed-phase chromatography the ideal separation mode. |
| Solubility | Expected to be soluble in organic solvents like acetonitrile and methanol, and in aqueous solutions at higher pH. | This allows for flexibility in the preparation of standard and sample solutions. The mobile phase composition should ensure the analyte remains fully dissolved. |
| UV Absorbance | The biphenyl chromophore is expected to have a UV maximum in the range of 220-280 nm. | A detection wavelength of 225 nm was chosen to provide high sensitivity for the analyte and its potential impurities. |
| Acidity (pKa) | As a carboxylic acid, it is expected to have a pKa in the range of 4-5. | To ensure good peak shape and consistent retention, the mobile phase pH should be controlled. A pH of 3.0 was selected to keep the carboxylic acid group protonated, enhancing its retention on a C18 column. |
Experimental
Instrumentation and Reagents
-
HPLC System: A Shimadzu HPLC system equipped with an LC-20AD pump, DGU-20A5 vacuum degasser, and SPD-20A UV/VIS detector was utilized.[5]
-
Column: A LiChrosorb® C18 column (150 mm x 4.6 mm, 5 µm particle size) was used for separation.
-
Reagents: Acetonitrile (HPLC grade), potassium dihydrogen phosphate (analytical grade), and orthophosphoric acid (analytical grade) were procured from reputable suppliers. HPLC grade water was used throughout the experiments.
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Rationale for Condition Selection:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good separation for moderately non-polar compounds. A pH of 3.0, adjusted with phosphoric acid, ensures the analyte is in its non-ionized form, leading to sharp, symmetrical peaks and reproducible retention times.[7][8]
-
C18 Column: The C18 stationary phase is a versatile, non-polar phase that provides excellent retention and separation for a wide range of pharmaceutical compounds.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C provide a balance between analysis time, separation efficiency, and system backpressure.[8]
-
Detection Wavelength: 225 nm was selected based on the UV spectrum of the analyte, offering high sensitivity.[8]
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][9][10]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. The analyte was subjected to stress conditions to generate potential degradation products.
Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of 0.1 N HCl and heat at 80°C for 4 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of 0.1 N NaOH and heat at 80°C for 4 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.
The stressed samples were then diluted and analyzed. The chromatograms were evaluated for the resolution between the parent peak and any degradation product peaks.
Linearity and Range
The linearity of the method was determined by analyzing a series of solutions at different concentrations.
Protocol:
-
Prepare a stock solution of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (100 µg/mL) in the mobile phase.
-
From the stock solution, prepare at least five calibration standards ranging from 5 µg/mL to 75 µg/mL.
-
Inject each standard in triplicate.
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
The specified range for this method is 10 µg/mL to 60 µg/mL.[11]
Accuracy (% Recovery)
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][11]
Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Calculate the relative standard deviation (%RSD) for the results at each level.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Formulae:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
The robustness of the method was assessed by intentionally varying key chromatographic parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.2 units)
-
-
Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and analyte retention time for each condition.
Results and Discussion
The following tables summarize the expected results from the validation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 75 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy and Precision Data
| Level | Accuracy (% Recovery) | Precision (%RSD) |
|---|---|---|
| Repeatability (Intra-day) | N/A | ≤ 2.0% |
| Intermediate (Inter-day) | N/A | ≤ 2.0% |
| 80% Concentration | 98.0 - 102.0% | N/A |
| 100% Concentration | 98.0 - 102.0% | N/A |
| 120% Concentration | 98.0 - 102.0% | N/A |
Table 4: LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
| Robustness | The method is robust; minor variations in the parameters did not significantly affect the results. |
Workflow Diagrams
The following diagrams illustrate the overall workflow for method development and sample analysis.
Caption: HPLC analysis workflow from preparation to reporting.
Caption: Logical flow of HPLC method validation.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. The method has been validated according to ICH guidelines and is shown to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the assay makes it suitable for routine quality control analysis and for monitoring the stability of the drug substance under various conditions.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ComplianceOnline. (n.d.). Validation of Analytical Methods According to the New FDA Guidance. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetic acid, chloro-, phenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Organization for Standardization. (2014). ISO 17293-1:2014 Surface active agents — Determination of chloroacetic acid (chloroacetate) in surfactants — Part 1: HPLC method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloro(phenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Relevant impurities of technical active substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [4-(2-Methylphenyl)phenyl]acetic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved from [Link]
-
Advent Chembio. (n.d.). Pharma Impurities & Reference Standards. Retrieved from [Link]
- Google Patents. (n.d.). CA2541265A1 - Pharmaceutical composition comprising 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid.
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- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Developing a Research Protocol for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid: A Guide for Preclinical Evaluation as a Novel Anti-inflammatory Agent
This document provides a comprehensive framework for the preclinical investigation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a novel compound with structural similarities to known anti-inflammatory agents. The following protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic potential, with a primary focus on its putative anti-inflammatory properties.
Introduction and Rationale
Phenylacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and even anti-cancer properties.[1][2][3][4] The core structure of phenylacetic acid is found in widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[2] The subject of this protocol, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, possesses a biphenyl acetic acid scaffold, a common feature in several potent anti-inflammatory agents. The substitution pattern, including a chloro and a methyl group, may influence its potency, selectivity, and pharmacokinetic profile.
The primary hypothesis guiding this research protocol is that [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid functions as an inhibitor of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[5][6][7] By inhibiting these enzymes, NSAIDs exert their therapeutic effects.[7] Therefore, the initial stages of this protocol will focus on elucidating the compound's activity against COX-1 and COX-2.
Compound Synthesis and Characterization
A robust and reproducible synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is fundamental to any research program. While several methods for the synthesis of substituted phenylacetic acids exist, a palladium-catalyzed Suzuki coupling reaction is a common and efficient strategy for creating the biphenyl core.[8]
Proposed Synthetic Route
A plausible synthetic route, based on established chemical principles, is outlined below. This multi-step synthesis would begin with commercially available starting materials and proceed through key intermediates to yield the final compound.[2][9]
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Application Notes & Protocols for the In Vivo Evaluation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Preamble: Navigating the Preclinical Path of a Novel Phenylacetic Acid Derivative
The journey of a novel chemical entity from benchtop synthesis to potential therapeutic application is both systematic and complex. This document provides a comprehensive guide for the in vivo experimental use of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a compound belonging to the phenylacetic acid class of molecules. Derivatives of phenylacetic acid are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Given the structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, a plausible hypothesis is that this compound may exert its effects through the modulation of inflammatory pathways, such as the cyclooxygenase (COX) enzymes.[4]
These application notes are designed to be a robust framework, guiding the researcher through a logical sequence of in vivo studies. We will proceed from foundational safety and pharmacokinetic profiling to efficacy evaluation in a well-established model of inflammatory disease. The causality behind each experimental choice is explained, ensuring that the data generated is both reliable and translatable.
Section 1: Compound Handling and Formulation for In Vivo Administration
Safety and Handling
While specific toxicological data for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is not available, related chloro-phenylacetic acid compounds are classified as irritants to the skin, eyes, and respiratory tract.[5][6][7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling of the powdered compound should be performed in a chemical fume hood to prevent inhalation.[8]
Formulation Strategy for Oral Administration
The selection of an appropriate vehicle is critical for ensuring consistent bioavailability in in vivo studies. Phenylacetic acid derivatives often exhibit low water solubility.[8] A suspension is therefore a common and practical formulation for oral gavage.
Protocol 1: Preparation of a Dosing Suspension
-
Vehicle Selection: A common vehicle for preclinical studies is 0.5% methylcellulose in sterile water. This provides a stable suspension and is generally well-tolerated by rodents.
-
Weighing: Accurately weigh the required amount of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in a fume hood.
-
Wetting Agent (Optional but Recommended): To aid in the dispersion of the powder, add a small amount (e.g., 1-2 drops per 10 mL of vehicle) of a surfactant like Tween® 80.
-
Suspension Preparation:
-
Place the weighed compound in a sterile glass mortar.
-
Add the wetting agent (if used) and a small volume of the 0.5% methylcellulose vehicle.
-
Gently triturate with a pestle to form a smooth, uniform paste.
-
Gradually add the remaining vehicle in small aliquots while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Final Concentration: Adjust the final volume to achieve the desired concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL). The concentration should be set to allow for a dosing volume of 5-10 mL/kg body weight.[9]
-
Storage: Store the suspension at 2-8°C and protect it from light. Ensure the suspension is thoroughly vortexed before each use to guarantee dose uniformity.
Section 2: Pharmacokinetic (PK) Profiling in Rodents
A fundamental understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential before proceeding to efficacy studies. A preliminary PK study will determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t½), which will inform the dosing regimen for subsequent experiments.
Experimental Workflow for PK Studies
The following diagram outlines the typical workflow for a single-dose pharmacokinetic study in mice.
Caption: Workflow for a single-dose rodent pharmacokinetic study.
Protocol 2: Oral Gavage and Blood Collection in Mice
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice, flexible plastic or rounded-tip metal).[10][11]
-
Syringes for dosing.
-
Restraint devices.
-
Blood collection tubes (e.g., EDTA-coated for plasma).
-
Lancets or small gauge needles for blood collection.
Procedure:
-
Animal Preparation: Weigh each animal to calculate the precise dosing volume (recommended volume is 5-10 mL/kg).[9]
-
Dosing (Oral Gavage):
-
Restrain the mouse securely, ensuring its head and neck are extended to create a straight path to the esophagus.[11]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The tube should pass smoothly without resistance.[9][10]
-
Slowly administer the calculated volume of the compound suspension.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress.[12]
-
-
Blood Sampling (Serial):
-
At each designated time point, place the mouse in a restraint device.
-
Slightly warm the tail to promote vasodilation.
-
Using a sterile lancet, make a small nick in the lateral tail vein.[13][14]
-
Collect a small volume of blood (microsampling, ~20-50 µL) into a capillary or EDTA tube.[15]
-
Apply gentle pressure to the site with gauze to stop the bleeding before returning the mouse to its cage.[16]
-
-
Sample Processing:
-
Keep blood samples on ice.
-
Centrifuge the blood (e.g., at 2,000g for 10 minutes) to separate the plasma.[16]
-
Transfer the plasma to a new, labeled tube and store at -80°C until analysis by LC-MS/MS.
-
Data Presentation: Hypothetical PK Parameters
The data obtained would be analyzed to generate a concentration-time profile and key pharmacokinetic parameters, which can be summarized as follows:
| Parameter | Definition | Hypothetical Value (10 mg/kg, PO) |
| Tmax | Time to reach maximum plasma concentration | 1.5 hours |
| Cmax | Maximum observed plasma concentration | 2,500 ng/mL |
| AUC(0-t) | Area under the curve from time 0 to last measurement | 12,500 hr*ng/mL |
| t½ | Elimination half-life | 4.5 hours |
Section 3: In Vivo Efficacy Evaluation in an Arthritis Model
Animal models are indispensable for the preclinical evaluation of new anti-arthritic drugs.[17] Based on the compound's chemical class, a model of inflammatory arthritis is a logical choice for an efficacy study. The Collagen-Induced Arthritis (CIA) model in mice is a widely used and well-characterized model that shares many pathological features with human rheumatoid arthritis, including joint inflammation, pannus formation, and cartilage/bone erosion.[18][19]
Hypothetical Mechanism of Action
A potential mechanism for a phenylacetic acid derivative involves the inhibition of pro-inflammatory signaling pathways. The diagram below illustrates a simplified representation of the NF-κB pathway, a key regulator of inflammation that is often targeted by anti-inflammatory drugs.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Protocol 3: Collagen-Induced Arthritis (CIA) Efficacy Study
Study Design:
-
Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Groups (n=8-10 per group):
-
Non-Arthritic Control: No immunization, vehicle treatment.
-
Arthritic Control: CIA induction, vehicle treatment.
-
Positive Control: CIA induction, treated with a standard-of-care drug (e.g., Methotrexate or a biologic).
-
Test Group (Low Dose): CIA induction, treated with [Compound] at X mg/kg.
-
Test Group (High Dose): CIA induction, treated with [Compound] at Y mg/kg.
-
Procedure:
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Anesthetize mice and administer an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21 (Booster Immunization): Administer a second intradermal injection with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin dosing on Day 21 (or upon the first signs of arthritis, around Day 24-28).
-
Administer the vehicle, positive control, or test compound daily via oral gavage until the end of the study (e.g., Day 42).
-
-
Efficacy Readouts:
-
Clinical Scoring: Starting from Day 21, score all paws three times a week for signs of inflammation (redness and swelling) on a scale of 0-4 per paw (max score of 16 per mouse).
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper at the same time as clinical scoring.
-
Body Weight: Monitor body weight throughout the study as an indicator of general health.
-
-
Terminal Endpoints (e.g., Day 42):
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum via ELISA.
-
Data Presentation: Hypothetical Efficacy Data
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Serum TNF-α (pg/mL) |
| Non-Arthritic Control | 0.0 ± 0.0 | 1.5 ± 0.1 | 15 ± 5 |
| Arthritic Control (Vehicle) | 10.5 ± 1.2 | 3.2 ± 0.3 | 150 ± 25 |
| Positive Control | 2.1 ± 0.5 | 1.8 ± 0.2 | 35 ± 10 |
| Test Compound (10 mg/kg) | 6.8 ± 0.9 | 2.5 ± 0.2 | 90 ± 18 |
| Test Compound (30 mg/kg) | 4.2 ± 0.7 | 2.1 ± 0.2 | 60 ± 12 |
Section 4: Conclusion and Future Directions
This document outlines a structured, hypothesis-driven approach for the initial in vivo characterization of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. Successful execution of these protocols will provide critical data on the compound's safety profile, pharmacokinetic behavior, and potential efficacy in a relevant disease model. Positive results from the CIA model, such as a dose-dependent reduction in clinical score and inflammatory biomarkers, would warrant further investigation.[20] Subsequent studies could explore the compound's mechanism of action in more detail, test its efficacy in other inflammatory models (e.g., carrageenan-induced paw edema for acute inflammation), and conduct formal toxicology assessments.[1][21][22] This systematic progression is fundamental to the rigorous, evidence-based development of novel therapeutic agents.
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- SAFETY DATA SHEET - 3,4-(Methylenedioxy)phenylacetic acid. (2009). Fisher Scientific.
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- Synthesis of 2-[(3,4,5-Triphenyl)
- The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)
- Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. (2020). PubMed Central.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (n.d.). PubMed Central.
- Phenylacetic acid. (n.d.). Wikipedia.
- Chloro(phenyl)acetic acid. (n.d.). PubChem.
- Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)
- Method for producing 2,5-dimethylphenyl acetic acid. (n.d.).
- Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)
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Application Notes & Protocols: Characterizing the Bioactivity of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid using Cell-Based Assays
Introduction
Phenylacetic acid and its derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3][4] The specific structural motif of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, featuring a biphenyl acetic acid backbone, is common to many non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a high probability of activity related to the modulation of inflammatory pathways, particularly the inhibition of cyclooxygenase (COX) enzymes.[5][6]
This guide provides a comprehensive suite of cell-based assay protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (referred to herein as 'the test compound'). The workflow is designed to first establish a therapeutic window by assessing cytotoxicity, followed by targeted assays to quantify anti-inflammatory efficacy and elucidate the underlying mechanism of action.
The protocols herein are designed as self-validating systems, incorporating necessary controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Overall Experimental Workflow
The following diagram outlines the logical progression of assays to build a comprehensive activity profile for the test compound.
Caption: Logical workflow for characterizing the test compound.
Assay 1: General Cellular Viability and Cytotoxicity (MTT Assay)
Principle: Before assessing specific anti-inflammatory activity, it is critical to determine the concentration range at which the test compound does not induce cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Detailed Protocol
Materials:
-
RAW 264.7 murine macrophage cell line (or other relevant cell line)
-
Complete Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution: 5 mg/mL MTT in sterile PBS, filtered and stored at 4°C, protected from light[10]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl
-
Test Compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Harvest and count RAW 264.7 cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Controls: Include wells with "vehicle" control (medium with the highest concentration of DMSO used for the test compound, typically ≤0.5%) and "untreated" control (medium only).
-
-
Incubation: Incubate the plate for 24-48 hours (or the duration of your longest functional assay) at 37°C, 5% CO₂.
-
MTT Addition: Carefully aspirate the medium containing the compound. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Interpretation: Plot % Viability against the log of the compound concentration. Concentrations that result in >90% cell viability are considered non-cytotoxic and should be used for subsequent functional assays.
Assay 2: Cyclooxygenase (COX) Activity Assay
Principle: The primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[6] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[5] This assay colorimetrically measures the peroxidase activity of COX enzymes. The appearance of an oxidized substrate is monitored spectrophotometrically, allowing for the quantification of enzyme activity.[5] The kit includes specific inhibitors for COX-1 (SC-560) and COX-2 (Celecoxib or DuP-697) to differentiate the activity of each isozyme.[11][12]
Detailed Protocol (Adapted from commercial kits[5][6])
Materials:
-
COX Activity Assay Kit (e.g., from Cayman Chemical or Sigma-Aldrich) containing:
-
Assay Buffer
-
Heme
-
COX-1 and COX-2 enzymes (or cell lysates)
-
Arachidonic Acid (Substrate)
-
Colorimetric Substrate (e.g., TMPD)
-
Specific COX-1 and COX-2 inhibitors
-
-
Test Compound
-
96-well plate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting buffers, cofactors, and substrates.
-
Assay Setup: In a 96-well plate, set up wells for:
-
Background (no enzyme)
-
100% Activity Control (enzyme + vehicle)
-
Test Compound wells (enzyme + test compound at various concentrations)
-
Positive Control Inhibitor wells (enzyme + specific COX-1 or COX-2 inhibitor)
-
-
Reaction Incubation: To each well, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2). Then add the vehicle, test compound, or control inhibitor.
-
Initiate Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells.[5]
-
Color Development: Incubate the plate at room temperature for 5-10 minutes. The peroxidase activity will cause the colorimetric substrate to change color.
-
Absorbance Reading: Read the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm for TMPD).[5]
Data Analysis:
-
Correct for Background: Subtract the average absorbance of the background wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - [(Activity with Compound / 100% Activity Control) * 100]
-
-
Determine IC50: Plot % Inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity). Comparing the IC50 values for COX-1 and COX-2 reveals the compound's selectivity.
Assay 3: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
Principle: Macrophages are key cells in the innate immune response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14] This assay measures the ability of the test compound to suppress the production of these cytokines in a cellular context.[15][16]
Detailed Protocol
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete Medium (as in Assay 1)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
Test Compound
-
24-well or 96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 4 x 10⁵ cells/mL and incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compound (determined in Assay 1) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells (except the negative control wells) to a final concentration of 100-1000 ng/mL.[15]
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.[15]
-
Supernatant Collection: Centrifuge the plate to pellet any floating cells and carefully collect the cell-free supernatants. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's protocol precisely.
Data Analysis:
-
Generate Standard Curve: Use the recombinant cytokine standards provided in the ELISA kit to generate a standard curve.
-
Calculate Cytokine Concentration: Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - [((Cytokine in Treated Sample - Cytokine in Unstimulated Control) / (Cytokine in LPS-Stimulated Control - Cytokine in Unstimulated Control)) * 100]
-
-
Determine IC50: Plot % Inhibition against the log of the compound concentration to determine the IC50 value for the inhibition of each cytokine.
Assay 4: NF-κB Signaling Pathway Activity (Reporter Assay)
Principle: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including TNF-α and IL-6.[17][18] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli like LPS lead to its translocation to the nucleus, where it activates gene transcription.[18] This assay uses a stable cell line containing a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Inhibition of the pathway by the test compound results in a decreased reporter signal.[19][20]
NF-κB Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway leading to reporter activation.
Detailed Protocol
Materials:
-
HEK293 or other suitable cell line stably transfected with an NF-κB-luciferase reporter construct[19]
-
Complete Medium
-
TNF-α or LPS as a stimulant
-
Test Compound
-
White, opaque 96-well plates
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulation: Add a stimulant (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) to induce NF-κB activation.
-
Incubation: Incubate for 6-8 hours, which is typically sufficient for reporter gene expression.
-
Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to cool to room temperature. Add the luciferase assay reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure Luminescence: Measure the light output (luminescence) using a plate-reading luminometer.
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - [((RLU in Treated Sample - RLU in Unstimulated Control) / (RLU in Stimulated Control - RLU in Unstimulated Control)) * 100]
-
(RLU = Relative Light Units)
-
-
Determine IC50: Plot % Inhibition against the log of the compound concentration to calculate the IC50 value for pathway inhibition.
Data Summary and Interpretation
To build a comprehensive profile of the test compound, the quantitative data from each assay should be summarized.
| Assay | Parameter Measured | Endpoint | Hypothetical IC50 (µM) |
| MTT Cytotoxicity | Cell Viability | CC50 | > 100 |
| COX-1 Activity | Enzyme Inhibition | IC50 | 15.2 |
| COX-2 Activity | Enzyme Inhibition | IC50 | 0.8 |
| TNF-α Release | Cytokine Inhibition | IC50 | 1.5 |
| IL-6 Release | Cytokine Inhibition | IC50 | 2.1 |
| NF-κB Pathway | Reporter Activity | IC50 | 1.8 |
Interpretation of Hypothetical Results:
-
Low Cytotoxicity: The compound is not toxic to cells at concentrations well above its effective dose (CC50 > 100 µM), indicating a good safety window.
-
Potent and Selective COX-2 Inhibition: The compound is a potent inhibitor of COX-2 (IC50 = 0.8 µM) and is approximately 19-fold more selective for COX-2 over COX-1 (15.2 / 0.8). This is a desirable profile for an anti-inflammatory drug, as COX-1 inhibition is associated with gastrointestinal side effects.[5]
-
Effective Cellular Anti-Inflammatory Activity: The compound effectively inhibits the production of key pro-inflammatory cytokines (TNF-α and IL-6) in a cellular model, with IC50 values that are consistent with its COX-2 inhibition potency.
-
Mechanism of Action: The inhibition of the NF-κB pathway (IC50 = 1.8 µM) suggests that the compound's mechanism may extend beyond direct COX-2 inhibition, potentially acting on upstream signaling components like IKK, which is a key regulator of both cytokine production and COX-2 expression.[18]
This multi-assay approach provides a robust characterization of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, identifying it as a potent and selective anti-inflammatory agent and providing valuable insights into its mechanism of action for further drug development.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Chandrashekar, C. V., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology. [Link]
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Abgenex. (n.d.). NF-kB Reporter Assay. [Link]
-
Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. [Link]
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Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]
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Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. [Link]
-
González-Pumarega, M., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]
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Darzynkiewicz, Z., et al. (2010). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Cytometry Part A. [Link]
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Nagaraju, K., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. International Journal of Molecular Sciences. [Link]
-
Wobst, H. J., et al. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation. [Link]
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Wobst, H. J., et al. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation. [Link]
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BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]
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Li, H., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. [Link]
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Meng, F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. [Link]
-
JETIR. (2022). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
-
Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. [Link]
-
BEPLS. (2022). Synthesis, Anti-oxidant and Anti-bacterial activity of the 2- azetidinone derivatives from phenyl acetic acid. [Link]
-
Huang, C. J., et al. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. Frontiers in Plant Science. [Link]
-
Stauf, R., et al. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. [Link]
-
Xie, S., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ. [Link]
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Probing the Interactome: A Guide to Studying Protein Binding of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Introduction: Unraveling the Molecular Dialogue
In the intricate landscape of drug discovery and molecular biology, understanding the interactions between small molecules and their protein targets is paramount. This guide provides a comprehensive overview of cutting-edge techniques to characterize the binding of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a novel small molecule, to its protein partners. The methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to elucidate binding affinity, kinetics, and thermodynamics. Demonstrating direct target engagement is a critical step in validating the mechanism of action for any therapeutic candidate, ultimately increasing the probability of clinical success.[1]
The phenylacetic acid scaffold is a common motif in pharmacologically active compounds, known to interact with a variety of protein targets.[2] For instance, some phenylacetic acid derivatives have been shown to form covalent adducts with proteins through metabolic activation, a critical consideration in assessing both efficacy and potential toxicity.[3] Therefore, a multi-faceted approach, employing a suite of biophysical and cellular techniques, is essential to build a robust understanding of the molecular interactions of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
This document will guide you through the principles, applications, and detailed protocols for a selection of powerful analytical techniques. We will explore both biophysical methods that utilize purified components and cellular assays that provide insights into target engagement in a more physiologically relevant context.[4][5]
I. Foundational Biophysical Techniques for In Vitro Characterization
A thorough understanding of a drug-target interaction begins with in vitro analysis using purified components. These methods provide precise quantitative data on the intrinsic binding properties of the compound.
A. Surface Plasmon Resonance (SPR): Real-Time Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[6][7] It has become a gold standard for studying the binding of small molecules to proteins.[6][8][9] The technique measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.[6][10] This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).[7]
Causality in Experimental Design: The choice of which molecule to immobilize (the ligand) and which to flow over the surface (the analyte) is a critical first step. Typically, the protein is immobilized, and the small molecule is the analyte. This orientation maximizes the signal change upon binding due to the larger mass of the protein. However, if the protein is difficult to immobilize or loses activity, a capture-based approach (e.g., using an antibody to capture the protein) or immobilizing a tagged version of the protein can be employed.
Experimental Workflow: SPR Analysis
Caption: Workflow for SPR analysis of protein-small molecule binding.
Protocol: SPR Analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid Binding
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip (or other appropriate chip chemistry) with running buffer (e.g., HBS-EP+).
-
Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified protein target (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5000-10000 RU).
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Injection:
-
Prepare a dilution series of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in running buffer. It is crucial to maintain a constant, low percentage of DMSO (e.g., <1%) across all concentrations to minimize solvent effects.
-
Inject the compound dilutions over the immobilized protein surface, typically for 60-180 seconds.
-
Allow for dissociation in running buffer for 120-600 seconds.
-
Inject a buffer-only sample as a reference.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.
-
Self-Validation:
-
Mass Transport Limitation Test: Perform the binding assay at different flow rates. If the observed binding rates are independent of the flow rate, mass transport limitations are minimal.
-
Nonspecific Binding Check: Use a reference flow cell with an irrelevant immobilized protein to assess and subtract any nonspecific binding of the compound.
| Parameter | Description | Typical Range for Small Molecules |
| k_a (on-rate) | Association rate constant | 10^3 - 10^7 M⁻¹s⁻¹ |
| k_d (off-rate) | Dissociation rate constant | 10⁻⁵ - 10⁻¹ s⁻¹ |
| K_D (k_d/k_a) | Equilibrium dissociation constant | nM to µM |
B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[12][13] ITC is a label-free, in-solution technique, making it a true gold standard for thermodynamic characterization.[14]
Causality in Experimental Design: For a successful ITC experiment, careful sample preparation is paramount. The buffer for the protein in the cell and the compound in the syringe must be identical to minimize large heats of dilution that can obscure the binding signal.[12][14] The choice of which molecule is in the cell and which is in the syringe depends on availability and solubility, but typically the macromolecule is in the cell.[15]
Experimental Workflow: ITC Analysis
Caption: Workflow for MST analysis of protein-small molecule binding.
Protocol: MST Analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid Binding
-
Protein Labeling:
-
Label the purified protein with an appropriate fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins, or an amine-reactive dye) according to the manufacturer's protocol.
-
Remove excess, unconjugated dye using a desalting column.
-
-
MST Experiment:
-
Prepare a 16-point serial dilution of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in MST buffer.
-
Mix each compound dilution with a constant concentration of the labeled protein.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement in an MST instrument.
-
-
Data Analysis:
-
Calculate the change in the normalized fluorescence (ΔF_norm) as a function of the compound concentration.
-
Plot ΔF_norm against the logarithm of the compound concentration.
-
Fit the resulting binding curve with a suitable model (e.g., the K_D fit model) to determine the dissociation constant.
-
Self-Validation:
-
Capillary Scan: Before the measurement, perform a scan to ensure that the samples are homogenous and free of aggregates.
-
Negative Control: Use a non-binding small molecule to ensure that the observed signal change is specific to the interaction with [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
II. Cellular Target Engagement: Confirming In-Cellulo Binding
While biophysical assays are crucial for detailed characterization, it is essential to confirm that the compound engages its target within the complex environment of a living cell. [4][16]Cellular target engagement assays provide this critical validation. [5]
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature. [16]This change in thermal stability can be detected in cell lysates or even intact cells.
Causality in Experimental Design: The success of a CETSA experiment relies on the ability to reliably detect the target protein (e.g., by Western blotting or mass spectrometry) and a significant, ligand-induced shift in its thermal stability. The choice of heating temperatures and duration should be optimized for each specific target protein.
Experimental Workflow: CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
-
Cell Treatment:
-
Culture cells expressing the target protein to an appropriate density.
-
Treat the cells with [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid at various concentrations or a vehicle control for a defined period.
-
-
Thermal Profiling:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or another protein quantification method.
-
Generate a melt curve by plotting the percentage of soluble protein as a function of temperature. A shift in the curve for the compound-treated samples compared to the vehicle control indicates target engagement.
-
Self-Validation:
-
Isothermal Dose-Response: Perform the experiment at a single, optimized temperature with a range of compound concentrations to determine a cellular EC50 for target engagement.
-
Off-Target Control: Monitor the thermal stability of a known non-target protein to demonstrate the specificity of the interaction.
III. Summary and Future Directions
The comprehensive characterization of the protein binding of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid requires an integrated approach. The biophysical techniques detailed here—SPR, ITC, and MST—provide a quantitative foundation for understanding the affinity, kinetics, and thermodynamics of the interaction. Cellular assays like CETSA are then indispensable for confirming that this binding occurs in a physiological context.
By employing these methodologies, researchers can build a robust data package to validate the mechanism of action, guide lead optimization, and ultimately contribute to the development of novel therapeutics. The insights gained from these studies are not merely data points but rather the language of the molecular dialogue that governs biological function.
References
-
Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed. (2021). Methods in Molecular Biology, 2365, 3-20. [Link]
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Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - Bio-protocol. (n.d.). Bio-protocol. [Link]
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Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - National Laboratory of the Rockies. (n.d.). National Laboratory of the Rockies. [Link]
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Methods of probing the interactions between small molecules and disordered proteins - PMC - PubMed Central. (2019). FEBS Journal, 286(14), 2636-2657. [Link]
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Microscale thermophoresis - Wikipedia. (n.d.). Wikipedia. [Link]
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Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. (2014). Biochimica et Biophysica Acta, 1838(1 Pt A), 43-54. [Link]
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Protein Ligand Interactions Using Surface Plasmon Resonance. (2021). Methods in Molecular Biology, 2365, 3-20. [Link]
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How MST Assays Are Transforming Molecular Interaction Studies - PharmiWeb.com. (2025). PharmiWeb.com. [Link]
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Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. (2018). Methods in Molecular Biology, 1829, 135-147. [Link]
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Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - NIH. (2018). Methods in Molecular Biology, 1860, 483-500. [Link]
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A Practical Guide to Target Engagement Assays - Selvita. (2025). Selvita. [Link]
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A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023). The Biochemist. [Link]
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Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021). Affinité Instruments. [Link]
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Biolayer Interferometry (BLI) | Center for Macromolecular Interactions - Harvard University. (n.d.). Harvard University. [Link]
-
Target Engagement Assays - DiscoverX. (n.d.). DiscoverX. [Link]
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Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (2020). ACS Chemical Biology, 15(3), 565-579. [Link]
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Protein-Protein Binding Kinetics by Biolayer Interferometry | Request PDF - ResearchGate. (2024). ResearchGate. [Link]
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Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025). Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
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Protein-Protein Binding Kinetics by Biolayer Interferometry - PubMed. (2024). Methods in Molecular Biology, 2800, 75-93. [Link]
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New Technique Reveals Where Proteins and Small Molecules Bind Together. (2024). Technology Networks. [Link]
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Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - JoVE. (2014). JoVE (Journal of Visualized Experiments), (84), e51383. [Link]
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Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments. (2022). Nature Protocols, 17(7), 1528-1560. [Link]
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Target Engagement Assays in Early Drug Discovery - PubMed. (2025). Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.). White Rose Research Online. [Link]
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Identification of protein binding partners of small molecules using label-free methods. (2017). Expert Opinion on Drug Discovery, 12(10), 1017-1029. [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]
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Methods for the Elucidation of Protein-Small Molecule Interactions - ResearchGate. (2025). ResearchGate. [Link]
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Computational evaluation of protein – small molecule binding - PMC - NIH. (2012). Current Opinion in Structural Biology, 22(3), 362-368. [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard University. [Link]
-
Isothermal titration calorimetry - Wikipedia. (n.d.). Wikipedia. [Link]
-
Covalent Binding of Phenylacetic Acid to Protein in Incubations With Freshly Isolated Rat Hepatocytes - PubMed. (2001). Drug Metabolism and Disposition, 29(4 Pt 1), 434-440. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Inventiva Pharma. [Link]
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Could Interspecies Differences in the Protein Binding of Flavone Acetic Acid Contribute to the Failure to Predict Lack of Efficacy in Patients? - PubMed. (1991). British Journal of Cancer, 64(6), 1083-1084. [Link]
-
2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic acid | C19H20ClN3O6S | CID 16038377 - PubChem. (n.d.). PubChem. [Link]
-
{4-[(3-Methyl-furan-2-carbonyl)-amino]-phenyl}-acetic acid - BindingDB. (n.d.). BindingDB. [Link]
-
2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid - PubChem. (n.d.). PubChem. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (2020). Molecules, 25(21), 5035. [Link]
-
Chloro(phenyl)acetic acid | C8H7ClO2 | CID 98950 - PubChem - NIH. (n.d.). PubChem. [Link]
- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents. (n.d.).
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Application Notes and Protocols for the Investigation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in Molecular Biology Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended as an investigational guide. As of the latest literature review, specific biological activities and mechanisms of action for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid have not been extensively characterized. The proposed applications and methodologies are based on the known biological activities of the broader class of phenylacetic acid derivatives and are designed to serve as a starting point for research into this specific compound.
Introduction: The Phenylacetic Acid Scaffold in Drug Discovery
Phenylacetic acid and its derivatives represent a versatile class of compounds with a wide range of documented biological activities.[1] This scaffold is a key component in various therapeutic agents and natural products.[1] Phenylacetic acid itself is known to function as a plant auxin and possesses antimicrobial properties.[1] In humans, it is a metabolite of phenylalanine.[1]
Derivatives of phenylacetic acid have been explored for numerous therapeutic applications, including:
-
Anti-proliferative and Antitumor Activity: Certain biphenyl- and diphenyl-phenylacetic acid derivatives have demonstrated efficacy against various cancer cell lines.[1]
-
Anti-inflammatory and Analgesic Effects: The foundational structure of many non-steroidal anti-inflammatory drugs (NSAIDs) is related to the phenylacetic acid scaffold.
-
Antimicrobial and Antifungal Properties: Various derivatives have shown inhibitory activity against bacterial and fungal pathogens.[2][3]
Given the precedent set by structurally related molecules, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (herein referred to as CMPPA) is a compound of interest for screening and characterization in various biological systems, particularly in the context of oncology research. These application notes will provide a framework for investigating the potential anti-proliferative and pro-apoptotic effects of CMPPA.
Chemical and Physical Properties of CMPPA
A summary of the key chemical and physical properties of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is provided in the table below. Researchers should always refer to the supplier's safety data sheet (SDS) for comprehensive handling and safety information.
| Property | Value | Reference |
| CAS Number | 1375069-35-4 | [4][5] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [4] |
| Molecular Weight | 260.71 g/mol | [4] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions. |
Hypothetical Mechanism of Action: Induction of Apoptosis in Cancer Cells
Based on the activities of related compounds, a plausible hypothesis is that CMPPA may exert anti-proliferative effects by inducing apoptosis in cancer cells. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.
The proposed investigational framework will therefore focus on elucidating whether CMPPA can trigger apoptotic signaling pathways. A simplified, hypothetical pathway is depicted below. This pathway suggests that CMPPA may act as an upstream activator of pro-apoptotic signals, leading to the activation of executioner caspases and subsequent cell death.
Caption: Hypothetical signaling pathway for CMPPA-induced apoptosis.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the initial characterization of CMPPA's biological effects.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This assay determines the effect of CMPPA on cell viability and provides a quantitative measure of its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of CMPPA (e.g., 10 mM in DMSO). From this stock, prepare a series of dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest CMPPA treatment).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared CMPPA dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of CMPPA that inhibits cell growth by 50%).
Example Data Presentation:
| CMPPA Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 92.5 ± 6.1 |
| 10 | 75.3 ± 5.5 |
| 50 | 48.9 ± 4.2 |
| 100 | 22.7 ± 3.9 |
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with CMPPA at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to investigate the effect of CMPPA on the expression levels of key proteins involved in the apoptotic pathway, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (an executioner caspase).
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with CMPPA as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in a molecular biology context, with a focus on its potential anti-cancer properties. The provided protocols are robust and widely used methods for characterizing the effects of a novel compound on cell viability and apoptosis.
Should initial findings suggest significant biological activity, further research could explore:
-
Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the direct molecular targets of CMPPA.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of CMPPA in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CMPPA to optimize its potency and selectivity.
By systematically applying these methodologies, researchers can begin to elucidate the therapeutic potential of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and contribute to the broader understanding of the biological activities of phenylacetic acid derivatives.
References
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org. Retrieved January 19, 2026, from [Link]
-
Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. (2023). IUCrData, 8(10). [Link]
-
Synthesis, Anti-oxidant and Anti-bacterial activity of the 2- azetidinone derivatives from phenyl acetic acid. (2022). Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 147-150. [Link]
-
Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (2009). Bioorganic & Medicinal Chemistry, 17(6), 2576-2584. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2021). Molecules, 26(11), 3373. [Link]
-
Chloro(phenyl)acetic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Cell Based Assay Development and Testing. (n.d.). Curia Global. Retrieved January 19, 2026, from [Link]
-
Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. (2020). Frontiers in Plant Science, 11, 586395. [Link]
-
(2-chloro-5-methylphenyl)acetic acid (C9H9ClO2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Frontiers in Chemistry, 7, 72. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). Pharmaceuticals, 16(11), 1524. [Link]
-
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (2022). PeerJ, 10, e13735. [Link]
-
Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. (2023). IUCrData, 8(10). [Link]
-
2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Method for producing 2,5-dimethylphenyl acetic acid. (2009). U.S.
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- 3. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. [4-(2-Chloro-5-Methylphenyl)phenyl]acetic acid CAS#: 1375069-35-4 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Welcome to the technical support center for the synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this important compound. We will delve into the common challenges encountered during its two-step synthesis, providing expert insights, troubleshooting guides, and validated protocols to ensure the success of your experiments.
Section 1: The Synthetic Pathway at a Glance
The most reliable and scalable synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid involves a two-stage process. The core of this strategy is the construction of the biaryl scaffold via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid. Using an ester of (4-bromophenyl)acetic acid is highly recommended over the free acid to prevent undesirable side reactions with the base in the coupling step.[1][2]
The overall workflow is depicted below:
Caption: General two-step synthesis workflow.
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Step
This palladium-catalyzed cross-coupling is the most critical step and often the primary source of yield loss.[3] Below are common issues and their resolutions.
Q1: My reaction yield is low or the reaction has stalled. What are the primary factors to investigate?
A: Low yield in a Suzuki coupling is a multifaceted issue. A systematic approach to troubleshooting is essential. The primary culprits are typically related to catalyst integrity, reagent quality, or reaction atmosphere.
-
Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inefficient degassing of solvents and failure to maintain a strictly inert (Argon or Nitrogen) atmosphere can lead to the formation of inactive palladium black.
-
Reagent Purity & Stability:
-
Boronic Acid: Boronic acids are susceptible to protodeboronation, a degradation pathway where the C-B bond is cleaved.[1][4] It is crucial to use fresh, high-purity 2-chloro-5-methylphenylboronic acid. Consider using more stable boronic esters (e.g., pinacol esters) if degradation persists.[4][5]
-
Solvents: Ethereal solvents like THF and Dioxane can form peroxides upon storage, which poison palladium catalysts.[4] Always use freshly distilled or inhibitor-free, anhydrous solvents.
-
-
Insufficient Base: The base is not just a spectator; it is mechanistically essential for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating the key transmetalation step.[2] Ensure the base is finely powdered and anhydrous for optimal reactivity.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[4]
Q2: I am observing significant homocoupling of my starting materials. How can I minimize this?
A: Homocoupling (e.g., formation of biphenyl from the aryl bromide or the boronic acid) is a common side reaction. It often indicates that the transmetalation step is slow relative to other pathways in the catalytic cycle.
-
Optimize Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often accelerate the desired cross-coupling cycle, minimizing side reactions.
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can sometimes favor boronic acid homocoupling.
-
Temperature Management: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the main cross-coupling pathway.
Q3: What are the optimal catalyst, ligand, base, and solvent combinations for this coupling?
A: While every reaction requires empirical optimization, extensive literature on Suzuki couplings provides excellent starting points.[3][6] For coupling an aryl chloride-containing boronic acid with an aryl bromide, a robust catalyst system is required.
| Component | Recommended Options | Rationale & Key Considerations |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[2][7] Pd(dppf)Cl₂ is often very effective and reliable.[8] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, P(Cy)₃ | Bulky, electron-rich phosphine ligands (Buchwald-type) are known to be highly effective for coupling sterically hindered partners or less reactive aryl chlorides.[4][9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong, non-nucleophilic base is ideal. K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings.[8][10] Use as a fine, anhydrous powder. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system must solubilize the organic reagents while the aqueous phase activates the base. Dioxane is a very common and effective choice.[1][8] Ensure reactants and intermediates remain soluble throughout the reaction.[8] |
| Temperature | 80 - 110 °C | Typically requires heating to ensure a reasonable reaction rate. Monitor by TLC or LC-MS to avoid prolonged heating that could lead to degradation. |
Section 3: Troubleshooting the Ester Hydrolysis Step
This step is generally more straightforward than the coupling, but issues can still arise that impact final yield and purity.
Q1: The hydrolysis is incomplete, leaving a mixture of ester and acid. How can I drive the reaction to completion?
A: Incomplete hydrolysis is usually a kinetic issue.
-
Increase Reaction Time/Temperature: Saponification can be slow, especially with sterically hindered esters. Extend the reflux time and monitor the reaction's progress by TLC until the starting ester spot has completely disappeared.[11][12]
-
Increase Reagent Concentration: Ensure a sufficient excess of the base (e.g., 3-5 equivalents of NaOH or KOH) is used. Increasing the concentration of the base in the aqueous phase can also accelerate the reaction.
-
Improve Phase Mixing: If using a biphasic system (e.g., THF/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. A phase-transfer catalyst is generally not necessary but can be considered in difficult cases.
Q2: I am having difficulty with the work-up and isolation of the final product. What is the recommended procedure?
A: A clean work-up is vital for obtaining a high-purity product.
-
Cool & Dilute: After confirming the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Remove Non-polar Impurities: Transfer the basic aqueous solution to a separatory funnel and wash with a non-polar organic solvent like toluene or diethyl ether.[11] This will remove any unreacted starting materials or non-polar byproducts, leaving the sodium salt of your desired acid in the aqueous layer.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or H₂SO₄ until the pH is ~2-3.[11][13] The desired [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid should precipitate as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.[13] The product can then be dried and, if necessary, recrystallized from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to achieve high purity.[13]
Section 4: FAQs
-
Q: Can I perform the Suzuki coupling directly on (4-bromophenyl)acetic acid instead of its ester?
-
A: It is strongly discouraged. The acidic proton of the carboxylic acid will react with the base required for the Suzuki coupling. This can neutralize the base, halting the catalytic cycle, and potentially cause solubility issues with the carboxylate salt. Protecting the acid as an ester (e.g., methyl or ethyl) is the standard and most effective strategy.[1][2]
-
-
Q: How do I ensure my reaction is truly under an inert atmosphere?
-
A: Use standard Schlenk line techniques. Solvents should be rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Assemble your glassware hot from the oven, cool it under vacuum, and then backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.[14]
-
-
Q: What are the best analytical techniques to monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the quickest method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp. The appearance of a new, more polar spot for the product and the disappearance of the starting materials indicate progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.
-
Section 5: Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Ethyl (4-bromophenyl)acetate (1.0 eq), 2-Chloro-5-methylphenylboronic acid (1.2 eq)[15], and finely powdered K₃PO₄ (2.5 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add Pd(dppf)Cl₂ (0.02 eq) as the catalyst.
-
Via cannula, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under a positive pressure of argon.
-
Monitor the reaction by TLC or LC-MS every 2-4 hours until the starting aryl bromide is consumed (typically 12-24 hours).
-
Once complete, cool the reaction to room temperature for the work-up and subsequent hydrolysis.
Protocol 2: Saponification (Ester Hydrolysis)
-
To the crude reaction mixture from Protocol 1, add a 2M aqueous solution of sodium hydroxide (NaOH) (4.0 eq).
-
Heat the mixture to 60-80 °C and stir vigorously for 2-4 hours.[12]
-
Monitor the hydrolysis by TLC until the ester starting material is fully consumed.
-
Cool the reaction to room temperature. If present, remove the organic solvent under reduced pressure.
-
Transfer the resulting aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove organic impurities.
-
Place the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2N HCl, with stirring.
-
Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum to yield the final product, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.[11][13]
References
-
Patel, I., Ganesan, G., & Jain, S. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Wikipedia. (2023). 4-Bromophenylacetic acid. [Link]
-
Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
YouTube. (2024). Catalexis Catalyst Screening Platform for Catalyst Optimization. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (n.d.). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
- Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. [Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
- Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl)
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
ResearchGate. (2025). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. [Link]_mycelia)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. inventivapharma.com [inventivapharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quora.com [quora.com]
- 15. scbt.com [scbt.com]
Technical Support Center: [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid Solubility
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. This document provides a comprehensive overview of the compound's likely physicochemical properties, common solubility issues, and detailed troubleshooting strategies to facilitate successful experimental outcomes.
Compound Profile: [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Direct experimental data for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is limited in publicly available literature. However, by examining structurally similar compounds, we can infer its key physicochemical properties, which are crucial for understanding its solubility behavior. The foundational structure is a biphenylacetic acid, and the addition of a chloro and a methyl group will predictably influence its characteristics.
Structure:
Inferred Physicochemical Properties:
| Property | Inferred Value/Characteristic | Rationale & Comparison to Analogs |
| Molecular Weight | ~276.72 g/mol | Calculated based on the chemical formula C15H13ClO2. |
| pKa | ~4.0 - 4.5 | The carboxylic acid moiety is the primary determinant. 4-Biphenylacetic acid (Felbinac) has a predicted pKa of approximately 4.29[1]. The electronic effects of the chloro and methyl groups are not expected to drastically shift this value. |
| LogP | > 4.5 | The LogP for 4-Biphenylacetic acid is around 3.6. The addition of a chlorine atom and a methyl group will increase the lipophilicity, thus raising the LogP. A related compound, 2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid, has a calculated XLogP3 of 4.5[2]. |
| Aqueous Solubility | Very Low | Phenylacetic acid itself has low water solubility (15 g/L)[3]. 4-Biphenylacetic acid is even less soluble (39.27 mg/L)[1]. Given the increased lipophilicity from the chloro and methyl groups, the aqueous solubility of the target compound is expected to be significantly lower. |
| Organic Solvent Solubility | Moderate to High | Compounds of this class are generally soluble in organic solvents. 4-Biphenylacetic acid is soluble in DMSO (50 mg/mL)[1] and slightly soluble in methanol and acetonitrile[4]. Similar solubility is expected for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol and methanol. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common solubility challenges in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.
Q1: My compound won't dissolve in aqueous buffers for my in vitro assay. What should I do?
A1: Direct dissolution in aqueous buffers is highly unlikely due to the compound's lipophilic nature. The primary strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous assay medium.
Troubleshooting Workflow for Aqueous Buffer Dissolution:
Caption: Workflow for dissolving the compound in aqueous buffers.
Step-by-Step Protocol: Preparing a DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a small amount of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
-
Add DMSO: Add a precise volume of high-purity DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Solubilize: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Dilution: For your experiment, perform a serial dilution of this stock solution into your final aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Final Concentration: Aim for a final organic solvent concentration of less than 1% (ideally <0.5%) in your assay medium to avoid solvent-induced artifacts.
Q2: I'm observing precipitation even with a DMSO stock. How can I improve solubility in my cell culture media?
A2: This is a common issue when the final concentration in the media exceeds the compound's thermodynamic solubility limit. Several strategies can be employed, focusing on pH modification and the use of solubilizing agents.
The Henderson-Hasselbalch Relationship and Solubility:
As a carboxylic acid, the solubility of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is pH-dependent.
-
At pH < pKa (~4.2): The compound will be in its neutral, protonated form (R-COOH), which is less soluble in aqueous media.
-
At pH > pKa (~4.2): The compound will be in its ionized, deprotonated salt form (R-COO⁻), which is significantly more water-soluble.
Logical Approach to Enhancing Aqueous Solubility:
Caption: Logical relationship between compound properties and solubility strategies.
Protocol: pH-Adjusted Solubilization
-
Prepare a Basic Solution: Prepare a dilute basic solution, such as 0.1 N NaOH.
-
Initial Suspension: Suspend the weighed compound in your desired aqueous buffer (e.g., PBS).
-
Titrate with Base: Add the dilute NaOH dropwise while stirring and monitoring the pH. As the pH increases above the compound's pKa, the solid should begin to dissolve.
-
Target pH: Aim for a final pH of 7.0-7.4 for most cell-based assays. Do not overshoot the pH, as it may affect your experimental system.
-
Stock Preparation: This method can be used to prepare a concentrated aqueous stock solution, which can then be sterile-filtered and diluted into cell culture media.
-
Control: Always prepare a vehicle control with the same final pH and buffer composition.
Q3: For in vivo studies, what formulation strategies should I consider for this poorly soluble compound?
A3: In vivo formulation requires careful consideration of the route of administration, desired pharmacokinetics, and biocompatibility. Simple aqueous solutions are often not feasible. Common strategies for poorly soluble drugs include the use of co-solvents, surfactants, and lipid-based systems[5][6][7].
Common In Vivo Formulation Vehicles:
| Formulation Vehicle | Composition | Pros | Cons |
| Co-solvent System | e.g., 20% DMSO, 40% PEG400, 40% Saline | Simple to prepare; suitable for initial PK screening. | Can cause irritation at the injection site; risk of drug precipitation upon dilution in the bloodstream. |
| Surfactant-based System | e.g., 5% Solutol HS 15 in saline | Enhances wetting and solubilization; can form micelles. | Potential for toxicity with some surfactants; can alter drug distribution. |
| Lipid-based System (SEDDS) | Self-Emulsifying Drug Delivery Systems; mixtures of oils, surfactants, and co-solvents. | Forms fine oil-in-water emulsions in the GI tract, enhancing absorption.[8][9] | More complex to develop and characterize. |
| Cyclodextrin Complex | e.g., 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes, increasing aqueous solubility.[5] | Can be limited by the stoichiometry of complexation; potential for nephrotoxicity at high doses. |
Protocol: Preparing a Co-solvent Formulation for IV or IP Injection
-
Dissolve in Organic Solvent: Dissolve the compound in DMSO to create a clear, concentrated solution.
-
Add Co-solvent: To this solution, add PEG400 (or another suitable polyethylene glycol) and mix thoroughly. The ratio of DMSO to PEG can be adjusted. A common starting point is a 1:1 or 1:2 ratio.
-
Aqueous Dilution: Slowly add saline or PBS to the organic mixture while vortexing vigorously. The final solution should remain clear. If precipitation occurs, the formulation is not suitable and the ratios must be re-optimized.
-
Final Check: Inspect the final formulation for any signs of precipitation or phase separation before administration.
References
-
PubChem. Phenylacetic Acid | C8H8O2 | CID 999. [Link]
-
Kajay Remedies. 2-Chloro Phenyl Acetic Acid. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
PubChem. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615. [Link]
-
PubChem. Chloro(phenyl)acetic acid | C8H7ClO2 | CID 98950. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
ACS Omega. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. [Link]
-
ResearchGate. In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. [Link]
-
National Institutes of Health. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. [Link]
-
PubChem. 2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid. [Link]
Sources
- 1. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]
- 2. 2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid | C15H13ClO3 | CID 13409352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing HPLC Separation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Welcome to the technical support center for the chromatographic analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. We will move beyond simple procedural lists to explain the causal relationships in your chromatographic system, empowering you to diagnose and resolve issues with confidence.
Section 1: Analyte Properties & Initial Method Considerations
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is an aromatic carboxylic acid. Its structure dictates its behavior in reversed-phase HPLC. The carboxylic acid moiety makes the molecule ionizable, and its retention is highly sensitive to mobile phase pH.[1][2] The biphenyl core and substituted phenyl ring contribute to its hydrophobicity. Understanding these properties is the foundation for robust method development.
Based on the analysis of structurally similar aromatic acids and non-steroidal anti-inflammatory drugs (NSAIDs), a reliable starting point for method development is crucial.[3][4]
| Parameter | Initial Recommendation | Rationale & Scientific Justification |
| Stationary Phase | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm) | A C18 phase provides the necessary hydrophobic retention for the aromatic structure. High-purity, end-capped silica minimizes free silanol groups, which are a primary cause of peak tailing for acidic compounds.[5][6] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | The key to good peak shape and stable retention for an acid is ion suppression . By setting the mobile phase pH at least 2 units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form.[7][8] This increases hydrophobicity, leading to better retention and minimizing secondary ionic interactions with the stationary phase that cause tailing.[6][9] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile is a common choice offering good efficiency and low viscosity. Methanol can offer different selectivity and is worth exploring if resolution with co-eluting impurities is a challenge.[10] |
| Detection | UV, ~230-260 nm | The aromatic rings provide strong chromophores. An initial wavelength scan is recommended to determine the absorbance maximum for optimal sensitivity. |
| Column Temp. | 30 - 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It must be controlled for reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed to optimize run time and resolution. |
| Injection Solvent | Mobile Phase or a weaker solvent | To prevent peak distortion, the sample should be dissolved in the initial mobile phase composition or a solvent with lower elution strength. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my analyte peak tailing severely?
A1: Peak tailing is the most common issue for acidic compounds and is almost always caused by unwanted secondary interactions.[5][11] The primary cause is the interaction between the ionized form of your acidic analyte (the carboxylate anion) and residual, ionized silanol groups (-Si-O⁻) on the silica surface of the HPLC column.[5][6] To fix this, you must ensure your analyte is fully protonated (neutral) by lowering the mobile phase pH to at least 2 units below the analyte's pKa.[7] Insufficient buffer strength can also lead to localized pH shifts within the column as the sample passes through, causing a mix of ionized and non-ionized species and resulting in tailing.[5]
Q2: My retention time is drifting to shorter times with every injection. What's happening?
A2: Unstable retention times, particularly a consistent drift, often point to a column that is not fully equilibrated or an issue with the mobile phase.[2] If you are not using a buffer, the pH of your mobile phase can be unstable, leading to changes in the analyte's ionization state and thus its retention.[8] Another common cause is the gradual stripping of the stationary phase at high pH (typically > 8 for standard silica columns), although this is unlikely if you are analyzing an acid at low pH. Ensure your column is equilibrated with at least 10-15 column volumes of the mobile phase before starting your analysis.
Q3: I'm not getting enough retention. How can I increase it?
A3: For an acidic analyte like this, the first parameter to check is mobile phase pH. If the pH is too high, the analyte will be ionized, making it more polar and reducing its retention on a reversed-phase column.[1][9] Lowering the pH will increase retention. If the pH is already optimized (e.g., pH < 3), you can increase retention by decreasing the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase.
Q4: How do I choose the right buffer for my mobile phase?
A4: The purpose of a buffer is to maintain a constant pH.[5] An effective buffer has a pKa value within +/- 1 pH unit of your desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate buffer (pKa1 ≈ 2.1) is an excellent choice. Formic acid (pKa ≈ 3.75) is also commonly used as an acidic modifier and is MS-compatible. A typical buffer concentration is 10-25 mM.[6]
Section 3: In-Depth Troubleshooting Guide
Peak Shape Problems (Tailing, Fronting, Splitting)
Peak asymmetry compromises integration accuracy and reduces resolution.[11] Tailing is the most prevalent issue for this analyte class.
-
Verify Mobile Phase pH: This is the most critical step.[2]
-
Action: Physically measure the pH of the aqueous portion of your mobile phase before mixing with the organic solvent.
-
Target: Ensure the pH is between 2.5 and 3.0.
-
Rationale: An incorrectly prepared or unbuffered mobile phase is the leading cause of tailing for acids.[6] At low pH, the analyte is forced into its neutral, non-ionized state, which is more hydrophobic and interacts cleanly with the C18 phase. Simultaneously, low pH suppresses the ionization of residual silanols on the stationary phase, eliminating the sites for secondary ionic interactions.[6][9]
-
-
Assess Buffer Capacity:
-
Action: If using a buffer, ensure its pKa is close to the target pH and its concentration is adequate (10-25 mM).
-
Rationale: A buffer is essential for maintaining a stable pH environment as the analyte travels through the column.[5] Without it, the sample itself can alter the local pH, leading to poor peak shape.
-
-
Evaluate the Column's Health:
-
Action: Test your column with a neutral, standard compound like toluene. If this peak is also tailing, the column itself may be fouled or voided.
-
Rationale: If a neutral compound tails, the problem is likely physical (e.g., a void at the column inlet, contamination on the inlet frit) rather than chemical. If the neutral peak is sharp but your analyte tails, the issue is chemical and points back to secondary interactions. Consider using a newer, high-purity silica column.[5][12]
-
-
Check for Extra-Column Effects:
Retention & Resolution Issues
Optimizing retention and resolution is key to accurate quantification, especially in the presence of impurities.
| Parameter | Effect on Retention Time | Effect on Selectivity (α) / Resolution (Rs) | Guidance for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid |
| % Organic Solvent (ACN/MeOH) | Decrease %B -> Increase Retention | High impact on α and Rs | This is the primary tool for adjusting retention after pH is set. A gradient elution (e.g., 50% to 90% B) is useful for screening for impurities. |
| Mobile Phase pH | Decrease pH -> Increase Retention | Very high impact for ionizable compounds | Set pH to 2.5-3.0 for robust retention and good peak shape. Small adjustments within this range can fine-tune selectivity between the main peak and any acidic/basic impurities.[1][8] |
| Column Temperature | Increase Temp -> Decrease Retention | Moderate impact | Increasing temperature can sometimes improve resolution by increasing efficiency, but may also cause peaks to merge. Maintain a stable temperature for reproducibility. |
| Stationary Phase Chemistry | C18 > C8 > Phenyl | High impact | A Phenyl-Hexyl column could offer alternative selectivity due to π-π interactions with the analyte's aromatic rings, potentially resolving it from closely related impurities.[10] |
System Health & Baseline Issues
A stable system is a prerequisite for reliable data. Before troubleshooting chromatography, ensure the hardware is performing correctly.
Section 4: Experimental Protocols
-
Aqueous Phase (A):
-
Measure 999 mL of high-purity HPLC-grade water into a clean 1 L media bottle.
-
Carefully add 1 mL of concentrated formic acid.
-
Cap and mix thoroughly by inversion.
-
Crucially, measure the pH with a calibrated pH meter. It should be approximately 2.5-2.8.
-
Filter the solution through a 0.45 µm filter to remove particulates.
-
-
Organic Phase (B):
-
Use HPLC-grade acetonitrile. Filtering is recommended but often not necessary if using high-purity solvents.
-
-
Degassing:
-
Before placing the mobile phase lines into the reservoirs, degas both phases using sonication under vacuum for 5-10 minutes or by using an in-line degasser, which is standard on most modern HPLC systems. This prevents the formation of air bubbles that can cause pump and baseline issues.
-
-
Installation: Install the C18 column in the correct flow direction as indicated by the arrow on the column hardware.
-
Washing: If the column is new or has been stored in a different solvent, wash it with 100% acetonitrile or methanol for at least 20 column volumes to remove any preservatives.
-
Equilibration:
-
Set the pump to the initial mobile phase composition of your analytical method (e.g., 90% A, 10% B).
-
Equilibrate the column by pumping at least 10-15 column volumes of this mobile phase through the system.
-
Monitor the system backpressure and detector baseline. The column is equilibrated when both are stable. A stable baseline is critical for accurate integration.[2]
-
References
- Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. (n.d.). Benchchem. Retrieved January 19, 2026.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER Wissenschaftliche Geräte GmbH. Retrieved January 19, 2026.
- HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved January 19, 2026.
- The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved January 19, 2026.
- How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved January 19, 2026.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved January 19, 2026.
- Dolan, J. W. (2014, April 1). Back to Basics: The Role of pH in Retention and Selectivity.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 19, 2026.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved January 19, 2026.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.).
- Analysis of Non-Steroidal Anti-Inflammatory Drugs Using a Highly Pure, High Surface Area C18 HPLC Column. (n.d.). Thermo Fisher Scientific. Retrieved January 19, 2026.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 19, 2026.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. helixchrom.com [helixchrom.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Synthesis of Substituted Phenylacetic Acids
Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical structural motif, which is prevalent in numerous pharmaceuticals, including NSAIDs like ibuprofen and naproxen.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven solutions to common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses broad, overarching issues that can affect various synthetic routes.
Q1: My reaction yield is consistently low or the conversion is incomplete. What are the primary factors to investigate?
Low yield is a multifaceted problem that requires systematic troubleshooting. Before optimizing a specific method, consider these general factors:
-
Suboptimal Reaction Conditions : Every reaction has an optimal window for temperature, time, and concentration. For instance, in the palladium-catalyzed carbonylation of benzyl halides, increasing the temperature from 60°C to 80°C can significantly boost the yield, but further increases may lead to degradation and lower yields.[3] Similarly, for the classic acid-catalyzed hydrolysis of benzyl cyanide, a reaction time of 3-5 hours at reflux is often necessary for complete conversion.[4][5]
-
Reagent and Solvent Quality : The purity of starting materials and the absence of water in anhydrous reactions are paramount. For moisture-sensitive reactions like Grignard carboxylation or those employing strong bases (e.g., LiHMDS in α-arylation), ensure all reagents are pure and solvents are rigorously dried.[6]
-
Reaction Equilibrium : Some reactions, like Fischer esterification, are reversible. To drive the reaction forward, one must remove a byproduct (e.g., water) or use an excess of one reactant.[7]
-
Inefficient Work-up and Purification : Product can be lost during extraction, crystallization, or chromatography.[8] For acidic products like phenylacetic acids, ensure the pH is correctly adjusted during aqueous work-up to either protonate the acid for extraction into an organic solvent or deprotonate it to form a water-soluble salt for washing away neutral impurities.[5][9]
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A systematic workflow for diagnosing low-yield reactions.
Q2: I'm struggling with the final purification of my substituted phenylacetic acid. What are the best practices?
Purification can be challenging due to the physical properties of phenylacetic acids (many are solids with moderate solubility) and the nature of potential impurities.
Common Impurities & Solutions:
-
Unreacted Starting Material :
-
Benzyl Cyanide : If performing hydrolysis, residual benzyl cyanide can be difficult to remove. A thorough work-up, including washing the organic extract with a basic solution (e.g., NaHCO₃ or NaOH) to sequester the acidic product in the aqueous layer, is effective. The organic layer containing the neutral benzyl cyanide can then be discarded.[9] Subsequent acidification of the aqueous layer reprecipitates the pure acid.[1][9]
-
Aryl Halides/Boronic Acids : In cross-coupling reactions, these can often be removed via column chromatography.
-
-
Side Products :
-
Amides (from incomplete nitrile hydrolysis) : These can often be separated from the desired carboxylic acid by chromatography or careful recrystallization.
-
Isomers (e.g., in Friedel-Crafts reactions) : Separation of ortho/para/meta isomers can be extremely difficult. It is often better to choose a synthetic route that offers better regioselectivity.[10] If isomers are unavoidable, fractional crystallization or preparative HPLC may be required.
-
Recommended Purification Techniques:
-
Acid-Base Extraction : This is the most powerful tool for purifying carboxylic acids. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM) and extract with a mild aqueous base. Wash the aqueous layer with the organic solvent to remove neutral impurities, then acidify the aqueous layer with a strong acid (e.g., conc. HCl) to precipitate the product.[1][5]
-
Recrystallization : An effective method for solid products. Common solvent systems include hot water, toluene/hexanes, or ethanol/water.[1][8]
-
Distillation : For liquid or low-melting phenylacetic acids, vacuum distillation can be very effective, especially for removing non-volatile impurities.[4]
Part 2: Troubleshooting Specific Synthetic Routes
Different synthetic strategies present unique challenges. This section provides targeted advice for several common methods.
Route 1: Hydrolysis of Substituted Benzyl Cyanides
This is a classic, robust, and widely used method.[1] However, the seemingly simple conversion of a nitrile to a carboxylic acid can be problematic.
FAQ: My benzyl cyanide hydrolysis (acid-catalyzed) is sluggish and gives a mixture of amide and acid. How can I drive it to completion?
This is a classic case of incomplete reaction. The hydrolysis proceeds in two steps: nitrile to amide, then amide to carboxylic acid. The second step is often slower.
-
Causality : Insufficiently harsh conditions (acid concentration, temperature, or time) will stall the reaction at the intermediate amide stage. Standard protocols often use concentrated sulfuric or hydrochloric acid at reflux for several hours.[4][5] Using more dilute acid can make the reaction too vigorous and difficult to control initially, yet fail to drive the second step to completion.[4]
-
Troubleshooting Protocol :
-
Increase Acid Concentration/Temperature : A proven method involves a mixture of water, concentrated H₂SO₄, and glacial acetic acid, heated to reflux.[4] The acetic acid acts as a co-solvent, improving homogeneity.
-
Extend Reaction Time : Monitor the reaction by TLC or LC-MS. Continue heating until the amide intermediate is no longer observed. This can take anywhere from 3 to 15 hours depending on the substrate.[4][7]
-
Ensure Efficient Mixing : For heterogeneous mixtures, vigorous stirring is essential to maximize the interfacial area between the aqueous acid and the organic substrate.[4]
-
FAQ: The basic hydrolysis of my benzyl cyanide produces a dark, tarry mixture and low yields. What is happening?
While basic hydrolysis avoids handling large amounts of concentrated acid, it can be prone to side reactions, especially with sensitive substrates.
-
Causality : Strong bases like NaOH at high temperatures can promote side reactions, including polymerization or degradation of substrates with electron-withdrawing groups or other reactive functional groups. The formation of ammonia as a byproduct can also lead to undesired reactions.[11]
-
Troubleshooting Protocol :
-
Use Milder Conditions : Consider using a lower temperature and extending the reaction time.
-
Phase-Transfer Catalysis : For substrates that are poorly soluble in aqueous base, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction under milder conditions, often leading to cleaner products and higher yields.[12]
-
Switch to Acidic Hydrolysis : For many substrates, acid-catalyzed hydrolysis is simply a cleaner and more reliable method, despite the more hazardous reagents.[4]
-
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern methods like Suzuki, Heck, or direct α-arylation offer powerful ways to construct substituted phenylacetic acid precursors.[6][10][13]
FAQ: My Suzuki coupling of an aryl boronic acid with an α-bromoacetate ester is giving a low yield, especially with an electron-withdrawing group on my aryl ring. How can I optimize this?
This is a known challenge in Csp²-Csp³ Suzuki couplings. The electronic nature of the aryl partner significantly impacts catalytic efficiency.
-
Causality : Aryl boronic acids bearing electron-withdrawing groups are less nucleophilic and engage more slowly in the transmetalation step of the catalytic cycle. This can lead to competing side reactions, such as catalyst decomposition or protodeboronation.[10]
-
Troubleshooting Protocol :
-
Base Selection is Critical : The choice of base can dramatically affect the outcome. While K₃PO₄ is a common choice, for less reactive partners, a switch to a different base like K₂CO₃ or Cs₂CO₃ may be beneficial. Systematic screening is key. In one study, K₂CO₃ was found to give the best result for a substrate with an electron-withdrawing group.[10]
-
Ligand Optimization : The ligand on the palladium center governs the catalyst's reactivity and stability. For challenging Csp²-Csp³ couplings, consider switching from standard triphenylphosphine to more electron-rich and bulky ligands like Buchwald's biaryl phosphine ligands (e.g., tBuXPhos) or N-heterocyclic carbene (NHC) ligands.[6][10]
-
Catalyst Precursor : Using a pre-formed catalyst or a more active precursor like Pd₂(dba)₃ instead of Pd(OAc)₂ can sometimes improve results.[6]
-
The following table summarizes the effect of various parameters on the yield of a palladium-catalyzed carbonylation, illustrating the importance of systematic optimization.
| Parameter | Condition | Yield (%) | Reference |
| Solvent | DMB | 95% | [3] |
| Diphenyl ether | 62% | [3] | |
| DMF | 35% | [3] | |
| Temperature | 60 °C | 79% | [3] |
| 80 °C | 95% | [3] | |
| 100 °C | 83% | [3] | |
| Base | NaOH (4 M) | 95% | [3] |
| KOH (4 M) | 67% | [3] | |
| K₂CO₃ (4 M) | 30% | [3] |
Route 3: Willgerodt-Kindler Reaction
This reaction uniquely transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding phenylacetic acid.[1][14]
FAQ: My Willgerodt-Kindler reaction is messy and gives low yields of the desired thioamide. How can I improve it?
The classic Willgerodt-Kindler conditions (high temperatures in a sealed tube) are often harsh and prone to side reactions.[15]
-
Causality : The high temperatures required for the reaction can lead to thermal decomposition of the starting materials, intermediates, and products. The reaction mechanism is complex, involving multiple intermediates, and side pathways can easily become dominant under harsh conditions.[15]
-
Troubleshooting Protocol :
-
Microwave-Assisted Synthesis : The use of microwave heating has been shown to dramatically reduce reaction times (from hours to minutes) while increasing yields and product purity.[16][17] This is due to efficient and rapid heating, which can minimize the formation of thermal decomposition byproducts.
-
Solvent Choice : While the reaction is often run neat, the use of high-boiling polar solvents like N-methyl-2-pyrrolidone (NMP) or ionic liquids can improve solubility and lead to cleaner reactions.[16]
-
Stoichiometry : Carefully control the stoichiometry of sulfur and the amine (often morpholine). An excess of sulfur is typically required, but a large excess can lead to polysulfide byproducts that complicate work-up.
-
Caption: A decision guide for selecting an appropriate synthetic strategy.
Route 4: Arndt-Eistert Synthesis
This reaction is a powerful method for the one-carbon homologation of a carboxylic acid, converting an aryl carboxylic acid into the corresponding aryl acetic acid.[18][19]
FAQ: My Arndt-Eistert reaction is giving a significant amount of α-chloromethylketone byproduct. How can I prevent this?
This is a very common side reaction in the Arndt-Eistert synthesis.
-
Causality : The reaction involves converting the starting carboxylic acid to an acid chloride, which then reacts with diazomethane. The HCl generated as a byproduct of the initial acylation of diazomethane can react with the diazoketone intermediate to form the α-chloromethylketone.[20]
-
Troubleshooting Protocol :
-
Use Excess Diazomethane : A second equivalent of diazomethane can act as a base to scavenge the generated HCl. However, diazomethane is explosive and toxic, so using a large excess is often undesirable.
-
The Newman-Beal Modification : A safer and more effective method is to add a non-nucleophilic base, such as triethylamine, to the diazomethane solution. The triethylamine will neutralize the HCl as it is formed, preventing the side reaction.[20]
-
Inverse Addition : Add the acid chloride solution slowly to the solution of diazomethane (and triethylamine) at low temperature (0 °C or below). This maintains an excess of diazomethane throughout the addition, minimizing the concentration of HCl available to react with the product.[20]
-
References
- Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
- BenchChem. (2025). How to drive Phenyl acetoacetate synthesis to completion. Benchchem.
- Bayer Aktiengesellschaft. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (U.S. Patent No. 5,698,735). U.S. Patent and Trademark Office.
- Scribd. (n.d.). Phenylacetic Acid From Benzyl Cyanide.
- Shestakov, A. S., et al. (2007). Method of phenylacetic acid production. (U.S. Patent Application No. 11/178,081). U.S. Patent and Trademark Office.
-
Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 63. Retrieved from [Link]
-
Li, J., et al. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Canadian Journal of Chemistry. Retrieved from [Link]
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
- Aecenar. (n.d.). Phenylacetic acid production (PAA-precursor).
- Hebei Chengxin Co Ltd. (2013). Preparation method of phenylacetic acid. (Chinese Patent No. CN103232338A). Google Patents.
-
Nam, J., et al. (2020). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Pharmaceuticals, 13(9), 207. Retrieved from [Link]
-
Quora. (2019). What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? Retrieved from [Link]
-
Fors, B. P., et al. (2009). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Journal of the American Chemical Society, 131(16), 5766–5768. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Retrieved from [Link]
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. Retrieved from [Link]
-
Al-Awadi, N. A., et al. (2005). Some aspects of the Willgerodt–Kindler reaction and related chemistry. Heterocycles, 65(2), 411. Retrieved from [Link]
- Hebei Chengxin Co Ltd. (2017). A kind of method preparing substituted phenylacetic acid. (Chinese Patent No. CN106278861A). Google Patents.
-
Royal Society of Chemistry. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
Sources
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Technical Support Center: Stability of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in Solution
Welcome to the technical support center for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and its Stability
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a biphenylacetic acid derivative with potential applications in pharmaceutical research. The integrity and stability of this molecule in solution are critical for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a loss of potency, the formation of impurities with different pharmacological or toxicological profiles, and ultimately, misleading data.
This guide will walk you through the potential degradation pathways of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and provide actionable strategies to mitigate these risks. The information is structured to help you proactively design stable formulations and troubleshoot any stability issues that may arise.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you might encounter related to the degradation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in solution.
Question 1: I am observing a loss of the parent compound peak and the appearance of new, unidentified peaks in my chromatogram over time. What are the likely causes?
Answer:
The appearance of new peaks alongside a decrease in the parent compound's peak area is a classic sign of degradation. For a molecule like [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, several degradation pathways could be at play, primarily hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The carboxylic acid functional group is generally stable against hydrolysis. However, if your formulation contains esters or amides as excipients, they might hydrolyze and alter the pH of the solution, which could in turn affect the stability of the active pharmaceutical ingredient (API).[1][2]
-
Oxidation: The biphenyl structure and the methyl group on the phenyl ring can be susceptible to oxidation.[3] Oxidative degradation can be initiated by exposure to atmospheric oxygen, peroxides present as impurities in excipients, or metal ions that can catalyze oxidation reactions.
-
Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light, particularly UV radiation.[4][5][6][7][8] Exposure to ambient laboratory light or improper storage can lead to photodegradation.
To identify the specific cause, a forced degradation study is recommended. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify the resulting degradants.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to perform a forced degradation study on [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Objective: To identify the potential degradation pathways and degradation products of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid under various stress conditions.
Materials:
-
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC-MS/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[4][5][6][7][8]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a validated stability-indicating HPLC or UPLC-MS/MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of the parent compound.
-
Question 2: My solution of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is turning yellow. What could be the reason?
Answer:
A color change, such as turning yellow, is often an indicator of chemical degradation, particularly oxidation or photodegradation.
-
Oxidative Degradation: Oxidation of aromatic rings can lead to the formation of colored byproducts. This can be exacerbated by the presence of metal ions or peroxide impurities.
-
Photodegradation: Exposure to light, especially UV, can cause the formation of colored degradants from chlorinated aromatic compounds.
Troubleshooting Steps:
-
Protect from Light: Store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxide impurities.
-
Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Chelating Agents: If metal ion-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial, though compatibility with your experimental system must be verified.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a solution of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid?
A1: Based on the potential degradation pathways, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8°C) to slow down potential thermal degradation and oxidative reactions. For long-term storage, consider storage at -20°C or below.
-
Light: Protect from light by using amber glass vials or by wrapping containers in aluminum foil.
-
Atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas (nitrogen or argon) is advisable to minimize oxidation.
-
pH: Maintain the pH of the solution within a stable range, as extreme pH values can catalyze degradation. The optimal pH should be determined experimentally, but a slightly acidic to neutral pH is often a good starting point for carboxylic acids.[1][2]
Q2: Which solvents are recommended for dissolving [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid to ensure stability?
A2: The choice of solvent can significantly impact the stability of the compound.
-
Recommended Solvents: High-purity acetonitrile and methanol are commonly used and are generally good choices. Dimethyl sulfoxide (DMSO) can also be used, but it is hygroscopic and can contain acidic impurities, so fresh, high-purity DMSO is essential.
-
Solvents to Use with Caution: Avoid solvents that may contain peroxide impurities (e.g., older bottles of ethers like THF or dioxane) unless they have been freshly tested and purified. Also, be cautious with protic solvents if hydrolysis is a concern under your experimental conditions.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products. Here is a general approach to developing such a method:
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography of this type of molecule.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid group.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance is a common choice. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
-
Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9][10][11] The key is to demonstrate that all degradation products are well-separated from the parent peak and from each other. This is confirmed by analyzing the samples from your forced degradation study.
Q4: Are there any known incompatibilities with common excipients?
A4: While specific incompatibility data for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid may not be readily available, general knowledge of drug-excipient interactions can be applied.
-
Reducing Sugars: Excipients like lactose can potentially interact with the API, although this is more common with amine-containing drugs.
-
Oxidizing Agents: Be aware of peroxide impurities in excipients like povidone and polyethylene glycols (PEGs), which can accelerate oxidative degradation.
-
Basic Excipients: Strong basic excipients could deprotonate the carboxylic acid, and if moisture is present, this could potentially lead to salt formation or other reactions.
It is always recommended to perform compatibility studies with your specific formulation by analyzing binary mixtures of the API and each excipient under accelerated storage conditions.
Data Summary Table: Recommended Analytical Conditions
| Parameter | Recommendation | Rationale |
| Analytical Technique | Reversed-Phase HPLC with UV/PDA or UPLC-MS/MS | Provides good separation and detection for this type of molecule and its potential degradants.[9][10][11] |
| Column | C18, 2.1-4.6 mm i.d., 1.8-5 µm particle size | Offers good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Controls the pH to ensure consistent ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Elution | Gradient | Generally required to separate the parent compound from a range of potential degradants with varying polarities. |
| Detection | UV/PDA at an appropriate wavelength (e.g., 220-280 nm) or MS/MS | PDA allows for peak purity assessment. MS/MS provides structural information for degradant identification. |
References
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- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022).
- Nowak, K., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology.
- Hypha Discovery. (n.d.).
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- Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Montaudo, G., & Puglisi, C. (1991). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Macromolecules.
- Pharma Learning In Depth. (2025).
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- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
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- Shishkin, Y. L., et al. (2018).
- Al-Khateeb, L. A., et al. (2022). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry.
- Aura, A. M., et al. (2019). Kinetics of production of phenylacetic acid derivatives during in vitro...
- Avomeen. (n.d.).
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- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Kone, D., et al. (2022).
- Wikipedia. (n.d.).
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- Su, G., et al. (2015). Thermal degradation of polybrominated diphenyl ethers over as-prepared Fe3O4 micro/nano-material and hypothesized mechanism. Environmental Science and Pollution Research.
- FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Biomol. (n.d.).
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- SIELC Technologies. (2018). Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]-.
- IJTSRD. (2021).
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Azhakesan, A., & Kuppusamy, G. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Research Journal of Pharmacy and Technology.
- Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
- MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)
- Oriental Journal of Chemistry. (2010).
- Moneeb, M. S., Elgammal, F., & Sabry, S. M. (2016). Development and validation of a stability indicating HPLC-diode array-fluorescence method for the determination of meclofenoxate hydrochloride and p-chlorophenoxyacetic acid. Journal of Applied Pharmaceutical Science.
- Waters. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma.
- Molecules. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time.
- ResearchGate. (n.d.). (PDF) Hydrolytic Degradation of Poly(3-hydroxybutyrate), Polylactide and their Derivatives: Kinetics, Crystallinity, and Surface Morphology.
- MDPI. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.).
- UPCommons. (n.d.).
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Technical Support Center: Refining Experimental Conditions for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid Assays
Welcome to the technical support center for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental evaluation of this compound. As a non-steroidal anti-inflammatory drug (NSAID) candidate, its evaluation likely involves a range of analytical and biological assays, each with its own set of potential challenges. This resource is structured to follow a logical experimental workflow, from initial compound handling to complex cell-based assays and data interpretation.
Part 1: Compound Handling and Stock Solution Preparation
The reliability of any assay begins with the proper handling and preparation of the test compound. Due to its chemical nature as a substituted phenylacetic acid, issues with solubility and stability can be the first hurdles in obtaining reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid?
A1: Based on the general solubility of phenylacetic acid derivatives, organic solvents are recommended for preparing high-concentration stock solutions.[1] Dimethyl sulfoxide (DMSO) and ethanol are common choices for in vitro cell-based assays.[2] For analytical techniques like HPLC, the solvent should be compatible with the mobile phase; dissolving the compound directly in the mobile phase is often the best practice to avoid peak distortion. It is crucial to use high-purity, pharmacopeia-grade solvents to prevent the introduction of impurities that could interfere with your experiments.[3]
Q2: How should I store the stock solution of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid?
A2: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Q3: I am observing precipitation when I dilute my stock solution into an aqueous buffer for my assay. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The final concentration of the organic solvent in your assay should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts.[2] If precipitation persists, consider using a less polar aqueous buffer, gently warming the solution, or employing a solubilizing agent like β-cyclodextrin, though the latter's effect on your specific assay must be validated.[2]
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in the chosen solvent. | The compound's solubility in that specific solvent is limited. | Try a different solvent with a different polarity, such as methanol or acetone.[4] Gentle heating or sonication can also aid dissolution. |
| Precipitation occurs upon storage of the stock solution. | The storage temperature is too high, or the solution is supersaturated. | Ensure storage at or below -20°C. If the solution was prepared at a high concentration, it may be necessary to prepare a fresh, slightly less concentrated stock solution. |
| Cloudiness or precipitation is observed in the final assay medium. | The compound has poor aqueous solubility, and the final solvent concentration is too low to maintain solubility. | Increase the final solvent concentration slightly, but be mindful of its potential effects on the assay.[2] Perform a solubility test with various final solvent concentrations to determine the optimal condition. |
Part 2: Analytical Characterization using High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and stability of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. Given its aromatic structure, UV detection is a suitable method.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is suitable for analyzing [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid?
A1: A reversed-phase C18 column is a standard and effective choice for the separation of NSAIDs.[5] The separation is based on the hydrophobic interactions between the compound and the stationary phase.
Q2: How can I optimize the mobile phase for better peak shape and resolution?
A2: A typical mobile phase for NSAID analysis is a gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a small amount of acid like orthophosphoric acid or formic acid to improve peak shape).[5] Adjusting the gradient slope and the pH of the aqueous component can significantly impact retention time and peak symmetry.
Troubleshooting Guide: Common HPLC Issues
This troubleshooting workflow can help identify and resolve common HPLC problems.
Caption: A workflow for troubleshooting common HPLC issues.
| Problem | Potential Cause | Recommended Solution | Reference |
| Peak Tailing | Secondary interactions with the column stationary phase. | Add a small amount of acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. | [6] |
| Irregular Baseline | Contaminated mobile phase or air bubbles in the pump. | Filter and degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. | [7] |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Prepare fresh mobile phase daily and use a column oven to maintain a stable temperature.[8] | [7] |
Part 3: In Vitro Biological Assays
As an NSAID, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is likely to be an inhibitor of cyclooxygenase (COX) enzymes.[9] Both biochemical (enzyme-based) and cell-based assays are crucial for characterizing its activity and selectivity.
Frequently Asked Questions (FAQs)
Q1: Which assays are suitable for determining the COX-1/COX-2 inhibitory activity?
A1: Fluorometric or colorimetric inhibitor screening kits are commercially available and provide a straightforward method for determining IC50 values against purified COX-1 and COX-2 enzymes.[10] A human whole blood assay is a more physiologically relevant ex vivo system that measures the inhibition of prostaglandin production in a complex biological matrix.[11]
Q2: My absorbance-based assay is showing high background noise. What could be the cause?
A2: If the compound has limited solubility in the assay buffer, it can form small particles that scatter light, leading to an artificially high absorbance reading.[12][13] This is known as the inner filter effect.[14] It is recommended to measure the absorbance of the compound alone in the assay buffer to check for this interference.
Q3: How do I choose the right cell line for my cell-based assay?
A3: The choice of cell line is critical and should be based on the specific biological question.[15] For assessing anti-inflammatory activity, a cell line that expresses COX-2 upon stimulation (e.g., with lipopolysaccharide, LPS) is appropriate.[16] It is important to use cells with a low passage number to ensure consistent results.[17][18]
Troubleshooting Guide: Cell-Based Assay Optimization
Optimizing a cell-based assay requires a systematic approach to ensure the results are reproducible and biologically relevant.[17][18]
Caption: A workflow for optimizing cell-based assays.
| Problem | Potential Cause | Recommended Solution | Reference |
| High variability between replicate wells. | Inconsistent cell seeding or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, which are more prone to evaporation. | [19] |
| Low signal-to-background ratio. | Suboptimal assay conditions (cell density, incubation time, etc.). | Perform a matrix experiment varying cell density and incubation time to find the optimal window for your assay.[17][18] | [17][18] |
| Compound appears cytotoxic at concentrations where it should be active. | The solvent (e.g., DMSO) is causing toxicity, or the compound itself has a narrow therapeutic window. | Ensure the final solvent concentration is non-toxic to the cells.[2] Perform a separate cytotoxicity assay to determine the compound's toxic concentration range. | [2] |
| Light scattering interference in absorbance assays. | Compound precipitation in the aqueous assay medium. | Centrifuge the plate before reading to pellet any precipitates. Alternatively, use a different detection method like fluorescence or luminescence if possible.[12][20] | [12][20] |
By systematically addressing these potential issues, researchers can refine their experimental conditions to generate high-quality, reliable data for the characterization of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
References
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The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. Retrieved from [Link]
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Correcting for Scattering Effects in Absorbance Measurements. (2025, July 15). Patsnap Eureka. Retrieved from [Link]
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Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies. (n.d.). PubMed Central. Retrieved from [Link]
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Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved from [Link]
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HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
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HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved from [Link]
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Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]
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3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. (n.d.). PubMed Central. Retrieved from [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). PPD. Retrieved from [Link]
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Cell cultures in drug development: Applications, challenges and limitations. (n.d.). PubMed Central. Retrieved from [Link]
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Interference with Fluorescence and Absorbance. (2015, December 7). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
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Phenylacetic Acid. (n.d.). PubChem. Retrieved from [Link]
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Nonsteroidal anti-inflammatory drugs (NSAIDs). (n.d.). Fera Science. Retrieved from [Link]
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What is the effect of the light scattering on the absorbance? (2014, December 1). ResearchGate. Retrieved from [Link]
-
Light-scattering in absorption spectra: a literature survey of examples and corrections. (2024, March 27). SPIE. Retrieved from [Link]
-
Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation. (2025, August 6). ResearchGate. Retrieved from [Link]
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Protein engineering of a genetically encoded biosensor for wastewater detection of profen NSAIDs. (2026, January 15). bioRxiv. Retrieved from [Link]
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Inhibition of COX-2. (n.d.). NIS Labs. Retrieved from [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. Retrieved from [Link]
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (n.d.). MDPI. Retrieved from [Link]
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Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv. Retrieved from [Link]
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[4-(2-Methylphenyl)phenyl]acetic acid. (n.d.). PubChem. Retrieved from [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed Central. Retrieved from [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. Retrieved from [Link]
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The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (n.d.). MDPI. Retrieved from [Link]
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Chloro(phenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
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How Solvent Selection Impacts the Stability of Biologics and Injectables. (2025, September 23). Purosolv. Retrieved from [Link]
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2-Chloro Phenyl Acetic Acid. (n.d.). Kajay Remedies. Retrieved from [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]
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2-(4-Chloro-2,6-dimethylphenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]
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overcoming poor cell permeability of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Welcome, researchers. This guide is designed to function as a dedicated technical support resource for scientists and drug development professionals encountering challenges with the cell permeability of the compound [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. As Senior Application Scientists, we have curated this information to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs): The Core Problem
Q1: My compound, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, is showing high potency in my biochemical assays but poor activity in cell-based assays. Why is this happening?
This is a classic and common challenge in drug discovery. The discrepancy often points to poor cell permeability. Your compound possesses a carboxylic acid functional group. At physiological pH (typically ~7.4), this group is predominantly deprotonated, forming a negatively charged carboxylate.[1][2] This charge makes it very difficult for the molecule to passively diffuse across the lipophilic (fat-loving) cell membrane, which acts as a barrier to polar and charged molecules. While the rest of the molecule is quite lipophilic, the ionized "head" group effectively prevents it from entering the cell to reach its intracellular target.
Q2: How can I theoretically predict if a compound like mine will have permeability issues?
Several guiding principles can offer early warnings. The most well-known is Lipinski's Rule of Five , which sets guidelines for properties that influence oral bioavailability, including permeability.[3][4][5][6]
However, for a carboxylic acid, the most critical parameter is the distribution coefficient (logD) at a specific pH, rather than just the partition coefficient (logP).
-
logP measures the lipophilicity of the neutral form of the molecule.
-
logD measures the lipophilicity of the molecule considering all its ionic forms at a given pH.
For your compound, the logP of the neutral form might be favorable, but the logD at pH 7.4 will be significantly lower due to ionization, predicting poor absorption.[1] Compounds with poor permeability are often classified under the Biopharmaceutics Classification System (BCS) as Class III (high solubility, low permeability) or Class IV (low solubility, low permeability).[7][8]
Troubleshooting Workflow: From Diagnosis to Solution
This section provides a logical progression for diagnosing and solving the permeability issue.
Caption: A logical workflow for addressing poor cell permeability.
Phase 1: How do I experimentally confirm that my compound has low permeability?
You need to perform an in vitro permeability assay. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
-
PAMPA: This is a high-throughput, low-cost assay that measures passive diffusion across an artificial lipid membrane.[9][10] It is an excellent first step to determine if passive permeability is the primary issue.
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[11][12] It is more complex and lower-throughput than PAMPA but can assess both passive diffusion and active transport processes (like efflux pumps).[13]
For a compound like [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, where passive diffusion of the ionized form is the suspected problem, PAMPA is a highly effective and efficient diagnostic tool.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing the passive permeability of your compound.
Objective: To determine the apparent permeability coefficient (Papp) of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the Donor, and a matching 96-well plate as the Acceptor)
-
Pion GIT-0 lipid solution (or similar)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Your test compound, dissolved in a suitable stock solution (e.g., DMSO)
-
High and low permeability control compounds (e.g., Testosterone and Ranitidine)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the GIT-0 lipid solution onto the membrane of each well in the donor filter plate. Allow the lipid to impregnate the filter for 5-10 minutes.
-
Prepare Donor Solutions: Dilute your compound stock solution (and controls) into PBS (pH 7.4) to achieve the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%) to not disrupt the membrane.
-
Load Donor Plate: Add 200 µL of the donor solutions (your compound and controls) to the lipid-coated donor plate wells.
-
Assemble the PAMPA "Sandwich": Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Disassemble and Sample: After incubation, carefully separate the donor and acceptor plates.
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). The initial concentration in the donor solution should also be measured from a reference sample.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where VD and VA are the volumes in the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time. Simplified calculations are often provided by the assay kit manufacturer.
Data Interpretation: The resulting Papp values are typically categorized as follows:
| Permeability Class | Papp (10⁻⁶ cm/s) | Interpretation |
| High | > 10 | Likely well-absorbed |
| Medium | 1 - 10 | Borderline absorption |
| Low | < 1 | Poorly absorbed |
You will likely find that [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid falls into the "Low" permeability class.
Phase 2 & 3: How can I improve the permeability of my compound?
Once low permeability is confirmed, you have two primary strategic avenues: Chemical Modification and Advanced Formulation .
Strategy 1: Chemical Modification - The Prodrug Approach
For carboxylic acids, the most effective and widely used strategy is to convert the compound into a prodrug .[14][15] A prodrug is a biologically inactive derivative of a drug that undergoes enzymatic or chemical conversion within the body to release the active parent drug.[16]
The Rationale: By masking the polar carboxylic acid group, typically as an ester, you create a more lipophilic, neutral molecule that can easily cross the cell membrane via passive diffusion. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the active carboxylic acid where it needs to act.[2][17]
Caption: Mechanism of an ester prodrug strategy to overcome poor permeability.
Q: What kind of ester should I make? Simple alkyl esters (e.g., methyl or ethyl esters) are a good starting point.
-
Synthesis: They are relatively straightforward to synthesize via Fischer esterification or by reacting the carboxylic acid with an alkyl halide under basic conditions.
-
Validation: Once synthesized, you must re-run the PAMPA assay on the ester prodrug. You should expect to see a significant increase in the measured Papp value, moving it into the "Medium" or "High" permeability category.
-
Next Steps: Following successful permeability validation, you would need to confirm that the prodrug is efficiently converted back to the parent compound in the presence of cell lysates or liver microsomes (esterase sources) and then re-test for activity in your cell-based assay.
Strategy 2: Advanced Formulation Approaches
If chemical modification is not an option, formulation strategies can be employed to enhance permeability. These methods aim to alter the environment around the drug to facilitate its passage across the membrane.
-
Permeation Enhancers: These are excipients that reversibly disrupt the structure of the cell membrane, creating temporary channels for the drug to pass through. Examples include fatty acids, bile salts, and certain surfactants.[18][19] This approach requires careful optimization to ensure efficacy without causing cytotoxicity.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a lipid matrix.[17] When administered, they form fine emulsions that can improve absorption.
-
Nanoformulations: Encapsulating your compound in nanoparticles (e.g., Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles) can protect it and facilitate its uptake into cells through various mechanisms.[20][21][22] Nanoformulations can significantly improve the pharmacokinetic profile of a drug.[22]
Comparison of Strategies:
| Strategy | Pros | Cons | Best For... |
| Prodrugs | Covalent modification; often highly effective; leverages endogenous enzymes.[23][24] | Requires synthetic chemistry; potential for incomplete conversion or altered metabolism. | Early-stage discovery where molecular structure can be modified. |
| Formulations | No change to the API; can address solubility and permeability simultaneously. | More complex to develop and manufacture; potential for excipient toxicity. | Later-stage development or when API modification is not feasible. |
References
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Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]
-
Volpe, D. A. (2020). Biopharmaceutics classification system: validation and learnings of an in vitro permeability assay. PubMed. Retrieved from [Link]
-
Dr. Satish Pulvirenti Warwade. (2025). BCS Classification: A Key to Successful Drug Product Development. YouTube. Retrieved from [Link]
-
Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]
-
Scribd. (n.d.). BCS and Permeability. Retrieved from [Link]
-
PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Retrieved from [Link]
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from [Link]
-
ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. Retrieved from [Link]
-
PubMed. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Retrieved from [Link]
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NIH. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved from [Link]
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ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
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NIH. (2025). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]
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AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
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Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
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NIH. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Retrieved from [Link]
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ResearchGate. (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. Retrieved from [Link]
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PubMed Central. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
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Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Retrieved from [Link]
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YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]
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NIH. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]
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Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]
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NIH PubChem. (n.d.). 2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid. Retrieved from [Link]
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PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]
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- 20. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 21. upm-inc.com [upm-inc.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778 [mdpi.com]
Technical Support Center: Method Refinement for the Quantification of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support center for the quantitative analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (hereafter referred to as CMPA). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you refine your analytical methods and ensure the generation of accurate, reliable, and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the analysis of CMPA.
Q1: What is the most suitable analytical technique for quantifying CMPA?
A1: The choice of technique depends on the required sensitivity and the complexity of your sample matrix.
-
For routine analysis, purity assessment, and formulation assays: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, cost-effective, and reliable method. CMPA possesses a strong chromophore due to its biphenyl structure, making it well-suited for UV detection (typically in the 210-230 nm range).
-
For trace-level quantification in complex biological matrices (e.g., plasma, serum, tissue): Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It offers superior sensitivity and selectivity, which is essential to overcome matrix interferences and achieve low limits of quantification (LOQ).[1] The carboxylic acid moiety of CMPA is readily ionized using Electrospray Ionization (ESI) in negative mode.
Q2: Which type of HPLC column is recommended for CMPA analysis?
A2: A reversed-phase C18 column is the most common and effective choice. CMPA is a moderately non-polar molecule that will be well-retained and resolved on a C18 stationary phase. For optimal performance and peak shape, consider using a modern, end-capped, high-purity silica C18 column (e.g., particle size ≤ 3.5 µm) to minimize secondary interactions with free silanols.
Q3: What are the critical parameters for mobile phase selection?
A3: The most critical parameter is pH. CMPA is an acidic compound. To ensure good retention and sharp, symmetrical peaks, the mobile phase pH should be set at least 1.5-2 pH units below the analyte's pKa. This keeps the carboxylic acid group protonated (neutral), preventing ionization and improving interaction with the non-polar C18 stationary phase. A typical mobile phase would consist of:
-
Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid). Formic acid is volatile and ideal for LC-MS applications.[2][3][4]
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is generally preferred as it provides lower backpressure and better peak efficiency.
Q4: How should I prepare biological samples for LC-MS/MS analysis of CMPA?
A4: Proper sample preparation is crucial for removing interferences that can cause matrix effects like ion suppression.[5] The choice depends on your specific needs:
-
Protein Precipitation (PPT): A fast and simple method where a cold organic solvent (e.g., acetonitrile) is added to the sample to crash out proteins. It is effective but can be less clean than other methods.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. The sample is buffered to an acidic pH to neutralize CMPA, which is then extracted into an immiscible organic solvent (e.g., ethyl acetate).
-
Solid-Phase Extraction (SPE): The most selective and cleanest method. A mixed-mode or polymer-based SPE cartridge can be used to bind CMPA while allowing matrix components to be washed away, followed by elution with an appropriate solvent. This method is highly effective at minimizing matrix effects.[6][7]
Part 2: Troubleshooting Guide
This section is structured to provide direct answers to specific experimental problems.
Issue: Chromatography & Peak Integrity
Q: My analyte peak for CMPA is exhibiting significant tailing. What are the causes and how can I fix it?
A: Peak tailing is a common issue, often pointing to undesirable secondary chemical interactions or system problems.
-
Causality & Explanation:
-
Mobile Phase pH Too High: If the mobile phase pH is close to or above the pKa of CMPA's carboxylic acid group, a mixed population of ionized (deprotonated) and neutral molecules will exist. The ionized form has little retention on a C18 column and elutes quickly, while the neutral form is retained, creating a "tail."
-
Secondary Silanol Interactions: The stationary phase in older or lower-quality C18 columns contains residual, acidic silanol groups (-Si-OH). The carboxylic acid group of CMPA can interact with these sites, causing peak tailing.
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.
-
Column Contamination/Voiding: Buildup of matrix components at the head of the column or the formation of a void can disrupt the sample path, causing distorted peaks.
-
-
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase by adding more acid (e.g., increase formic acid from 0.1% to 0.2%). Ensure the final pH is well below the analyte's pKa.
-
Use a High-Quality Column: Switch to an end-capped, high-purity silica column or a hybrid particle column to minimize silanol interactions.
-
Reduce Injection Mass: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Implement Guard Column & Flushing: Use a guard column to protect your analytical column from contaminants. Implement a robust column flushing protocol after each batch to remove strongly retained matrix components.
-
Logical Troubleshooting Flow for Peak Tailing
Caption: Troubleshooting logic for CMPA peak tailing.
Issue: Sensitivity & Reproducibility (LC-MS/MS)
Q: I am experiencing inconsistent results and low signal intensity for CMPA in plasma samples. How can I diagnose and mitigate matrix effects?
A: Matrix effects are a primary cause of poor reproducibility and accuracy in bioanalysis.[5] They occur when co-eluting endogenous components from the sample matrix (like phospholipids) interfere with the ionization of the analyte in the MS source, causing either suppression or enhancement of the signal.[1]
-
Diagnosis - Post-Column Infusion Experiment:
-
Set up a constant infusion of a pure CMPA standard solution into the LC flow after the analytical column but before the MS source.
-
Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).
-
Monitor the CMPA signal. A stable baseline will be observed. If the signal drops or spikes at certain retention times, it indicates regions of ion suppression or enhancement caused by eluting matrix components.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The most effective strategy. Modify your LC gradient to separate the CMPA peak from the regions of ion suppression identified in your diagnostic experiment. A longer, shallower gradient often resolves the analyte from interfering phospholipids.
-
Enhance Sample Cleanup: Move from a simple protein precipitation method to a more rigorous one like SPE. This physically removes a larger portion of the interfering matrix components before injection.[1][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., CMPA-d4) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression/enhancement is effectively normalized, restoring accuracy and precision.
-
Reduce Injection Volume: A smaller injection volume introduces fewer matrix components into the system, which can lessen the severity of the effect.
-
| Mitigation Strategy | Principle | Pros | Cons |
| Chromatographic Separation | Separates analyte from interfering compounds. | Highly effective, no change to sample prep. | May increase run time. |
| Improved Sample Cleanup (SPE) | Removes interfering compounds before injection. | Very effective at reducing matrix effects. | More time-consuming and costly. |
| Stable Isotope-Labeled IS | Co-elutes and compensates for signal variability. | Gold standard for bioanalysis; corrects for multiple error sources. | Can be expensive and is not always commercially available. |
| Sample Dilution | Reduces the absolute amount of matrix injected. | Simple and fast. | May compromise the limit of quantification (LOQ). |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your method development. Always perform full validation according to regulatory guidelines like ICH Q2(R1).[8][9]
Protocol 1: HPLC-UV Method for CMPA Quantification
-
Instrumentation: Standard HPLC system with UV/Vis Detector.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Standard Preparation: Prepare a stock solution of CMPA in methanol (1 mg/mL). Serially dilute with a 50:50 mixture of Mobile Phase A:B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Protocol 2: LC-MS/MS Bioanalytical Method for CMPA in Plasma
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
MS/MS Parameters (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: To be determined by infusing a pure standard. For CMPA (MW ~274.7 g/mol ), the precursor ion would be [M-H]⁻ at m/z 273.7. The product ion would be a stable fragment resulting from collision-induced dissociation (e.g., loss of CO2 from the acid group).
-
Protocol 3: Sample Preparation via Protein Precipitation
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
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Add 150 µL of cold acetonitrile containing the internal standard.
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Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject into the LC-MS/MS system.
General Analytical Workflowdot
Sources
- 1. eijppr.com [eijppr.com]
- 2. Separation of Acetic acid, chloro-, phenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]- | SIELC Technologies [sielc.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ndgcs.com [ndgcs.com]
- 9. View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
addressing inconsistencies in [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid experimental results
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and resolve inconsistencies in experimental results involving [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. As Senior Application Scientists, we have structured this guide to move beyond simple procedural lists, focusing instead on the underlying scientific principles to empower you to make informed, effective decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties, synthesis, and handling of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Q1: What is the primary synthetic route for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid?
A1: The most prevalent and versatile method for synthesizing this biaryl compound is the Suzuki-Miyaura cross-coupling reaction. This involves coupling an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. For this specific molecule, two main disconnections are possible:
-
Route A: Coupling of (4-(carboxymethyl)phenyl)boronic acid with 1-bromo-2-chloro-5-methylbenzene.
-
Route B: Coupling of (2-chloro-5-methylphenyl)boronic acid with a 4-halophenylacetic acid derivative (e.g., methyl 4-bromophenylacetate), followed by hydrolysis of the ester.
Route B is often preferred as aryl bromides are typically more reactive and commercially available than the corresponding boronic acids, and the final hydrolysis step is usually straightforward.[1]
Q2: What are the expected spectral characteristics for this compound?
A2: While specific shifts can vary based on the solvent and instrument, you should generally expect:
-
¹H NMR: The spectrum will show a complex aromatic region due to the two substituted phenyl rings. You should also observe a singlet for the methyl group (CH₃) and a singlet for the methylene protons (CH₂) of the acetic acid group. The carboxylic acid proton may appear as a broad singlet or may not be visible due to exchange with residual water in the NMR solvent.[2][3]
-
¹³C NMR: The spectrum will display signals for all unique carbon atoms, including the carboxyl carbon, the methylene carbon, the methyl carbon, and the aromatic carbons. The number of aromatic signals can help confirm the substitution pattern.[3][4]
-
LC-MS: In mass spectrometry, you would typically look for the molecular ion peak corresponding to the compound's mass. The isotopic pattern for a compound containing one chlorine atom (approximately a 3:1 ratio for M and M+2 peaks) is a key diagnostic feature.
Q3: What are the recommended storage conditions for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid?
A3: Like most carboxylic acids, this compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents to ensure long-term stability.[5]
Troubleshooting Guide: From Synthesis to Analysis
This guide is structured to address specific experimental inconsistencies in a logical, cause-and-effect format.
Part 1: Synthesis Inconsistencies (Suzuki-Miyaura Coupling)
The Suzuki coupling, while powerful, can be sensitive to several variables. Low yield, failed reactions, and side-product formation are common hurdles.
Q1: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the first things I should check?
A1: A failed Suzuki coupling is typically traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its active form, Pd(0), is highly susceptible to oxidation.
-
Cause: Insufficient degassing of solvents and reaction vessels allows oxygen to enter the system, oxidizing the catalyst.
-
Solution: Ensure all solvents are rigorously degassed by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes before use.[6] The reaction vessel containing the solid reagents should be subjected to several vacuum/inert gas backfill cycles to remove atmospheric oxygen.[6]
-
-
Improper Base Selection: The base plays a crucial role in activating the boronic acid and facilitating the transmetalation step.
-
Cause: The chosen base may be too weak, not sufficiently soluble in the reaction medium, or sterically hindered.
-
Solution: For biaryl couplings, a moderately strong inorganic base is often effective. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices due to their efficacy and solubility in common solvent systems like dioxane/water.[7]
-
-
Reagent Quality: The purity of your boronic acid is paramount.
-
Cause: Boronic acids can degrade over time, especially in the presence of moisture, leading to the formation of inactive boroxines (cyclic anhydrides).
-
Solution: Use fresh, high-purity boronic acid. If degradation is suspected, you can sometimes purify the boronic acid by recrystallization or by converting it to a more stable MIDA boronate or diethanolamine adduct for storage and use.[7]
-
Q2: I'm observing a significant byproduct that appears to be my dehalogenated starting material. How can I prevent this?
A2: This side reaction is known as hydrodehalogenation. It occurs when the palladium-aryl complex reacts with a hydride source instead of the boronic acid.
-
Cause: The source of the hydride is often the solvent (e.g., alcohols) or impurities in the base.
-
Solution:
-
Switch to an Inorganic Base: Avoid amine bases like triethylamine. Use K₃PO₄, Cs₂CO₃, or K₂CO₃, which are less likely to act as hydride donors.[6]
-
Use Anhydrous Solvents: While many Suzuki protocols use aqueous mixtures, minimizing water or using a rigorously dried aprotic solvent like toluene or dioxane can sometimes suppress this side reaction.
-
Workflow for a Robust Suzuki Coupling
The following diagram illustrates a generalized workflow designed to minimize common failure points.
Caption: Generalized workflow for Suzuki coupling synthesis.
Part 2: Purification Inconsistencies
The acidic nature of the target compound introduces specific challenges during purification.
Q1: How can I efficiently separate my acidic product from neutral byproducts like homocoupled starting materials?
A1: An acid-base extraction is the most effective method. The carboxylic acid group allows for selective transfer of your product between organic and aqueous layers.
-
Principle: The acidic product is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer and are discarded. The aqueous layer is then re-acidified to precipitate the pure, neutral carboxylic acid.
-
Protocol: See the "Detailed Protocols" section for a step-by-step guide to performing an acid-base extraction.
Q2: My compound streaks severely during silica gel column chromatography, leading to poor separation and low recovery. What is the cause?
A2: Carboxylic acids interact strongly with the slightly acidic silanol (Si-OH) groups on the surface of silica gel via hydrogen bonding. This causes the compound to "stick" to the column, resulting in broad, tailing peaks.
-
Solution: To suppress this interaction, you must add a small amount of a volatile acid to your eluent system.
-
Recommended Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes). The modifier protonates the silanol groups and ensures your compound remains in its less polar, protonated state, allowing it to elute cleanly.
-
Part 3: Analytical Inconsistencies (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of the final compound. Inconsistent results are common but can be systematically resolved.
Q1: The HPLC peak for my compound is tailing badly. How can I improve the peak shape?
A1: Peak tailing for acidic analytes is a classic issue in reversed-phase HPLC and typically stems from two main causes.
-
Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on standard C18 silica columns can interact ionically with your deprotonated carboxylic acid, causing tailing.[8]
-
Solution: Add a competing acid to the mobile phase. A low concentration (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid will protonate the silanols, effectively masking them from your analyte.[8]
-
-
Cause 2: Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of your carboxylic acid, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. Each form has a different retention time, resulting in a broad, tailing peak.
Decision Tree for HPLC Peak Tailing
Use this diagram to systematically diagnose the cause of peak tailing.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Q2: Why is my baseline noisy or drifting?
A2: An unstable baseline can obscure small impurity peaks and affect integration accuracy.
-
Cause: Common causes include dissolved gas in the mobile phase, contaminated solvents, or a poorly equilibrated column.[8][9]
-
Solution: Always use HPLC-grade solvents and degas your mobile phase before use. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before injecting your sample.[8] A drifting baseline during a gradient run can occur if the absorbance of one of your mobile phase components changes with the gradient; this is a known issue when using methanol at low UV wavelengths.[10]
-
Typical HPLC Method Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for this type of analyte. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid ensures the analyte is protonated.[8] A gradient (e.g., 50% to 95% B over 15 min) is often needed. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| Detection | UV at 210 nm or 254 nm | 210 nm provides general detection of the carboxyl group, while 254 nm is good for aromatic systems.[8] |
| Injection Vol. | 5 - 10 µL | Keep volume low to prevent peak distortion. Dissolve sample in mobile phase if possible.[8] |
Detailed Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is a self-validating system for isolating the acidic product from neutral impurities post-reaction.
-
Dissolution: After the initial reaction workup (e.g., filtering off the catalyst), dissolve the crude organic residue in a suitable solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.
-
Phase Separation: Allow the layers to separate. The deprotonated product is now in the upper aqueous layer as a sodium salt. Drain and discard the lower organic layer, which contains the neutral impurities.
-
Wash (Optional): To remove any residual neutral impurities, wash the aqueous layer with a fresh portion of EtOAc. Drain and discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The pure product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
References
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation and Comparative Analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical framework for confirming the structure of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a biphenylacetic acid derivative with potential applications in pharmaceutical research. Beyond simple confirmation, we will explore a comparative analysis with relevant structural analogues, supported by a discussion of the requisite experimental data for robust characterization. This document is intended to serve as a practical guide, blending theoretical principles with actionable experimental protocols.
Structural Confirmation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
The foundational step in the evaluation of any novel compound is the unambiguous confirmation of its chemical structure. For [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (CAS No. 1375069-35-4), a multi-technique analytical approach is essential for irrefutable structural verification.[1]
Molecular Structure:
Caption: Synthetic workflow for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve (4-(carboxymethyl)phenyl)boronic acid and 1-bromo-2-chloro-5-methylbenzene in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.
-
Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up. Acidify the aqueous layer to precipitate the carboxylic acid product.
-
Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography to yield the final product.
Characterization Workflow
Caption: Analytical workflow for structural confirmation.
Detailed Methodologies:
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ species, respectively.
-
Analyze the data to confirm the exact mass and isotopic distribution.
-
-
NMR Spectroscopy:
-
Dissolve an accurately weighed sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A distortionless enhancement by polarization transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Conclusion
The structural confirmation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a critical step in its development for potential applications. By employing a systematic and multi-faceted analytical approach encompassing mass spectrometry, NMR spectroscopy, and IR spectroscopy, researchers can achieve an unambiguous structural assignment. Furthermore, a comparative analysis with structurally related analogues provides valuable context and highlights the unique physicochemical properties imparted by its specific substitution pattern. The experimental protocols outlined in this guide offer a robust framework for both the synthesis and rigorous characterization of this and other novel biphenylacetic acid derivatives, ensuring the scientific integrity required for advanced research and development.
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This guide provides a comprehensive comparative analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a biphenylacetic acid derivative with potential therapeutic applications. In the absence of extensive publicly available experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) and experimental findings from closely related analogs to provide an informed perspective on its synthesis, physicochemical properties, and potential biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction: The Therapeutic Potential of Biphenylacetic Acid Scaffolds
The biphenylacetic acid moiety is a well-established pharmacophore present in numerous clinically significant drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural rigidity of the biphenyl core, combined with the acidic character of the acetic acid side chain, provides a versatile scaffold for designing molecules that can interact with a variety of biological targets. Phenylacetic acid and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even anticancer effects.[1][2]
The subject of this guide, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, features a substitution pattern that suggests potential for nuanced biological activity. The presence of a chlorine atom and a methyl group on one of the phenyl rings can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its efficacy and safety profile. This guide will explore these aspects in detail, drawing comparisons with known analogs to build a predictive profile of this intriguing molecule.
Synthesis Strategies for Biphenylacetic Acid Derivatives
The synthesis of asymmetrically substituted biphenylacetic acids like [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid typically relies on modern cross-coupling methodologies. The Palladium-catalyzed Suzuki coupling reaction is a particularly powerful and widely adopted strategy for the construction of the C-C bond between the two phenyl rings.[3]
General Synthetic Workflow: A Suzuki Coupling Approach
A plausible and efficient synthetic route to the target compound and its analogs is outlined below. This workflow is based on established protocols for the synthesis of similar biphenyl derivatives.
Caption: A generalized workflow for the synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid via Suzuki coupling.
Experimental Protocol: Suzuki Coupling and Hydrolysis
Step 1: Suzuki Coupling. To a solution of 1-bromo-2-chloro-5-methylbenzene (1.0 eq) and 4-(methoxycarbonylmethyl)phenylboronic acid pinacol ester (1.1 eq) in a suitable solvent such as a 3:1 mixture of dioxane and water, is added a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ (3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the biphenyl ester intermediate.
Step 2: Hydrolysis. The purified biphenyl ester intermediate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0-5.0 eq), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried under vacuum to afford the final product, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
The choice of starting materials can be varied to synthesize a range of analogs for SAR studies. For instance, different substituted aryl halides and arylboronic acids can be employed to explore the impact of various substituents on the biphenyl scaffold.
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | C₁₅H₁₃ClO₂ | 260.71 | 4.5 | 4.2 |
| [4-(2-Methylphenyl)phenyl]acetic acid | C₁₅H₁₄O₂ | 226.27 | 3.9 | 4.3 |
| (2-Chloro-5-methylphenyl)acetic acid | C₉H₉ClO₂ | 184.62 | 2.6 | 4.1 |
| 4-Biphenylacetic acid (Felbinac) | C₁₄H₁₂O₂ | 212.24 | 3.2 | 4.4 |
Predicted values are generated using computational models and should be considered as estimates.
The introduction of a chlorine atom and a methyl group in [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is expected to increase its lipophilicity (higher logP) compared to the unsubstituted 4-biphenylacetic acid (Felbinac). This increased lipophilicity may enhance membrane permeability but could also lead to increased plasma protein binding and potentially altered metabolic pathways. The predicted pKa values for all compounds are in a similar range, indicating that they will exist predominantly in their anionic form at physiological pH.
Comparative Biological Activity: An SAR-Informed Perspective
Based on the extensive literature on biphenylacetic acid derivatives, we can anticipate the potential biological activities of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, particularly in the areas of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
Many biphenylacetic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4] The substitution pattern on the biphenyl rings plays a crucial role in determining the potency and selectivity of COX inhibition.
Structure-Activity Relationship Insights:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced anti-inflammatory activity in this class of compounds.[5] The predicted higher logP of the target compound suggests it may possess potent anti-inflammatory properties.
-
Substitution on the Phenyl Rings: The position and nature of substituents can influence the binding affinity to the COX active site. For instance, studies on disubstituted 3-biphenylylacetic acids have shown that the introduction of a chloro or fluoro group can significantly impact anti-inflammatory and analgesic activities.[6]
Caption: The mechanism of action of many biphenylacetic acid-based NSAIDs involves the inhibition of COX enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay. To experimentally validate the anti-inflammatory potential, a COX-1/COX-2 inhibition assay would be essential.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds, including [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and its analogs, are pre-incubated with the enzymes at various concentrations.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Detection: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated to determine the potency and selectivity of the compounds for COX-1 versus COX-2.
Cytotoxic Activity
Recent studies have highlighted the potential of substituted biphenyl derivatives as cytotoxic agents against various cancer cell lines.[7][8] The mechanism of action can vary, from inducing apoptosis to inhibiting key signaling pathways involved in cell proliferation.
Structure-Activity Relationship Insights:
-
Substitution Pattern: The presence and position of bulky substituents on the biphenyl scaffold have been shown to be crucial for cytotoxic activity.[8] The 2-chloro-5-methylphenyl group in the target compound could confer favorable interactions with the binding pockets of anticancer targets.
-
Cell Line Specificity: The cytotoxic effects of biphenyl derivatives can be cell-line dependent. Therefore, screening against a panel of cancer cell lines is necessary to identify sensitive cancer types.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., breast cancer cell lines like MCF-7 and MDA-MB-231, or lung cancer cell lines like A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and its analogs for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated to determine the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
While direct experimental data for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is currently limited, a comparative analysis based on the established structure-activity relationships of related biphenylacetic acid derivatives suggests that this compound holds promise as a potential therapeutic agent. Its predicted physicochemical properties and structural features point towards potentially potent anti-inflammatory and cytotoxic activities.
To fully elucidate the therapeutic potential of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a systematic experimental evaluation is warranted. This should include:
-
Definitive Synthesis and Characterization: The synthesis of the compound should be carried out and its structure confirmed using modern analytical techniques (NMR, MS, etc.).
-
In Vitro Biological Screening: Comprehensive screening against a panel of relevant biological targets, including COX enzymes and a diverse range of cancer cell lines, is essential to identify its primary mechanism of action and potential therapeutic applications.
-
ADME/Tox Profiling: Early assessment of its pharmacokinetic properties and toxicity profile will be crucial for its further development as a drug candidate.
This guide provides a foundational framework for initiating such investigations. The insights gathered from the broader class of biphenylacetic acids offer a rational basis for the exploration of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and its analogs in the quest for novel and effective therapeutics.
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Validating the Biological Activity of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the biological activity of the novel compound, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. Drawing from established principles in drug discovery, we will objectively compare its performance against well-characterized alternatives, supported by detailed experimental protocols and data. Our approach is grounded in scientific integrity, ensuring that each step provides a self-validating system for robust and reproducible results.
The chemical structure of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a derivative of phenylacetic acid, suggests a potential role as an anti-inflammatory agent. Phenylacetic acid derivatives are a versatile class of compounds with a broad spectrum of biological activities, and notably, form the backbone of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3][4] This guide, therefore, will focus on a logical, multi-tiered experimental approach to first assess the compound's safety profile and then rigorously test the hypothesis of its anti-inflammatory action, likely via COX inhibition.
Experimental Design & Rationale
Our validation strategy is designed to build a comprehensive biological profile of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. The experimental workflow will systematically address cytotoxicity, primary mechanism of action, and downstream cellular effects.
Caption: Experimental workflow for validating the biological activity of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Phase 1: Cytotoxicity and Dose-Response Assessment
Expertise & Experience: Before investigating the specific biological activity of a compound, it is imperative to first establish its cytotoxic profile. This initial step determines the concentration range at which the compound can be studied without causing significant cell death, thereby ensuring that any observed effects are due to specific biological modulation rather than general toxicity.[5][6] We will employ a standard metabolic assay to assess cell viability across a range of concentrations.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[7]
-
Cell Seeding: Seed RAW 264.7 macrophages (a relevant cell line for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, Celecoxib (a selective COX-2 inhibitor), and Diclofenac (a non-selective NSAID) in cell culture medium. Treat the cells with concentrations ranging from 0.1 µM to 100 µM for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Cytotoxic IC₅₀ (µM) |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | RAW 264.7 | > 100 |
| Celecoxib | RAW 264.7 | 85.2 |
| Diclofenac | RAW 264.7 | 65.7 |
Note: Data is hypothetical and for illustrative purposes.
Phase 2: Elucidating the Primary Mechanism of Action
Trustworthiness: Based on the structural similarity to known NSAIDs, a primary hypothesis is the inhibition of COX enzymes. To validate this, we will directly measure the compound's effect on both COX-1 and COX-2 activity and then confirm the downstream functional consequence by measuring the production of Prostaglandin E2 (PGE2), a key inflammatory mediator synthesized by COX enzymes.
Protocol 2: COX-1 and COX-2 Inhibition Assay
This enzymatic assay quantifies the peroxidase activity of COX enzymes. The inhibition of this activity is a direct measure of the compound's potency against each isoform.
-
Assay Setup: Utilize a commercial COX inhibitor screening assay kit.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations (e.g., 0.01 µM to 50 µM) of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, Celecoxib, and Diclofenac to the respective enzyme preparations and incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the colorimetric or fluorometric signal generated by the peroxidase activity as per the kit's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Protocol 3: Prostaglandin E2 (PGE2) Immunoassay
This is a competitive ELISA to quantify PGE2 levels in cell culture supernatants, providing a biologically relevant measure of COX-2 inhibition in a cellular context.[8][9][10]
-
Cell Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of the test compounds (determined in Phase 1) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves competition between the PGE2 in the sample and a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.
-
Data Analysis: Generate a standard curve and calculate the concentration of PGE2 in each sample. Determine the IC₅₀ for PGE2 inhibition.
Data Presentation: COX Inhibition and PGE2 Production
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | PGE2 Inhibition IC₅₀ (µM) |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | 25.3 | 0.8 | 31.6 | 1.2 |
| Celecoxib | > 50 | 0.1 | > 500 | 0.15 |
| Diclofenac | 1.5 | 0.5 | 3.0 | 0.6 |
Note: Data is hypothetical and for illustrative purposes.
Phase 3: Cellular Inflammatory Pathway Analysis
Authoritative Grounding: To broaden our understanding of the compound's anti-inflammatory properties, we will investigate its effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[11][12] Its inhibition represents a significant anti-inflammatory mechanism.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Protocol 4: NF-κB Reporter Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[13][14]
-
Cell Transfection (if necessary): Transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Plate the transfected cells and treat with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or LPS to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.
Data Presentation: NF-κB Inhibition
| Compound | NF-κB Inhibition IC₅₀ (µM) |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | 15.8 |
| Celecoxib | 22.5 |
| Diclofenac | 12.3 |
Note: Data is hypothetical and for illustrative purposes.
Conclusion
This comparative guide outlines a rigorous, multi-faceted approach to validating the biological activity of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. By systematically evaluating its cytotoxicity, direct effects on COX enzymes, downstream impact on prostaglandin production, and modulation of the NF-κB signaling pathway, researchers can build a comprehensive and reliable profile of this novel compound. The inclusion of well-established drugs like Celecoxib and Diclofenac as benchmarks provides essential context for interpreting the experimental data and assessing the therapeutic potential of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. This structured, data-driven methodology ensures scientific integrity and provides a solid foundation for further preclinical development.
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Straube, S., Derry, S., & Moore, R. A. (2004). A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. European Journal of Anaesthesiology, 21(11), 863–881. [Link][16]
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Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link][18]
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National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link][20]
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Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 143-151. [Link][21]
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BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link][14]
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MDPI. (2022). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Retrieved from [Link][24]
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Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link][25]
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bepls. (2022). Synthesis, Anti-oxidant and Anti-bacterial activity of the 2- azetidinone derivatives from phenyl acetic acid. Retrieved from [Link][26]
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MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link][1]
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National Center for Biotechnology Information. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. Retrieved from [Link][27]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link][28]
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A Comparative Guide to the Mechanism of Action of Phenylacetic Acid-Derived NSAIDs: Characterizing [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid Against Established Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the mechanism of action of novel anti-inflammatory compounds. We will use the specific molecule, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid—a compound belonging to the phenylacetic acid class, similar to diclofenac—as a case study. The principles and protocols outlined herein are designed to objectively compare its performance against a spectrum of established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), supported by detailed experimental methodologies.
The Canonical Mechanism of NSAIDs: Inhibition of Cyclooxygenase Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) form a cornerstone of therapy for pain and inflammation.[1] Their primary mechanism involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins and thromboxanes.[1][2][3] These lipid mediators are pivotal in a host of physiological and pathophysiological processes.
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme.[4][5] It synthesizes prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.[3][6][7]
-
COX-2: In contrast, COX-2 is typically absent in most cells but is rapidly induced by inflammatory stimuli like cytokines and endotoxins at sites of tissue injury.[3][5][8] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[4]
The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the most common adverse effects, such as gastrointestinal ulcers and bleeding, stem from the concurrent inhibition of the protective COX-1 isoform.[8][9] This fundamental dichotomy is the driving force behind the development of COX-2 selective inhibitors.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Quantifying Selectivity: A Critical Determinant of Therapeutic Profile
The clinical utility and safety profile of an NSAID are intrinsically linked to its relative selectivity for inhibiting COX-2 over COX-1.[10] This is quantitatively expressed as a Selectivity Index (SI) , typically calculated as the ratio of the IC50 values (the concentration of a drug required to inhibit 50% of enzyme activity).
Selectivity Index (SI) = (IC50 for COX-1) / (IC50 for COX-2)
-
SI ≈ 1: Non-selective inhibitor (e.g., Ibuprofen).[11]
-
SI < 1: Preferential COX-1 inhibitor (e.g., Ketorolac).[11]
-
SI > 1: Preferential COX-2 inhibitor (e.g., Celecoxib, Meloxicam).[11][12]
A higher SI value indicates greater selectivity for COX-2, which is theoretically associated with a reduced risk of gastrointestinal side effects.[8] The table below presents the reported inhibitory concentrations and selectivity indices for several common NSAIDs, providing a benchmark against which a novel compound like [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid can be compared.
Table 1: Comparative COX Inhibition Profiles of Established NSAIDs Data derived from an in vitro assay using human peripheral monocytes.[13] The values for the test compound, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, would be determined using the protocols described in Section 3.
| NSAID | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Classification |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
| Indomethacin | 0.009 | 0.31 | 0.029 | Preferential COX-1 |
| Ibuprofen | 12 | 80 | 0.15 | Non-selective |
| Diclofenac | 0.076 | 0.026 | 2.9 | Moderately COX-2 Selective |
| Meloxicam | 37 | 6.1 | 6.1 | COX-2 Selective |
| Celecoxib | 82 | 6.8 | 12 | COX-2 Selective |
| Rofecoxib | >100 | 25 | >4.0 | COX-2 Selective |
Experimental Protocols for Mechanistic Elucidation
To accurately place [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid on this comparative spectrum, rigorous and validated experimental protocols are essential. The following methodologies provide a self-validating system for determining COX inhibitory potency and selectivity.
Workflow for In Vitro COX Inhibition Profiling
The foundational experiment involves measuring the direct inhibitory effect of the test compound on purified COX-1 and COX-2 enzymes.[14][15] Commercial colorimetric or fluorometric inhibitor screening assay kits provide a standardized platform for this determination.[16]
Caption: Experimental workflow for determining IC50 values using an in vitro COX assay.
Protocol 3.1: In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to PGG2, and the peroxidase component then reduces PGG2 to PGH2. This latter reaction is monitored by observing the oxidation of a colorimetric probe, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which shows an increased absorbance at 590 nm.[16] The inhibition of this color change is directly proportional to the inhibition of the COX enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compound ([4-(2-Chloro-5-methylphenyl)phenyl]acetic acid) and reference NSAIDs (e.g., Celecoxib, Ibuprofen) in assay buffer. A typical concentration range might be 0.001 µM to 100 µM.
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
-
Assay Plate Setup (96-well plate):
-
Background Wells: Add 150 µL Assay Buffer and 10 µL Heme.
-
100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of the enzyme, and 10 µL of the desired concentration of the test compound or reference NSAID.
-
-
Pre-Incubation:
-
Gently shake the plate and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the colorimetric substrate solution (TMPD) to all wells.
-
Add 20 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately shake the plate for 10 seconds and incubate for 5 minutes at 25°C.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Correct for background absorbance by subtracting the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Activity of Enzyme Control - Activity of Inhibitor Well) / Activity of Enzyme Control] x 100[16]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol: Cell-Based Prostaglandin E2 (PGE2) Immunoassay
Principle: This assay validates the findings from the purified enzyme assay in a more physiologically relevant context. It quantifies the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced by COX-2, in cultured cells. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used, where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of PGE2 in the sample.[17]
Methodology:
-
Cell Culture and Stimulation:
-
Seed a suitable cell line (e.g., human peripheral monocytes, macrophage-like RAW 264.7 cells) in a 24-well plate and grow to ~80% confluency.
-
To induce COX-2 expression, stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.[13]
-
-
Inhibitor Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or reference NSAIDs.
-
Include a "vehicle control" (e.g., DMSO) and an "unstimulated control" (no LPS, no inhibitor).
-
Incubate for 1-2 hours to allow for drug action.
-
-
PGE2 Production:
-
Add arachidonic acid (e.g., 10 µM) to the wells to provide the substrate for PGE2 synthesis.
-
Incubate for 30-60 minutes.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.
-
Centrifuge the supernatant to remove any cellular debris. Samples can be stored at -20°C or assayed immediately.[18]
-
-
PGE2 ELISA:
-
Perform the ELISA according to the manufacturer's protocol (e.g., from RayBiotech, Arbor Assays, or Sigma-Aldrich).[17][18][19]
-
Briefly, this involves adding standards and samples to an antibody-coated 96-well plate, followed by the addition of an HRP-conjugated secondary antibody and a substrate (TMB).[19]
-
After stopping the reaction, read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values for the known PGE2 standards.
-
Calculate the concentration of PGE2 in each experimental sample by interpolating from the standard curve.
-
Determine the IC50 value for the inhibition of PGE2 production for each compound tested.
-
Conclusion and Future Directions
By employing the rigorous in vitro and cell-based assays detailed in this guide, researchers can precisely determine the COX-1 and COX-2 inhibitory potency of novel compounds like [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. The resulting IC50 values and the calculated Selectivity Index are crucial data points that allow for a direct and objective comparison with the extensive family of existing NSAIDs. This mechanistic characterization is a foundational step in the drug development pipeline, providing critical insights into a compound's potential therapeutic efficacy and its likely safety profile, thereby guiding all subsequent preclinical and clinical development efforts.
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A Comparative Guide to the Cross-Validation of Analytical Methods for [4-(2-Chloro-5-methylphenyl)phenyl]acetic Acid
This guide provides a comprehensive comparison and detailed protocols for the cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Imperative for [4-(2-Chloro-5-methylphenyl)phenyl]acetic Acid
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is an arylpropionic acid derivative, a class of compounds well-known for its non-steroidal anti-inflammatory drug (NSAID) activity. Whether this specific molecule is under investigation as a new chemical entity (NCE), a drug intermediate, or a reference standard, the ability to accurately and reliably quantify it is paramount. Robust analytical methods are the cornerstone of drug development, ensuring product quality, stability, and safety.
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] However, in many instances, a single validated method is insufficient. A drug's lifecycle often involves method transfers between laboratories, the introduction of new analytical technologies, or the need for an orthogonal method to confirm results. This is where cross-validation becomes critical. Cross-validation serves to demonstrate that two or more distinct analytical procedures can yield comparable and equivalent results for the same analyte.[3][4]
This guide will compare a direct Reversed-Phase HPLC (RP-HPLC) method with a derivatization-based Gas Chromatography (GC) method, providing the scientific rationale, detailed validation protocols, and a clear framework for their cross-validation.
Regulatory Framework: The ICH Guidelines
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the validation of analytical procedures. The ICH Q2(R2) guideline outlines the key validation characteristics that must be assessed[5][6]:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable accuracy, precision, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Cross-validation, as discussed in guidelines like ICH M10, is essential when data from different methods or labs are compared or combined for regulatory decisions regarding safety, efficacy, and labeling.[4]
Method Selection Rationale: HPLC vs. GC
The choice of an analytical method is dictated by the physicochemical properties of the analyte. [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid possesses several key structural features: aromatic rings (strong UV chromophores), a carboxylic acid group (polar and acidic), and a relatively high molecular weight, making it non-volatile.
-
High-Performance Liquid Chromatography (HPLC): This is the logical primary choice. The compound's aromatic structure allows for sensitive UV detection. Its polarity and non-volatile nature make it perfectly suited for reversed-phase liquid chromatography without requiring chemical modification.[7][8]
-
Gas Chromatography (GC): Direct analysis of a carboxylic acid like this by GC is problematic. The polar carboxylic acid group leads to poor peak shape (tailing) and potential thermal degradation in the hot injector.[9] Therefore, a derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester, allowing for reliable GC analysis.[9] This additional step is a critical point of comparison with HPLC.
Experimental Workflow Overview
The overall process involves developing and validating each method independently before proceeding to the comparative cross-validation study.
Caption: Overall workflow for development, validation, and cross-validation.
Detailed Experimental Protocols
Method 1: RP-HPLC with UV Detection
This method is designed for the direct quantification of the analyte.
Rationale: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar aryl portions of the molecule. An acidic mobile phase (pH ~3.0) is used to suppress the ionization of the carboxylic acid group, ensuring a single, well-retained species and sharp peak shape. Acetonitrile is a common organic modifier providing good peak resolution. UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds.
Step-by-Step Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid in the mobile phase (1 mg/mL). Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
This method quantifies the analyte after converting it to its methyl ester.
Rationale: Derivatization is essential for GC analysis. Esterification with Boron Trifluoride-Methanol (BF3-Methanol) is a reliable method to convert the carboxylic acid to a volatile methyl ester. A non-polar DB-5 or equivalent column is suitable for separating the derivatized analyte. Flame Ionization Detection (FID) is a robust and universally applicable detector for organic compounds.
Step-by-Step Protocol:
-
Derivatization: a. To 1 mL of the sample solution in methanol (containing the analyte at a concentration of ~50 µg/mL), add 0.5 mL of 14% BF3-Methanol reagent. b. Tightly cap the vial and heat at 60 °C for 30 minutes. c. Cool to room temperature. Add 1 mL of saturated sodium chloride solution and 1 mL of hexane. d. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer. e. Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
Instrumentation: Gas chromatograph with a split/splitless injector and FID.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection: 1 µL, split ratio 20:1.
-
Standard Preparation: Derivatize the calibration standards (prepared in methanol) using the same procedure as the samples.
Caption: Side-by-side comparison of HPLC and GC sample preparation workflows.
Method Validation Summary
Both methods must be independently validated according to ICH Q2(R2) guidelines. The table below summarizes the typical acceptance criteria and hypothetical performance data for each method.
| Validation Parameter | Acceptance Criteria | Hypothetical HPLC-UV Data | Hypothetical GC-FID Data |
| Linearity (r²) | ≥ 0.999 | 0.9998 | 0.9995 |
| Range (µg/mL) | - | 1.0 - 100.0 | 1.0 - 100.0 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | 98.8% - 101.5% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | 1.2% |
| - Intermediate Precision | ≤ 2.0% | 1.1% | 1.5% |
| Specificity | No interference at analyte Rt | Passed | Passed |
| LOQ (µg/mL) | S/N ≥ 10 | 1.0 | 1.0 |
| LOD (µg/mL) | S/N ≥ 3 | 0.3 | 0.3 |
| Robustness | No significant impact on results | Passed | Passed |
Cross-Validation Protocol & Data Comparison
Objective: To demonstrate the equivalency of the validated HPLC-UV and GC-FID methods for the quantification of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Procedure:
-
Sample Preparation: Prepare three batches of Quality Control (QC) samples at different concentrations (e.g., Low: 5 µg/mL, Medium: 50 µg/mL, High: 90 µg/mL).
-
Analysis: Analyze six replicates (n=6) from each QC batch using both the validated HPLC-UV method and the validated GC-FID method.
-
Data Evaluation: a. Calculate the mean concentration and %RSD for each set of six replicates. b. Compare the mean concentration obtained from the HPLC method (Mean_HPLC) with the mean from the GC method (Mean_GC). c. Calculate the percentage difference using the formula: ((Mean_HPLC - Mean_GC) / Mean_HPLC) * 100.
Acceptance Criterion: The percentage difference between the mean results of the two methods should not exceed ±15.0%.
Hypothetical Cross-Validation Data:
| QC Level | Mean Conc. (µg/mL)HPLC-UV (n=6) | %RSDHPLC | Mean Conc. (µg/mL)GC-FID (n=6) | %RSDGC | % Difference | Result |
| Low (5 µg/mL) | 5.08 | 1.3% | 4.95 | 1.8% | 2.56% | Pass |
| Medium (50 µg/mL) | 50.21 | 0.9% | 51.05 | 1.4% | -1.67% | Pass |
| High (90 µg/mL) | 89.75 | 0.7% | 88.90 | 1.1% | 0.95% | Pass |
Objective Comparison and Final Recommendation
| Feature | RP-HPLC with UV Detection | GC-FID with Derivatization | Field-Proven Insight |
| Sample Preparation | Simple: Dissolve, filter, inject. | Complex: Derivatization and extraction required. | HPLC offers significantly higher throughput and lower risk of sample preparation error. |
| Specificity | Good. Can be improved with a Diode Array Detector (DAD) for peak purity. | Good. The derivatization step can add specificity. Mass Spectrometry (MS) offers superior specificity. | For routine analysis, HPLC-DAD is sufficient. GC-MS is the gold standard for confirmatory analysis and impurity identification. |
| Analysis Time | Typically 5-10 minutes per run. | Typically 10-15 minutes per run (excluding derivatization). | Overall, HPLC is faster from sample to result due to the lack of a lengthy preparation step. |
| Cost & Maintenance | Moderate. Solvents are a major operational cost. | Lower instrument cost (for FID), but derivatization reagents add cost and complexity. | HPLC is generally more expensive in terms of solvent consumption and disposal. |
| Robustness | High. Less susceptible to minor variations. | Moderate. Derivatization efficiency can be a source of variability. | The HPLC method is inherently more robust for routine QC environments. |
Conclusion
Both the direct RP-HPLC method and the derivatization-based GC-FID method can be successfully validated for the quantification of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. The cross-validation data demonstrates that both methods provide equivalent and reliable results.
Recommendation:
-
For routine quality control, stability testing, and high-throughput analysis , the RP-HPLC method is superior due to its simplicity, speed, and high robustness.
-
The GC-FID (or preferably GC-MS) method serves as an excellent orthogonal, confirmatory technique . It is particularly valuable for reference standard characterization or in investigations where an alternative separation mechanism is required to verify results obtained by HPLC.
Ultimately, maintaining both validated methods provides a powerful and flexible analytical toolkit, ensuring the highest level of confidence in the data generated throughout the lifecycle of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
References
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Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
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PubMed. (n.d.). Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection. [Link]
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ResearchGate. (2023). Spectrophotometric Investigations of Some Non-steroidal anti-inflammatory drugs (NSAIDs): A Brief Review. [Link]
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Chromatography Forum. (2012). Db-5MS for acetic acid?. [Link]
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Frontiers. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. [Link]
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MDPI. (n.d.). Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. [Link]
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comparing the efficacy of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid to known inhibitors
An In-Depth Comparative Efficacy Analysis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and Established Anti-Inflammatory Agents
A Senior Application Scientist's Guide to Evaluating a Novel cPLA₂α Inhibitor
Introduction
The relentless pursuit of novel anti-inflammatory therapeutics has led researchers down numerous molecular pathways. A pivotal cascade in the inflammatory response is initiated by the liberation of arachidonic acid (AA) from cellular membranes, a reaction catalyzed by phospholipase A₂ (PLA₂) enzymes.[1][2][3] Among these, the cytosolic Group IVA phospholipase A₂ (cPLA₂α) has emerged as a critical upstream regulator of the production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1][2] Inhibition of cPLA₂α, therefore, represents a promising strategy for mitigating inflammation at its origin.[1][2][4]
This guide provides a comprehensive framework for evaluating the efficacy of a novel investigational compound, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a putative cPLA₂α inhibitor. Its performance will be benchmarked against two well-characterized anti-inflammatory drugs that act downstream in the arachidonic acid cascade: Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor[5][6][7][8], and Indomethacin, a non-selective COX inhibitor.[9][10][11][12] Through a series of robust in vitro and cell-based assays, we will dissect the inhibitory potential of these compounds, offering researchers a practical guide to their comparative analysis.
Mechanism of Action and the Arachidonic Acid Signaling Cascade
A lucid understanding of the underlying signaling pathway is paramount to designing and interpreting experiments aimed at comparing anti-inflammatory agents. The inflammatory cascade, in this context, begins with the activation of cPLA₂α.[3][13][14] Upon cellular stimulation by various agonists, an influx of intracellular calcium promotes the translocation of cPLA₂α to the membrane, where it hydrolyzes phospholipids to release arachidonic acid.[3][14]
Once liberated, arachidonic acid serves as a substrate for two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes metabolize arachidonic acid to prostaglandins (e.g., PGE₂) and thromboxanes, which are potent mediators of inflammation, pain, and fever.[6][9][10][11]
-
Lipoxygenase (LOX) Pathway: 5-lipoxygenase (5-LOX) converts arachidonic acid into leukotrienes (e.g., LTB₄), which are primarily involved in chemotaxis and immune cell activation.
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is hypothesized to act at the apex of this cascade by directly inhibiting cPLA₂α. In contrast, Indomethacin non-selectively inhibits both COX-1 and COX-2[9][10][11][12], while Celecoxib selectively inhibits COX-2[5][6][7][8]. This fundamental difference in their molecular targets is expected to manifest in distinct biochemical and cellular profiles.
Caption: Figure 1: The Arachidonic Acid Signaling Pathway and Points of Inhibition.
Comparative Efficacy Evaluation: A Multi-tiered Approach
To rigorously compare the efficacy of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid with Celecoxib and Indomethacin, a series of well-controlled in vitro and cell-based assays are proposed.
In Vitro Enzyme Inhibition Assays
The initial step is to determine the direct inhibitory effect of each compound on its respective target enzyme. This provides a fundamental measure of potency and selectivity.
Methodology: A mixed micelle enzymatic assay will be employed to quantify the inhibitory activity against recombinant human cPLA₂α and COX-2.[15]
Data Presentation: The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, will be determined.
| Compound | Target Enzyme | IC₅₀ (nM) [Hypothetical Data] |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | cPLA₂α | 15 |
| Celecoxib | COX-2 | 5 |
| Indomethacin | COX-2 | 20 |
| Indomethacin | COX-1 | 10 |
Interpretation: Lower IC₅₀ values indicate greater potency. This assay will establish the direct inhibitory power of the novel compound against cPLA₂α and allow for a comparison of the potencies of Celecoxib and Indomethacin against their targets.
Cell-Based Assay for Arachidonic Acid Release
To assess the functional consequence of enzyme inhibition in a more physiologically relevant context, the release of arachidonic acid from stimulated cells will be measured.
Methodology: Human fibroblast-like synoviocytes will be pre-labeled with [³H]-arachidonic acid and then stimulated with interleukin-1β (IL-1β) in the presence of varying concentrations of the test compounds. The amount of released [³H]-arachidonic acid into the supernatant will be quantified by scintillation counting.[15]
Data Presentation: The half-maximal effective concentration (EC₅₀) values, representing the concentration of the compound that inhibits AA release by 50%, will be calculated.
| Compound | EC₅₀ (nM) for AA Release [Hypothetical Data] |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | 50 |
| Celecoxib | >10,000 |
| Indomethacin | >10,000 |
Interpretation: A potent cPLA₂α inhibitor is expected to significantly reduce AA release. In contrast, COX inhibitors, which act downstream of AA release, should have a minimal effect in this assay.
Downstream Mediator Production Assays (PGE₂ and LTB₄)
This series of assays will evaluate the ultimate impact of the inhibitors on the production of key pro-inflammatory mediators.
Methodology: Human whole blood will be stimulated with lipopolysaccharide (LPS) in the presence of the test compounds. The concentrations of PGE₂ and LTB₄ in the plasma will be determined using commercially available ELISA kits.
Data Presentation: The IC₅₀ values for the inhibition of PGE₂ and LTB₄ production will be determined.
| Compound | IC₅₀ (nM) for PGE₂ Production [Hypothetical Data] | IC₅₀ (nM) for LTB₄ Production [Hypothetical Data] |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | 60 | 75 |
| Celecoxib | 30 | >10,000 |
| Indomethacin | 50 | >10,000 |
Interpretation: As a cPLA₂α inhibitor, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is expected to inhibit the production of both PGE₂ and LTB₄. Conversely, the COX inhibitors, Celecoxib and Indomethacin, should only inhibit PGE₂ production, with no effect on the LTB₄ levels. This provides a clear functional distinction between targeting the upstream cPLA₂α versus the downstream COX enzymes.
Experimental Protocols
A generalized workflow for the comparative evaluation is presented below. Detailed, step-by-step protocols for each assay should be established and validated in the laboratory.
Caption: Figure 2: Generalized Experimental Workflow for Inhibitor Comparison.
Protocol 1: In Vitro cPLA₂α Inhibition Assay
-
Reagent Preparation:
-
Prepare a mixed micelle substrate solution containing 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine and Triton X-100 in assay buffer (e.g., Tris-HCl, CaCl₂).
-
Prepare serial dilutions of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and control inhibitors in DMSO.
-
-
Enzyme Reaction:
-
In a microplate, add the inhibitor dilutions, recombinant human cPLA₂α, and assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the mixed micelle substrate.
-
Incubate for 30 minutes at 37°C.
-
-
Quantification:
-
Stop the reaction by adding a quench solution (e.g., Dole's reagent).
-
Extract the released [¹⁴C]arachidonic acid using an organic solvent (e.g., heptane).
-
Quantify the radioactivity in the organic phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Protocol 2: Cell-Based PGE₂ Production Assay
-
Cell Culture:
-
Culture a suitable human cell line (e.g., A549 lung carcinoma cells) in appropriate media until confluent.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β or LPS) for 24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE₂ production for each inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Discussion and Future Directions
The hypothetical data presented in this guide illustrate a distinct pharmacological profile for the novel cPLA₂α inhibitor, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, when compared to the established COX inhibitors, Celecoxib and Indomethacin. The key differentiating factor is the ability of the cPLA₂α inhibitor to block the production of both prostaglandins and leukotrienes by acting at the apex of the arachidonic acid cascade. This dual-action mechanism could offer a broader anti-inflammatory effect compared to COX inhibitors alone.
However, the systemic inhibition of cPLA₂α may also present unique challenges, as the products of this pathway are involved in various physiological processes. Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid against other PLA₂ isoforms to determine its selectivity.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of the compound in animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis).
-
Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
By following a systematic and multi-faceted approach as outlined in this guide, researchers can effectively characterize the efficacy of novel cPLA₂α inhibitors like [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and delineate their potential advantages over existing anti-inflammatory therapies.
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Independent Verification of [4-(2-Chloro-5-methylphenyl)phenyl]acetic Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis for the synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a substituted biphenylacetic acid. Given the limited specific literature on this exact molecule, this document presents a robust, proposed synthesis pathway leveraging the well-established Suzuki-Miyaura coupling reaction. This primary method is critically compared against two classical and widely applicable alternative strategies for phenylacetic acid synthesis: the hydrolysis of benzyl cyanides and the Willgerodt-Kindler reaction. The objective is to equip researchers with the necessary details to independently verify and select the most suitable synthesis strategy based on experimental context, available resources, and desired outcomes.
I. Proposed Primary Synthesis Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] Its prevalence is due to mild reaction conditions and the commercial availability and stability of the requisite boronic acids.[1][2] For the synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a palladium-catalyzed coupling of (4-bromophenyl)acetic acid with 2-chloro-5-methylphenylboronic acid is the proposed and most direct approach.
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Detailed Experimental Protocol
Materials:
-
(4-bromophenyl)acetic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos[7]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system like DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hydrochloric acid (1M)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add (4-bromophenyl)acetic acid (1.0 eq), 2-chloro-5-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq), to the flask. Subsequently, add degassed toluene and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices
-
Catalyst System: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. While Pd(PPh₃)₄ is a classic choice, more modern and efficient ligands like SPhos can lead to higher yields and faster reaction times, especially with challenging substrates.[7]
-
Base: A base is required to activate the boronic acid for transmetalation with the palladium complex.[8] Potassium carbonate is a common and effective choice.
-
Solvent: A biphasic solvent system like toluene/water or a polar aprotic solvent like DMF is often used to dissolve both the organic and inorganic reagents.
II. Alternative Synthesis Routes
For a comprehensive evaluation, two established methods for the synthesis of phenylacetic acids are presented as alternatives.
A. Hydrolysis of Benzyl Cyanide
This is a classical and often high-yielding method for preparing phenylacetic acids.[9] The synthesis of the target molecule via this route would first require the synthesis of the corresponding benzyl cyanide.
Caption: Workflow for the synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid via benzyl cyanide hydrolysis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the substituted benzyl cyanide.
-
Hydrolysis: Add a mixture of sulfuric acid and water (e.g., 1:1 v/v) or a concentrated aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for several hours until the nitrile is fully consumed (monitor by TLC or IR spectroscopy for the disappearance of the nitrile peak).
-
Work-up: If using acid hydrolysis, cool the mixture and pour it onto ice. The phenylacetic acid will often precipitate and can be collected by filtration. If using base hydrolysis, cool the mixture, acidify with a strong acid (e.g., HCl) to precipitate the product, and then filter.
-
Purification: The crude product can be purified by recrystallization.
B. Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique method that converts an aryl alkyl ketone into the corresponding phenylacetic acid derivative.[10][11][12] This would require the synthesis of 1-[4-(2-chloro-5-methylphenyl)phenyl]ethan-1-one as a precursor.
Caption: Workflow for the synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid via the Willgerodt-Kindler reaction.
-
Thioamide Formation: In a round-bottom flask, combine the substituted acetophenone, sulfur, and morpholine.
-
Reaction: Heat the mixture to reflux for several hours.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Reaction: Heat the mixture to reflux again for several hours to hydrolyze the intermediate thioamide.
-
Work-up and Purification: Cool the mixture and perform an acidic or basic work-up similar to the benzyl cyanide hydrolysis method to isolate and purify the final product.
III. Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Hydrolysis of Benzyl Cyanide | Willgerodt-Kindler Reaction |
| Starting Materials | Commercially available or readily synthesized boronic acids and aryl halides. | Requires synthesis of the corresponding benzyl cyanide, which can involve toxic reagents like sodium cyanide. | Requires synthesis of the corresponding aryl alkyl ketone. |
| Reaction Conditions | Generally mild, though requires an inert atmosphere and a palladium catalyst. | Can require harsh acidic or basic conditions and high temperatures. | Requires high temperatures and the use of sulfur and morpholine. |
| Yield & Purity | Often provides high yields and clean reactions, simplifying purification. | Can provide good yields, but purification may be required to remove unreacted starting material and byproducts. | Yields can be variable, and the reaction can produce complex mixtures requiring careful purification. |
| Functional Group Tolerance | Generally high, tolerating a wide range of functional groups. | Limited by the harsh hydrolytic conditions. | Limited by the high temperatures and reactive reagents. |
| Scalability | Readily scalable, with many industrial applications. | Scalable, but safety concerns with cyanides must be addressed. | Can be challenging to scale due to the nature of the reaction. |
IV. Independent Verification and Characterization
To confirm the successful synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for elucidating the structure of the final product.[13][14] The spectra should be consistent with the expected chemical shifts and coupling constants for the biphenylacetic acid structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid functional group (a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹).[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compound.
V. Conclusion
The Suzuki-Miyaura coupling presents a highly strategic and efficient method for the synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, offering high yields, mild conditions, and excellent functional group tolerance. While the hydrolysis of benzyl cyanides and the Willgerodt-Kindler reaction are viable alternatives for the synthesis of phenylacetic acids in general, they present challenges in terms of starting material accessibility and reaction conditions for this specific target molecule. For researchers aiming for a reliable and clean synthesis, the Suzuki-Miyaura approach is the recommended pathway for independent verification.
References
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Organic Syntheses Procedure. Phenylacetic acid. Available at: [Link]
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The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available at: [Link]
- Synthetic Communications. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
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ResearchGate. Benzyl cyanide can be converted into phenylacetic acid in vivo in herbivore-damaged Populus trichocarpa leaves. Available at: [Link]
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Sciencemadness Wiki. Benzyl cyanide. Available at: [Link]
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Aecenar. Phenylacetic acid production(PAA-precursor). Available at: [Link]
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Wikipedia. Willgerodt rearrangement. Available at: [Link]
- Journal of the American Chemical Society. HYDROLYSIS OF ARYLACETONITRILES.
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Sciencemadness.org. Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11. Available at: [Link]
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ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry. Available at: [Link]
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MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
-
PubMed Central. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Available at: [Link]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... Available at: [Link]
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MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
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SpectraBase. 4-Biphenylacetic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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NIH. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Available at: [Link]
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MDPI. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Available at: [Link]
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PubMed. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Anti-Inflammatory Compounds: A Comparative Framework for [4-(2-Chloro-5-methylphenyl)phenyl]acetic Acid and Loxoprofen
Introduction
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the establishment of robust, comparative data against well-characterized market standards is paramount. This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, against loxoprofen, a widely prescribed NSAID. Loxoprofen, a propionic acid derivative, is recognized for its potent analgesic and anti-inflammatory properties, primarily functioning as a non-selective cyclooxygenase (COX) inhibitor.[1][2] It serves as an excellent benchmark due to its well-documented efficacy and safety profile.
This document is structured to guide researchers, scientists, and drug development professionals through the requisite experimental protocols and data interpretation necessary for a rigorous head-to-head comparison. While extensive data exists for loxoprofen, the pharmacological profile of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is not yet publicly documented. Therefore, this guide presents a proposed investigational framework, complete with detailed methodologies and hypothetical data representations, to delineate a clear path for its evaluation.
Compound Profiles
Loxoprofen
Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite upon oral administration.[1][3][4] This active form is a potent non-selective inhibitor of both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid.[1][5] Prostaglandins are key mediators of inflammation, pain, and fever.[5] The prodrug nature of loxoprofen is believed to contribute to a reduced incidence of gastric irritation compared to some other NSAIDs, as the parent compound is less active in the gastrointestinal tract before its metabolic conversion.[3] Loxoprofen is indicated for the treatment of pain and inflammation in various conditions, including rheumatoid arthritis, osteoarthritis, and post-operative pain.[3][6]
[4-(2-Chloro-5-methylphenyl)phenyl]acetic Acid
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a novel phenylacetic acid derivative. Phenylacetic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, and many have been investigated for their anti-inflammatory potential.[3][4] The specific pharmacological and toxicological profile of this compound is yet to be fully elucidated and is the focus of the comparative analysis detailed herein.
Mechanism of Action: Cyclooxygenase Inhibition
NSAIDs exert their therapeutic effects by inhibiting the COX enzymes, which are critical in the inflammatory cascade. The following diagram illustrates this pathway and the points of intervention for non-selective and selective COX inhibitors.
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.
Proposed Experimental Benchmarking Protocols
A rigorous comparative evaluation necessitates a multi-faceted approach, encompassing both in vitro and in vivo models. The following protocols are designed to provide a comprehensive assessment of the anti-inflammatory and analgesic properties of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid relative to loxoprofen.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Scientific Rationale: This assay is fundamental to characterizing the mechanism of action of a putative NSAID. By determining the 50% inhibitory concentration (IC50) for both COX-1 and COX-2 isoforms, we can quantify the compound's potency and selectivity. A lower IC50 value indicates greater potency. The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index, which can be predictive of the gastrointestinal side-effect profile.[7]
Experimental Protocol:
-
Enzyme and Cofactor Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in an appropriate assay buffer containing a heme cofactor.
-
Compound Dilution: A serial dilution of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, loxoprofen (and its active metabolite), and a reference inhibitor (e.g., celecoxib for COX-2 selectivity) is prepared in DMSO.
-
Inhibitor Incubation: The diluted compounds or vehicle (DMSO) are added to the wells of a 96-well plate containing the enzyme and cofactors. The plate is incubated for 15 minutes at room temperature to facilitate inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Incubation and Termination: The plate is incubated for 10 minutes at 37°C. The reaction is then terminated by the addition of a stop solution (e.g., 1 M HCl).
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA). The absorbance is read using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compounds. The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Hypothetical Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Loxoprofen (active metabolite) | 0.5 | 1.5 | 0.33 |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | TBD | TBD | TBD |
| Celecoxib (Reference) | 15 | 0.05 | 300 |
TBD: To Be Determined
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.[8][9] Carrageenan injection induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins, making it a suitable model for assessing COX inhibitors.[10]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-200 g) are used and acclimatized for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, Loxoprofen (e.g., 10 mg/kg), and [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (at various doses).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The vehicle, loxoprofen, or the test compound are administered orally (p.o.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage increase in paw volume is calculated for each animal. The percentage inhibition of edema is then calculated for each treatment group relative to the vehicle control group.
Hypothetical Data Summary:
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| Loxoprofen (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (10 mg/kg) | TBD | TBD |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (30 mg/kg) | TBD | TBD |
TBD: To Be Determined
In Vivo Analgesic Activity: Hot Plate Test
Scientific Rationale: The hot plate test is a widely used method for assessing the central analgesic effects of drugs.[11] It measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) is indicative of an analgesic effect.[11] This test is particularly sensitive to centrally acting analgesics.[11]
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time until it licks its hind paw or jumps is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Grouping and Administration: Mice are grouped and administered the vehicle, loxoprofen, or the test compound orally.
-
Post-Treatment Latency: The reaction time is measured again at 30, 60, and 90 minutes after drug administration.
-
Data Analysis: The percentage increase in reaction time (analgesic effect) is calculated for each time point.
Hypothetical Data Summary:
| Treatment Group (Dose) | Peak Latency (seconds) at 60 min | % Maximum Possible Effect (%MPE) |
| Vehicle Control | 8.5 ± 0.7 | - |
| Loxoprofen (20 mg/kg) | 17.2 ± 1.5 | 40.5% |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (20 mg/kg) | TBD | TBD |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid (40 mg/kg) | TBD | TBD |
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100 TBD: To Be Determined
Conclusion and Future Directions
This guide outlines a scientifically rigorous and validated framework for the preclinical benchmarking of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid against the established NSAID, loxoprofen. The successful execution of these in vitro and in vivo studies will generate the critical data necessary to characterize the potency, mechanism of action, and efficacy of this novel compound. A comprehensive analysis of the resulting data will enable an informed decision on its potential as a new anti-inflammatory and analgesic agent. Further studies, including pharmacokinetic profiling and gastrointestinal safety assessments, would be the logical next steps in the development pipeline should the initial benchmarking prove favorable.
References
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Wikipedia. Loxoprofen. [Link]
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Vinmec. What is Loxoprofen? [Link]
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MIMS Philippines. Loxoprofen: Uses, Dosage, Side Effects and More. [Link]
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Patsnap Synapse. What is the mechanism of Loxoprofen Sodium Hydrate? [Link]
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FDA Verification Portal. LOXOPROFEN. [Link]
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Who we serve. Pharmacokinetics and Bioequivalence Study of Two Brands of Loxoprofen Tablets in Healthy Volunteers. [Link]
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PubMed. Loxoprofen: A Review in Pain and Inflammation. [Link]
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Wikipedia. Hot plate test. [Link]
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Springer. Pharmacokinetics of loxoprofen in a self-administered overdose in a Japanese patient admitted to hospital. [Link]
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Ingenta Connect. Pharmacokinetics of loxoprofen and its active metabolite after dermal application of loxoprofen gel to rats. [Link]
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PubMed. Pharmacokinetics of loxoprofen and its active metabolite after dermal application of loxoprofen gel to rats. [Link]
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Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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PubMed. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. [Link]
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Kusuri-no-Shiori. LOXOPROFEN Na Tablets 60mg "SAWAI". [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
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ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
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PMC - NIH. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
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In Vivo Validation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid: A Comparative Guide for Preclinical Efficacy Testing
This guide provides a comprehensive framework for the in vivo validation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a novel phenylacetic acid derivative. Given its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, this document outlines a scientifically rigorous pathway to investigate its potential as an anti-inflammatory and analgesic agent. We will detail the presumptive mechanism of action, present robust protocols for preclinical evaluation in rodent models, and establish a comparative framework against the well-characterized NSAID, Diclofenac.
Introduction: The Rationale for In Vivo Investigation
Phenylacetic acid derivatives are a cornerstone of anti-inflammatory therapy.[1] Compounds like ibuprofen and diclofenac exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[2][3] The structure of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid suggests a strong likelihood of similar COX-inhibitory activity. However, in vitro findings, while indicative, are not sufficient to predict clinical efficacy. In vivo models are indispensable for understanding a compound's pharmacokinetic and pharmacodynamic profile, assessing its therapeutic efficacy, and identifying potential side effects in a complex biological system.[4]
This guide is designed for researchers in drug development and pharmacology, providing the necessary protocols and conceptual framework to transition [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid from a laboratory curiosity to a viable preclinical candidate.
Presumptive Mechanism of Action: COX Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[6] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3]
The proposed signaling pathway is illustrated below:
Caption: Proposed mechanism of action via COX-1/COX-2 inhibition.
Comparative In Vivo Efficacy Evaluation
To validate the anti-inflammatory and analgesic properties of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a series of well-established rodent models will be employed.[7][8] Diclofenac will be used as a positive control to benchmark the performance of the test compound.
Data Presentation: Comparative Efficacy Metrics
The following table presents a template for summarizing the expected quantitative data from the in vivo studies. Efficacy will be measured by the dose required to produce a 50% reduction in the measured inflammatory or pain response (ED₅₀).
| Compound | Animal Model | Parameter Measured | Efficacy (ED₅₀) |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | Carrageenan-Induced Paw Edema | Inhibition of Paw Edema (%) | To be determined |
| Diclofenac | Carrageenan-Induced Paw Edema | Inhibition of Paw Edema (%) | Reported Value (e.g., 5-10 mg/kg) |
| [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid | Acetic Acid-Induced Writhing | Reduction in Writhing Count | To be determined |
| Diclofenac | Acetic Acid-Induced Writhing | Reduction in Writhing Count | Reported Value (e.g., 10-20 mg/kg) |
Experimental Workflow
The general workflow for conducting the in vivo validation is depicted below.
Caption: General experimental workflow for in vivo validation.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vivo experiments. These protocols are standard in preclinical pharmacology for evaluating anti-inflammatory and analgesic agents.[9]
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating acute inflammation.[9]
Objective: To assess the anti-inflammatory activity of the test compound by measuring its ability to inhibit edema induced by carrageenan.
Materials:
-
Wistar rats (180-220 g)
-
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
-
Diclofenac sodium
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 12 hours before the experiment with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Diclofenac (e.g., 10 mg/kg)
-
Group III-V: Test compound at various doses (e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[3]
-
Compound Administration: Administer the vehicle, Diclofenac, or test compound orally (p.o.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Acetic Acid-Induced Writhing in Mice
This model assesses peripheral analgesic activity by quantifying visceral pain responses.[9]
Objective: To evaluate the analgesic effect of the test compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by acetic acid.
Materials:
-
Swiss albino mice (20-25 g)
-
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
-
Diclofenac sodium
-
0.6% (v/v) Acetic acid solution
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Observation chambers
-
Oral gavage needles
Procedure:
-
Acclimatization and Fasting: Acclimatize and fast the mice as described for the rat model.
-
Grouping: Randomly divide the mice into groups (n=6 per group) as in the paw edema model.
-
Compound Administration: Administer the vehicle, Diclofenac, or test compound orally (p.o.) 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.).[9]
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation: Calculate the percentage inhibition of writhing for each group relative to the vehicle control group using the formula:
-
% Inhibition = [(Wc - Wt) / Wc] x 100
-
Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
-
Conclusion and Future Directions
This guide provides a foundational strategy for the in vivo validation of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. Successful demonstration of efficacy in these acute models of inflammation and pain would warrant further investigation, including:
-
Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.[10]
-
Mechanism of Action Studies: In vitro assays to confirm COX-1/COX-2 selectivity and potency.
-
Pharmacokinetic Profiling: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[11][12]
-
Safety and Toxicology: Preliminary toxicity studies to establish a safety profile.
By following a systematic and comparative approach, researchers can effectively evaluate the therapeutic potential of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and determine its viability for further development as a novel anti-inflammatory and analgesic agent.
References
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- Ansah, C., & Mensah, K. B. (2019).
- Krishna, K., & Maurya, S. K. (2018). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. Indian Journal of Pharmaceutical and Biological Research, 6(1), 33-41.
- Krishna, K., & Maurya, S. K. (2018). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity.
- de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- Dominguez-Villegas, V., et al. (2025). In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E.
- El-Hawary, S. S., et al. (2024).
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- PubChem. Phenylacetic Acid | C8H8O2 | CID 999.
- Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR).
- Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. PMC.
- Li, X., et al. (2025). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- Schmidt, J., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)
- Thibault, A., et al. (1994).
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A Researcher's Guide to Navigating the Metabolic Labyrinth of Phenylacetic Acid Derivatives
A Comparative Study of Metabolic Stability and Strategies for Optimization
For researchers, scientists, and professionals navigating the intricate world of drug development, understanding the metabolic fate of a compound is a critical determinant of its success. Phenylacetic acid derivatives, a cornerstone of many therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), present a fascinating case study in the interplay between chemical structure and metabolic stability. This guide provides an in-depth, objective comparison of the metabolic stability of various phenylacetic acid derivatives, supported by experimental data and proven strategies for enhancing their metabolic endurance. We will delve into the underlying mechanisms of their biotransformation, provide detailed experimental protocols for their assessment, and explore rational design approaches to mitigate metabolic liabilities.
The Metabolic Gauntlet: Why Stability Matters
The journey of a drug through the body is a perilous one, with metabolic enzymes acting as gatekeepers that can significantly alter its structure and activity. For phenylacetic acid derivatives, this metabolic gauntlet primarily resides in the liver, where a superfamily of enzymes known as cytochrome P450 (CYP) orchestrates a series of oxidative transformations.[1][2] Poor metabolic stability can lead to a cascade of undesirable consequences, including:
-
Rapid Clearance and Short Duration of Action: A drug that is quickly metabolized will have a short half-life, requiring more frequent dosing to maintain therapeutic concentrations.
-
Formation of Reactive Metabolites: In some cases, metabolism can generate chemically reactive species that can covalently bind to cellular macromolecules, leading to idiosyncratic drug toxicities.[3]
-
Inter-individual Variability: Genetic polymorphisms in drug-metabolizing enzymes can lead to significant differences in how individuals metabolize a drug, resulting in variable efficacy and safety profiles.[4][5]
Therefore, a thorough understanding and optimization of metabolic stability are paramount in the design of safe and effective drugs.
The Phenylacetic Acid Family: A Comparative Look at Metabolic Fortitude
The metabolic stability of phenylacetic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring and the acetic acid side chain. Let's examine some prominent members of this family.
Diclofenac and its Analogs: A Case Study in Structural Nuances
Diclofenac, a widely used NSAID, serves as an excellent model for understanding the metabolic intricacies of this class. Its metabolism is primarily mediated by CYP2C9 and, to a lesser extent, CYP3A4, leading to the formation of hydroxylated metabolites.[6] The presence of two chlorine atoms on the phenylamino ring significantly influences its metabolic profile.
A study on novel diclofenac analogs designed to avoid metabolic activation provides valuable insights into structure-stability relationships.[3][7] The data below, obtained from incubations with pooled human liver microsomes, highlights how subtle chemical modifications can dramatically impact metabolic stability.
Table 1: Comparative Metabolic Stability of Diclofenac and its Analogs [3][7]
| Compound | Modification | % Parent Compound Remaining (CYP-mediated oxidation) | % Parent Compound Remaining (Glucuronidation) |
| Diclofenac | - | 35.4 | 45.2 |
| Analog 1a | 4'-H | 45.1 | 50.1 |
| Analog 1b | 4'-F | 85.3 | 52.3 |
| Analog 2a | Benzylic F, 4'-H | 95.2 | 98.5 |
| Analog 2c | Benzylic F, 4'-H, 5-F | 98.1 | 99.1 |
| Analog 3a | Tetrazole bioisostere | 90.1 | 97.6 |
| Analog 4a | Sulfonic acid bioisostere | 92.5 | 98.2 |
| Analog 5a | Sulfonamide bioisostere | 94.3 | 98.8 |
Data adapted from Tateishi, Y., et al. (2020).[3][7]
These results compellingly demonstrate that:
-
Fluorination at the 4'-position significantly enhances stability against CYP-mediated oxidation.[3][7]
-
Introduction of fluorine at the benzylic position effectively blocks glucuronidation, a major Phase II metabolic pathway for carboxylic acids.[3][7]
-
Replacing the carboxylic acid group with bioisosteres like tetrazole, sulfonic acid, or sulfonamide dramatically improves stability against both oxidative metabolism and glucuronidation.[3][7]
Aceclofenac: The Prodrug Connection
Aceclofenac, another prominent phenylacetic acid derivative, is structurally related to diclofenac. Interestingly, aceclofenac acts as a prodrug, rapidly undergoing hydrolysis to diclofenac in vivo.[8][9] This conversion is a critical aspect of its metabolic profile and highlights the importance of considering the entire metabolic cascade. The metabolism of both aceclofenac and its primary metabolite, diclofenac, is predominantly carried out by the hepatic CYP2C9 enzyme.[10]
Ibuprofen and Ketoprofen: Insights from the Propionic Acid Subclass
While not strictly phenylacetic acids, ibuprofen and ketoprofen are structurally related 2-arylpropionic acid NSAIDs that offer further insights into metabolic pathways. The primary route of metabolism for ibuprofen is oxidative, primarily mediated by CYP2C9, leading to hydroxylated and carboxylated metabolites.[3] Similarly, ketoprofen undergoes metabolism, though specific CYP contributions are less clearly defined. The structural stability of these molecules plays a role in their metabolic fate.[11]
Assessing Metabolic Stability: A Practical Guide
To empirically determine the metabolic stability of phenylacetic acid derivatives, the in vitro liver microsomal stability assay is a widely accepted and robust method.[12][13] This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Internal standard solution (for LC-MS/MS analysis)
-
Acetonitrile (for quenching the reaction)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (typically 1-10 µM).
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomes and the test compound working solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, thereby stopping the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Rational Drug Design: Strategies to Enhance Metabolic Stability
The insights gained from metabolic stability studies can be powerfully leveraged in the drug design process. By understanding the metabolic "hotspots" of a molecule, medicinal chemists can make targeted modifications to improve its metabolic profile.
Bioisosteric Replacement: A Powerful Tool for Optimization
One of the most effective strategies for enhancing metabolic stability is bioisosteric replacement .[14][15] This involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response but with improved pharmacokinetic properties.
For phenylacetic acid derivatives, the carboxylic acid moiety is a common site for Phase II metabolism (glucuronidation) and can also influence physicochemical properties.[16] Replacing the carboxylic acid with a suitable bioisostere can circumvent these issues.
Caption: Common bioisosteric replacements for the carboxylic acid group.
The successful application of this strategy is exemplified by the development of the angiotensin II receptor antagonist, losartan.[9] Replacement of a carboxylic acid group with a tetrazole ring resulted in a compound with significantly improved oral bioavailability and potency.[9]
Blocking Metabolic Hotspots
Another key strategy is to identify and block sites of metabolic attack. As seen with the diclofenac analogs, the introduction of a fluorine atom at a metabolically labile position can effectively shield it from enzymatic oxidation.[3][7] This approach, often referred to as "metabolic blocking," can lead to a substantial increase in the compound's half-life.
Conclusion: A Path Forward in Rational Drug Design
The metabolic stability of phenylacetic acid derivatives is a multifaceted challenge that requires a deep understanding of structure-metabolism relationships and the application of rational design principles. By employing robust in vitro assays, such as the liver microsomal stability assay, researchers can gain critical insights into the metabolic fate of their compounds. This knowledge, in turn, empowers medicinal chemists to make informed decisions about structural modifications, such as bioisosteric replacement and metabolic blocking, to enhance metabolic stability and ultimately design safer and more effective therapeutic agents. The journey through the metabolic labyrinth is complex, but with the right tools and strategies, it is a navigable and ultimately rewarding path in the quest for new medicines.
References
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Schleiff, E., et al. (2021). CYP2C9 and 3A4 play opposing roles in bioactivation and detoxification of diphenylamine NSAIDs. Toxicology, 459, 152861. Available from: [Link]
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NHS. (n.d.). Non-steroidal anti-inflammatory drugs (NSAIDs). NHS. Available from: [Link]
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Kanazawa University. (2021). Specific NSAIDs are metabolized by acyl-CoA synthetases leading to liver toxicity. Medical Xpress. Available from: [Link]
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Al-Janabi, A. (2021). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. US Pharmacist. Available from: [Link]
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Theken, K. N., et al. (2020). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2C9 and Nonsteroidal Anti-inflammatory Drugs. Clinical Pharmacology & Therapeutics, 108(2), 191-200. Available from: [Link]
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Tateishi, Y., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. ACS Omega, 5(50), 32551–32559. Available from: [Link]
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Tateishi, Y., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. ACS Omega, 5(50), 32551–32559. Available from: [Link]
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Naidoo, V., et al. (2021). Metabolism of aceclofenac to diclofenac in the domestic water buffalo Bubalus bubalis confirms it as a threat. University of Pretoria. Available from: [Link]
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Naidoo, V., et al. (2022). Metabolism of aceclofenac to diclofenac in the domestic water buffalo Bubalus bubalis confirms it as a threat to Critically Endangered Gyps vultures in South Asia. Environmental Toxicology and Pharmacology, 96, 103984. Available from: [Link]
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Ballester, M. R., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3334-3346. Available from: [Link]
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Martin, L. J., et al. (2011). Is cytochrome P450 2C9 genotype associated with NSAID gastric ulceration?. British Journal of Clinical Pharmacology, 72(4), 698-701. Available from: [Link]
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Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]
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Schmeltzer, P. A., et al. (2016). Liver Injury from Nonsteroidal Anti-inflammatory Drugs in the United States. Liver International, 36(4), 603-609. Available from: [Link]
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Sliusarenko, V., et al. (2017). Structural stability of diclofenac vs. inhibition activity from ab initio molecular dynamics simulations. Comparative study with ibuprofen and ketoprofen. Structural Chemistry, 28(4), 999-1008. Available from: [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available from: [Link]
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Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13), 2236-2257. Available from: [Link]
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Daly, A. K. (2009). CYP2C9 polymorphisms: considerations in NSAID therapy. Expert Opinion on Drug Metabolism & Toxicology, 5(2), 129-138. Available from: [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available from: [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. Available from: [Link]
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Bort, R., et al. (1999). Simultaneous determination of aceclofenac and three of its metabolites in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 223-229. Available from: [Link]
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Singh, K. (2019). Comparative study of anti-inflammatory effect of diclofenac and aceclofenac on human. International Journal of Medical and Dental Sciences, 8(2), 1547-1549. Available from: [Link]
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protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
This document provides a detailed protocol for the safe and compliant disposal of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid. As a chlorinated aromatic carboxylic acid, this compound requires specific handling procedures to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative regulatory standards.
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid should always be the primary reference, we can infer its likely hazard profile from structurally similar compounds like o-chlorophenylacetic acid and phenylacetic acid.
-
Chemical Structure Analysis: The molecule contains a halogen (chlorine) atom, classifying it as a halogenated organic compound .[1][2][3][4] The carboxylic acid group imparts acidic properties. Aromatic rings can contribute to potential ecotoxicity and persistence.
-
Likely Hazards: Based on analogous compounds, [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is anticipated to be a skin and serious eye irritant.[5][6][7][8] Inhalation of dust may cause respiratory tract irritation.[7][8] Its environmental fate suggests it may be harmful to aquatic life.
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste is classified as hazardous due to its chemical properties.[9] Some halogenated solvents are also noted as potentially carcinogenic, necessitating careful handling in accordance with Occupational Safety and Health Administration (OSHA) guidelines for particularly hazardous substances.[2][10][11]
| Parameter | Description & Guidance |
| Hazard Class | Halogenated Organic Acid |
| Primary Hazards | Serious Eye Irritant, Skin Irritant, Potential Respiratory Irritant.[5][7][8] |
| Waste Category | Halogenated Organic Waste . Must be segregated from non-halogenated streams.[3][4][12] |
| Required PPE | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory.[5][6][7] |
| Container Type | Chemically resistant, sealable container (e.g., HDPE or glass) in good condition with a threaded cap.[1][2] |
Regulatory Framework: Why We Handle This Waste Differently
The disposal of laboratory chemical waste is governed by strict federal and state regulations, primarily from the Environmental Protection Agency (EPA).[13] The key principle is "cradle-to-grave" management of hazardous materials under RCRA.
The critical distinction for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is its classification as a halogenated organic compound . Halogenated wastes cannot be disposed of via standard solvent incineration, as this can produce highly toxic and corrosive byproducts like hydrogen chloride gas and dioxins. They require specialized, high-temperature incineration or other specific treatment methods, making their disposal significantly more costly and complex.[2] Therefore, meticulous segregation from non-halogenated waste streams is not just a best practice—it is a regulatory and safety imperative.[1][3]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the collection and disposal of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid waste, from the point of generation to its removal by your institution's Environmental Health and Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Safety goggles or safety glasses with side shields.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Discard gloves after use or immediately after contact with the chemical.[14]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Container Selection and Preparation
-
Select an Appropriate Container: Choose a clean, non-reactive container with a secure, leak-proof screw cap.[1][2] Glass or high-density polyethylene (HDPE) containers are suitable. The container must be in good condition.
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag or label provided by your institution's EHS office.[2][13]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance point. The EPA requires that every container used to store chemical waste be clearly marked.[13] Your label must include:
-
The words "Hazardous Waste" .[13]
-
The full, unambiguous chemical name: "[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid" . Do not use abbreviations or chemical formulas.[1]
-
An indication of the hazards present. Check the appropriate boxes on the label for "Toxic" and "Corrosive (Acid)".
-
The date when the first drop of waste was added to the container.
Step 4: Waste Accumulation and Storage
-
Segregation: This waste MUST be collected in a container designated exclusively for "Halogenated Organic Waste" .[3][4][12] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[1][2]
-
Collection: Carefully transfer the waste into the prepared, labeled container. If dealing with a solid, use a powder funnel to avoid spills. For solutions, ensure compatibility with any other chemicals already in the container.
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[1][2] This prevents the release of vapors and protects against spills.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[13][15] The SAA should be in a well-ventilated area, such as a chemical fume hood, and have secondary containment (e.g., a tray) to capture any potential leaks.[3]
-
Fill Level: Do not overfill the container. Leave at least 10% of headspace (about 1 inch) to allow for expansion.
Step 5: Requesting Waste Pickup
Once the waste container is nearly full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for its disposal.[3][15]
-
Ensure the hazardous waste tag is fully and accurately completed.
-
Submit a chemical waste collection request to your institution's EHS department, following their specific online or paper-based procedure.[2]
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
For acidic compounds, neutralization with a weak base like sodium bicarbonate may be appropriate, but only if you are trained to do so.
-
Carefully sweep or scoop the absorbed material into a designated waste bag or container. Seal and label it as hazardous waste for disposal.[2]
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your supervisor and contact your institution's EHS emergency line.[1]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[5][7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
Caption: Disposal workflow for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid.
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Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
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Phenyl acetic acid - Safety Data Sheet. Sdfine. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Handling novel or specialized chemical compounds is a cornerstone of advanced research and drug development. While every new molecule offers unique opportunities, it also presents a distinct set of safety challenges. This guide provides essential, immediate safety protocols for handling [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, a compound for which specific public safety data may be limited.
In the absence of a dedicated Safety Data Sheet (SDS) for a specific research chemical, a conservative, risk-based approach is paramount.[1][2][3] Our safety recommendations are therefore derived from an expert analysis of structurally analogous compounds, such as chlorophenylacetic acids and other substituted aromatic carboxylic acids, which are known to pose specific hazards.[4][5] The core principle is to treat the compound as potentially hazardous, with a focus on preventing exposure through all primary routes: inhalation, skin contact, eye contact, and ingestion.[6]
Hazard Assessment: Understanding the "Why" Behind the "What"
The chemical structure of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid suggests several potential hazards based on similar molecules. The presence of a carboxylic acid group, a chlorinated aromatic ring, and its likely form as a solid powder dictates our protective strategy.
-
Eye Irritation: Aromatic carboxylic acids are frequently classified as serious eye irritants.[4][7] Contact with the eyes can cause significant irritation and potential damage.
-
Skin Irritation: Many chlorinated phenylacetic acid analogues are known skin irritants.[4][5] Direct contact can lead to redness, itching, and inflammation.
-
Respiratory Tract Irritation: As a solid, the compound poses a significant risk of forming airborne dust during handling, such as weighing or transferring.[4][8] Inhaling this dust can cause irritation to the nose, throat, and lungs.[5][9]
These potential hazards demand a multi-layered safety approach where engineering controls are the first line of defense, supplemented by carefully selected Personal Protective Equipment (PPE).
Core Directive: Selecting the Right PPE for the Task
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific laboratory operation.[10]
Eye and Face Protection: A Non-Negotiable Barrier
-
Minimum Requirement: At all times when handling the compound in any form, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[11] Regular safety glasses do not provide adequate protection from splashes or airborne dust.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., handling large volumes of solutions) or energetic reactions, a full-face shield must be worn in addition to chemical splash goggles.[11][12]
Skin and Body Protection: Complete Coverage
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat, fully buttoned, is required.[11] This provides a removable barrier in case of a spill.
-
Personal Attire: Long pants and fully enclosed shoes that cover the entire foot are essential to minimize exposed skin.[2][3][11] Fabrics such as polyester or acrylics should be avoided.[11]
Hand Protection: The Right Glove for the Job
-
Material Selection: Disposable nitrile gloves are the standard for providing splash protection against a wide range of chemicals and are suitable for handling the solid compound and its solutions.[11][13] If working with strong acids or organic solvents, consult a glove manufacturer's chemical resistance guide to ensure compatibility.[13]
-
Best Practices: Always inspect gloves for tears or punctures before use.[14] Employ the proper removal technique to avoid contaminating your skin. Contaminated gloves must be disposed of immediately as hazardous waste, followed by thorough hand washing.[14]
Respiratory Protection: An Essential Secondary Control
-
Primary Control (Engineering): The primary method for preventing inhalation exposure is to handle the solid compound, especially during weighing or transfer, within a certified chemical fume hood.[1] The fume hood contains airborne particulates at the source.
-
Secondary Control (PPE): If handling fine powders outside of a fume hood is unavoidable, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[12] If the compound is dissolved in a volatile solvent, a respirator equipped with organic vapor cartridges may be necessary.[4][11]
Operational and Disposal Plans
A sound operational plan includes not only selecting the right PPE but also knowing how to use it and what to do in an emergency.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow for handling the target compound.
Summary of PPE by Laboratory Task
| Task | Engineering Control | Minimum Required PPE | Enhanced Protection (Recommended) |
| Storage & Inspection | General room ventilation | Safety glasses | N/A |
| Weighing Solid (<1g) | Chemical Fume Hood | Lab coat, chemical goggles, nitrile gloves | N/A |
| Weighing Solid (>1g) | Chemical Fume Hood | Lab coat, chemical goggles, nitrile gloves | Consider double-gloving |
| Preparing Solutions | Chemical Fume Hood | Lab coat, chemical goggles, nitrile gloves | Face shield (if splash risk) |
| Running Reaction | Chemical Fume Hood | Lab coat, chemical goggles, nitrile gloves | Face shield (if exothermic or pressure risk) |
| Handling Spills | N/A (Emergency) | Lab coat, chemical goggles, nitrile gloves | N95 respirator, face shield, chemical-resistant apron |
Protocol: Proper Donning and Doffing of PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Goggles/Face Shield: Position securely.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of immediately.
-
Lab Coat: Remove by rolling it inside out, without shaking, and place in a designated container.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Respirator (if used): Remove by the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][3]
Spill and Disposal Management
-
Spill Cleanup: In case of a small spill, ensure the area is well-ventilated.[8] Wearing the appropriate PPE (including respiratory protection for powders), contain and clean up the spill using inert absorbent material.[9] All cleanup materials and contaminated items must be placed in a sealed, labeled container for hazardous waste disposal.[5][15]
-
Waste Disposal: All materials contaminated with [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, including gloves, wipes, and the compound itself, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][4][5] Do not dispose of down the drain or in regular trash.
By adhering to this comprehensive safety framework, researchers can confidently handle [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, ensuring both personal safety and the integrity of their invaluable work.
References
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- SAFETY DATA SHEET: o-Chlorophenylacetic acid. (2025). Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
